Noscapine Hydrochloride
Description
See also: Noscapine (has active moiety).
Properties
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7.ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H/t17-,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLVZFXCSKVCSH-URBRKQAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073239 | |
| Record name | Noscapine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912-60-7, 219533-73-0 | |
| Record name | Noscapine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noscapine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Noscapine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Noscapine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOSCAPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTN62ITH9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Noscapine Hydrochloride in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine (B1679977) hydrochloride, a phthalideisoquinoline alkaloid derived from opium, has emerged as a promising anti-cancer agent due to its unique mechanism of action and favorable safety profile. Unlike traditional chemotherapeutics, noscapine exhibits minimal side effects, a characteristic attributed to its subtle yet effective modulation of cellular processes. This technical guide provides a comprehensive overview of the molecular mechanisms through which noscapine exerts its anti-neoplastic effects, focusing on its interaction with microtubules, induction of cell cycle arrest, and initiation of apoptosis. Detailed experimental protocols for key assays and a summary of its efficacy in various cancer cell lines are presented to facilitate further research and drug development.
Introduction
Noscapine, historically used as an antitussive agent, has been repurposed as a potential anti-cancer drug following the discovery of its anti-mitotic properties.[1] It binds to tubulin, a key component of microtubules, but in a manner distinct from other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.[2][3] This unique interaction leads to a dampening of microtubule dynamics, resulting in mitotic arrest and subsequent apoptosis in cancer cells, while largely sparing normal, non-dividing cells.[4][5] This guide delves into the intricate cellular and molecular pathways affected by noscapine, providing a foundational resource for researchers in oncology and drug discovery.
Interaction with Microtubules and Disruption of Dynamics
The primary molecular target of noscapine in cancer cells is tubulin.[6] Unlike other microtubule poisons that cause either significant polymerization or depolymerization, noscapine subtly alters microtubule dynamics.[2]
Mechanism of Action:
-
Stoichiometric Binding: Noscapine binds to tubulin in a 1:1 stoichiometric ratio, inducing a conformational change in the tubulin dimer.[7][8]
-
Dampening Microtubule Dynamics: Instead of causing wholesale assembly or disassembly, noscapine increases the time microtubules spend in a "paused" state, suppressing both growing and shortening phases.[5][9] This attenuation of dynamic instability is sufficient to disrupt the delicate balance required for proper mitotic spindle formation and function.[4][10]
-
No Effect on Polymer Mass: A key feature of noscapine is that it does not significantly alter the overall polymer mass of microtubules in cells, which likely contributes to its lower toxicity compared to other microtubule-targeting drugs.[2]
Induction of Cell Cycle Arrest
By disrupting microtubule dynamics, noscapine activates the spindle assembly checkpoint, leading to a halt in cell cycle progression, predominantly at the G2/M phase.[2][11]
Key Events:
-
Mitotic Arrest: The failure to form a proper mitotic spindle and achieve correct chromosome-microtubule attachments triggers a prolonged mitotic arrest.[1][12]
-
G2/M Phase Accumulation: Flow cytometry analysis of noscapine-treated cancer cells consistently shows a significant increase in the population of cells in the G2/M phase of the cell cycle.[6][13] In some cell lines, a G1 phase arrest has also been observed.[6]
Apoptosis Induction and Associated Signaling Pathways
Prolonged mitotic arrest induced by noscapine ultimately leads to programmed cell death, or apoptosis, through the activation of multiple signaling pathways.[14][15]
The Intrinsic (Mitochondrial) Apoptotic Pathway
Noscapine prominently triggers the mitochondrial pathway of apoptosis.[7][14]
-
Bcl-2 Family Proteins: Noscapine treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[2][14]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes MOMP, leading to the release of cytochrome c from the mitochondria into the cytosol.[14]
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[2][14]
Modulation of PI3K/Akt/mTOR Signaling
Noscapine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival, proliferation, and metabolism.[7][16]
-
PTEN Upregulation: In some cancer cells, noscapine induces the expression of the tumor suppressor PTEN.[7]
-
Inhibition of PI3K and mTOR: PTEN counteracts the activity of PI3K, leading to reduced phosphorylation and activation of Akt and mTOR.[7] The inhibition of this pathway contributes to the anti-proliferative and pro-apoptotic effects of noscapine.[7][16]
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB plays a crucial role in promoting cancer cell survival, proliferation, and inflammation. Noscapine has been demonstrated to suppress NF-κB activation.[17]
-
IKK Inhibition: Noscapine inhibits the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[17]
-
Suppression of NF-κB Translocation: Inhibition of IKK prevents the degradation of IκBα, which then sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cell survival and inflammation.[17]
Quantitative Data: In Vitro Efficacy
The cytotoxic effects of noscapine have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MCF-7 | 42.3 | - | [4] |
| MDA-MB-231 | 20 | 48 | [18] | |
| MCF-7 | 30 | 48 | [18] | |
| MCF-10F (Normal) | 53 | 48 | [18] | |
| MDA-MB-231 CSCs | 10.08 | - | [11] | |
| MCF-7 CSCs | 10.37 | - | [11] | |
| Lung Cancer | H460 | 34.7 | 72 | [4] |
| A549 | 73 | 24 | [6] | |
| Cervical Cancer | HeLa | 25 | - | [4] |
| Bladder Cancer | Renal 1983 | 39.1 | - | [4] |
| Glioma | C6 (rat) | 250 | - | [4] |
| Thymoma | Thymocyte | 10 | - | [4] |
Detailed Experimental Protocols
Microtubule Polymerization Assay (Turbidity-Based)
This assay measures the effect of noscapine on the in vitro polymerization of purified tubulin by monitoring changes in light scattering.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Noscapine hydrochloride stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare the tubulin polymerization mix on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Add purified tubulin to the polymerization mix to a final concentration of 2-3 mg/mL. Keep on ice.
-
Add various concentrations of noscapine or vehicle control (DMSO) to the wells of a pre-warmed (37°C) 96-well plate.
-
To initiate polymerization, add the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the control indicates an inhibitory effect.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in noscapine-treated cells using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cancer cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of noscapine or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells. Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with noscapine as described in the cell cycle analysis protocol.
-
Harvest both floating and adherent cells.
-
Wash the cells twice with ice-cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[19]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound presents a multifaceted mechanism of action against cancer cells, primarily initiated by its unique interaction with microtubules. By dampening microtubule dynamics, it triggers a cascade of events including mitotic arrest and the induction of apoptosis through the modulation of key signaling pathways such as the intrinsic apoptotic pathway, PI3K/Akt/mTOR, and NF-κB. Its efficacy across a range of cancer cell lines, coupled with its low toxicity profile, underscores its potential as a valuable lead compound in the development of novel anti-cancer therapies. The detailed methodologies provided herein serve as a resource for researchers to further investigate and harness the therapeutic potential of noscapine and its derivatives.
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiologics.com [cellbiologics.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. kumc.edu [kumc.edu]
- 13. researchgate.net [researchgate.net]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
The Chronicle of Noscapine Hydrochloride: From Poppy Alkaloid to Synthetic Therapeutic
A Technical Guide on the Discovery, Synthesis, and Evolution of a Non-Narcotic Opium Derivative
Noscapine (B1679977), a phthalideisoquinoline alkaloid naturally occurring in the opium poppy (Papaver somniferum), stands as a unique compound among opium derivatives. Devoid of the narcotic, analgesic, and addictive properties associated with morphine and codeine, its journey from a secondary alkaloid to a widely used antitussive and a promising anticancer agent is a testament to over two centuries of chemical and pharmacological exploration. This technical guide provides an in-depth history of the discovery and synthesis of noscapine and its clinically significant hydrochloride salt, tailored for researchers, scientists, and drug development professionals.
Discovery and Isolation: Unveiling "Narcotine"
The story of noscapine begins in the early 19th century, a period of burgeoning interest in the chemical constituents of medicinal plants.
-
1803: French pharmacist Jean-François Derosne was the first to isolate a crystalline substance from opium which he named "narcotine." However, this substance was likely a mixture containing noscapine.[1]
-
1817: The credit for the definitive discovery of noscapine is largely given to another French chemist, Pierre-Jean Robiquet. He successfully purified the distinct alkaloid from Derosne's salt.[2]
-
1831: Robiquet further solidified his discovery by demonstrating that "narcotine" (noscapine) and morphine were two separate and distinct alkaloids present in opium.[1]
For decades, noscapine was considered a minor and medicinally insignificant component of opium. Its primary utility began to emerge in the mid-20th century.
-
1930: The potent antitussive (cough-suppressing) properties of noscapine were discovered, marking its first significant medicinal application.[2] This discovery paved the way for its widespread use as a non-addictive alternative to codeine for cough suppression.
The development of noscapine hydrochloride was a crucial step in its clinical application. As a salt, this compound exhibits significantly higher water solubility compared to the free base, which is practically insoluble in water but soluble in solvents like acetone (B3395972) and benzene.[3] This enhanced solubility is vital for pharmaceutical formulations and bioavailability.[3][4]
Historical Milestone Visualization
The following diagram illustrates the key historical events in the discovery and development of noscapine.
References
A Technical Guide to the Solubility of Noscapine Hydrochloride for Researchers and Drug Development Professionals
Introduction
Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long history of use as an antitussive agent.[1] Its hydrochloride salt, noscapine hydrochloride, is the commonly used pharmaceutical form. Recently, noscapine has garnered significant attention for its potential as an antineoplastic agent, primarily due to its ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] A thorough understanding of the solubility of this compound in various solvents is fundamental for its formulation, delivery, and analytical characterization. This technical guide provides a comprehensive overview of its solubility in water and common organic solvents, details relevant experimental protocols, and visualizes key mechanisms and workflows.
Physicochemical Properties
This compound is a white or almost white crystalline powder.[4][5] It is the hydrochloride salt of the noscapine base and typically exists as a hydrate.[4][5] The presence of the hydrochloride salt significantly influences its solubility profile compared to the noscapine base, which is practically insoluble in water.[6][7]
Solubility Profile of this compound
The solubility of this compound is a critical parameter for drug development, affecting everything from dissolution rates in oral dosage forms to the preparation of solutions for in vitro and in vivo studies. As a salt of a weakly basic drug, its solubility is pH-dependent.[8]
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound in water and various organic solvents based on pharmacopeial descriptions and chemical databases.
| Solvent | Solubility Description | Citations |
| Aqueous Solvents | ||
| Water | Freely Soluble / Very Soluble | [4][5][6][7][9][10] |
| Polar Protic Solvents | ||
| Ethanol (95% or 96%) | Freely Soluble / Soluble | [4][5][6][7][9][10] |
| Methanol | Freely Soluble | [1] |
| Acetic Acid (100%) | Freely Soluble | [6][7] |
| Polar Aprotic Solvents | ||
| Acetic Anhydride | Freely Soluble | [6][7] |
| Chloroform | Freely Soluble | [1] |
| Acetone | Sparingly Soluble | [1] |
| Non-Polar Solvents | ||
| Diethyl Ether | Practically Insoluble | [1][6][7] |
Note: Aqueous solutions of this compound are slightly acidic, and the free base may precipitate if the solution is allowed to stand.[5][9]
Quantitative Solubility Data
While qualitative descriptors are useful, quantitative data provides more precise information for formulation development. A predicted water solubility value for this compound has been reported, although it is important to note that this may differ from experimentally determined values.
| Solvent | Solubility Value | Source |
| Water | 0.181 mg/mL | ALOGPS (Predicted)[11] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is achieved through standardized experimental methods. The following sections detail common protocols for assessing the solubility and dissolution characteristics of this compound.
Equilibrium Solubility Measurement (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
-
Preparation : An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container.
-
Equilibration : The container is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : The suspension is allowed to stand, or it is centrifuged/filtered (using a filter that does not adsorb the compound) to separate the undissolved solid from the saturated solution.
-
Quantification : The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
Dissolution Testing for Solid Dosage Forms
For pharmaceutical tablets, dissolution testing is crucial for quality control and predicting in vivo performance.
-
Apparatus Setup : A USP Apparatus 2 (Paddle Apparatus) is typically used.[12] The dissolution vessel is filled with a specified volume (e.g., 900 mL) of a dissolution medium, such as 0.1 N Hydrochloric Acid, and maintained at 37°C.[12]
-
Test Initiation : The this compound tablet is placed in the vessel, and the paddle is rotated at a specified speed (e.g., 50-100 RPM).[12]
-
Sampling : At predetermined time intervals (e.g., 10, 15, 20, 30, 45 minutes), aliquots of the dissolution medium are withdrawn.[12]
-
Analysis : The samples are filtered and analyzed for this compound content, typically by UV-Vis Spectrophotometry (e.g., at 213 nm) or HPLC, to determine the percentage of drug released over time.[12]
The workflow for this process can be visualized as follows:
References
- 1. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 912-60-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Alborz Pharmed | Noscapine HCl [alborzpharmed.com]
- 5. nhathuocngocanh.com [nhathuocngocanh.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. par.nsf.gov [par.nsf.gov]
- 9. This compound | 912-60-7 [chemicalbook.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. jddtonline.info [jddtonline.info]
Noscapine Hydrochloride: A Technical Guide to its Function as a Microtubule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine (B1679977) hydrochloride is the salt form of noscapine, a naturally occurring benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum).[1] For decades, it has been utilized clinically as an antitussive (cough suppressant) agent, valued for its efficacy and lack of sedative or addictive properties.[1][2][3] More recently, significant research has unveiled its potential as a potent anti-cancer agent.[4] This guide provides an in-depth technical overview of noscapine hydrochloride's core mechanism of action: the inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Unlike classic microtubule-targeting drugs, noscapine presents a subtler, yet effective, mechanism with a favorable safety profile, making it and its derivatives promising candidates for oncological drug development.[2][3][4][5]
Chemical and Physical Properties
Noscapine and its hydrochloride salt have distinct physical properties, particularly regarding solubility, which is a critical factor for its formulation and bioavailability.
| Property | Noscapine | This compound |
| Molecular Formula | C₂₂H₂₃NO₇[1] | C₂₂H₂₄ClNO₇[6] |
| Molecular Weight | 413.42 g/mol [1] | 449.88 g/mol (anhydrous) |
| Appearance | White powder[1] | White or almost white crystalline powder[7] |
| Melting Point | 176°C[1] | ~200-223°C[7][8] |
| Solubility in Water | Almost insoluble (0.181 mg/mL)[1] | Freely soluble[1][7] |
| Other Solubilities | Soluble in benzene, acetone; slightly soluble in alcohol and ether.[1] | Freely soluble in ethanol (B145695).[7] |
Mechanism of Action: Microtubule Dynamics Modulation
The primary anticancer effect of this compound stems from its interaction with tubulin, the fundamental protein subunit of microtubules.
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize), a property known as dynamic instability, is crucial for various cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.
Noscapine binds to tubulin, but its mechanism differs significantly from other microtubule-targeting agents like taxanes (which hyper-stabilize microtubules) and vinca (B1221190) alkaloids (which cause depolymerization).[1][4] Instead of drastically altering the overall tubulin polymer mass, noscapine subtly modulates microtubule dynamics.[2][3][4][9] It works by increasing the amount of time microtubules spend in a "paused" state, where they are neither growing nor shortening.[2][3][10][11] This suppression of dynamic instability disrupts the delicate balance required for proper mitotic spindle function, leading to mitotic arrest.[2][4] Studies suggest that noscapine binds at or near the colchicine-binding site on β-tubulin.[12][13][14]
Cellular Consequences: Cell Cycle Arrest and Apoptosis
The disruption of the mitotic spindle by noscapine triggers a cellular checkpoint, leading to arrest of the cell cycle in the G2/M phase.[1][9][15][16] This prolonged arrest prevents the cancer cells from completing mitosis and dividing.[4]
Ultimately, this mitotic catastrophe forces the cell to undergo programmed cell death, or apoptosis.[4][9][17] Noscapine primarily activates the intrinsic (mitochondrial) apoptotic pathway.[1][4] This involves:
-
Altering Bcl-2 family proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to a higher Bax/Bcl-2 ratio.[9][18][19]
-
Mitochondrial stress: This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm.[4]
-
Caspase activation: Cytochrome c triggers the activation of a cascade of executioner enzymes called caspases, including caspase-9 and the key executioner caspase-3.[4][9][19]
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[9][18]
Quantitative Data
Table 1: Tubulin Binding Affinity
Direct binding affinity (Kd) values for noscapine are not consistently reported, but studies focus on the binding free energy (ΔGbind) and the development of derivatives with higher affinity.
| Compound | Method | Binding Affinity Metric | Value |
| Noscapine | MM-GB/SA | ΔΔGbind-Expt (from Kd) | 3.570 kcal/mol[12] |
| Br-noscapine | MM-GB/SA | ΔΔGbind-Expt (from Kd) | 2.988 kcal/mol[12] |
| Amino-noscapine | LIE-SGB | Experimental ΔGbind | -6.628 kcal/mol[13] |
| Noscapine | LIE-SGB | Predicted ΔGbind | Not specified, but lower than Amino-noscapine[13] |
Table 2: IC₅₀ Values of Noscapine in Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) demonstrates the potency of noscapine across various cancer types.
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) |
| H460 | Non-Small Cell Lung Cancer | 72 h | 34.7 ± 2.5[20][21] |
| A549 | Lung Cancer | 24 h | 73[22] |
| MCF-7 | Breast Cancer | 48 h | 30[23] |
| MDA-MB-231 | Breast Cancer | 48 h | 20[23] |
| HeLa | Cervical Cancer | Not specified | 25[20] |
| HepG2 | Hepatocellular Carcinoma | 48 h | 75.72[24] |
| Human Colon | Colon Cancer | 72 h | 75[9] |
| Rat C6 Glioma | Glioma | Not specified | 250[20] |
Table 3: Effect on Microtubule Polymerization Dynamics
Noscapine's primary effect is on the temporal parameters of microtubule dynamics rather than on the total polymer mass.
| Parameter | Control | 25 µM Noscapine | 250 µM Noscapine |
| Pause Duration (% increase) | - | +54%[11] | +244%[11] |
| Shortening Rate (% decrease) | - | -20%[11] | -22%[11] |
| Overall Dynamicity | High | Suppressed[11] | Markedly Suppressed[11] |
| Vmax (mOD/min) of Polymerization | 25.4±1.02 | 18.05±0.98[25] | Not Applicable |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules, typically monitored by an increase in light scattering or absorbance.
Methodology:
-
Reagent Preparation: Thaw purified tubulin (>99%), GTP stock solution, and polymerization buffer (e.g., General Tubulin Buffer) on ice. Prepare a 1x polymerization buffer containing 1 mM GTP.
-
Reaction Setup: In a 96-well plate, add the polymerization buffer. Add this compound (or vehicle control) to the desired final concentrations. Keep the plate on ice.
-
Initiation: Add ice-cold purified tubulin to each well to a final concentration of ~3-5 mg/mL. Mix gently.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance (optical density) at 340-350 nm every 30-60 seconds for 60-90 minutes.[26]
-
Analysis: Plot absorbance versus time. The resulting sigmoidal curve represents nucleation, growth, and steady-state phases. Compare the Vmax (maximum rate of polymerization) and the final plateau phase between control and noscapine-treated samples.
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the microtubule network within cells.
Methodology:
-
Cell Culture: Grow adherent cells (e.g., HeLa) on sterile glass coverslips in a petri dish until they reach 50-70% confluency.
-
Treatment: Treat cells with desired concentrations of this compound or vehicle for a specified time (e.g., 18-24 hours).
-
Fixation: Wash cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash with PBS. Permeabilize the cell membrane with 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking: Wash with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Staining: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Staining: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.[27]
-
Nuclear Staining & Mounting: Wash three times. Stain nuclei with DAPI for 5 minutes.[27] Mount the coverslip onto a microscope slide with antifade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Cell Cycle Analysis via Flow Cytometry
This is a standard method to quantify the proportion of cells in different phases of the cell cycle based on DNA content.
Methodology:
-
Cell Culture and Treatment: Culture cells in suspension or adherent plates. Treat with this compound for a duration appropriate to observe cell cycle changes (e.g., 24-48 hours). Harvest both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, to a final concentration of ~1x10⁶ cells/mL.[28][29] Incubate for at least 2 hours at 4°C (or store long-term at -20°C).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining buffer containing a DNA-intercalating dye like Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[28][29]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Excite PI with a blue or green laser and collect the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a DNA content histogram.[29] Gate on single cells to exclude doublets. The software will deconvolve the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Noscapine, a Non-addictive Opioid and Microtubule-Inhibitor in Potential Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 5. Taking aim at a dynamic target: Noscapinoids as microtubule-targeted cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C22H24ClNO7 | CID 9933439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 912-60-7 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular modelling and competition binding study of Br-noscapine and colchicine provide insight into noscapinoid-tubulin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational design, synthesis and biological evaluations of amino-noscapine: a high affinity tubulin-binding noscapinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis of noscapine binding to tubulin unveiled | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]
- 15. Cell cycle arrest and apoptogenic properties of opium alkaloids noscapine and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Noscapine inhibits human hepatocellular carcinoma growth through inducing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptotic pathway induced by noscapine in human myelogenous leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 25. researchgate.net [researchgate.net]
- 26. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. cancer.wisc.edu [cancer.wisc.edu]
- 29. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Noscapine Hydrochloride: A Technical Overview of its Anti-inflammatory Effects and Molecular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine (B1679977) hydrochloride, a benzylisoquinoline alkaloid traditionally used as an antitussive agent, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This document provides a comprehensive technical guide to the anti-inflammatory effects of noscapine hydrochloride, with a focus on its underlying molecular mechanisms and signaling pathways. It summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling cascades and experimental workflows.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a key component of numerous diseases. This compound has demonstrated considerable anti-inflammatory activity in various preclinical models.[1][2] Its multifaceted mechanism of action, primarily centered on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, presents a promising avenue for the development of novel anti-inflammatory therapeutics.[3][4] This guide aims to provide an in-depth resource for researchers and drug development professionals exploring the therapeutic potential of this compound in inflammatory conditions.
Quantitative Analysis of Anti-inflammatory Effects
While extensive quantitative data with specific IC50 values for cytokine inhibition by this compound are not consistently reported across the literature, the available data from in vivo and in vitro studies demonstrate a significant, dose-dependent anti-inflammatory effect.
Table 1: In Vivo Anti-inflammatory Activity of this compound
| Model Organism | Inflammation Model | Dosing (mg/kg) | Key Findings | Reference |
| Rat | Carrageenan-induced paw edema | 5 | Most effective dose at 3 hours post-injection, comparable to indomethacin. | [1][5] |
| Rat | Carrageenan-induced paw edema | 10 | Significant suppression of inflammation. | [5] |
| Rat | Bradykinin-induced paw edema | 5 | Maximum anti-inflammatory effect observed. | [6] |
| Rat | Histamine-induced paw edema | 10 | Maximum anti-inflammatory effect observed. | [6] |
| Rat | Complete Adjuvant-induced arthritis | 10, 20, 40 | Significant (p < 0.001) reduction in paw volume and inflammatory markers. | [2] |
| Rat | Rotenone-induced neuroinflammation | 10 | Decreased upregulation of pro-inflammatory factors. | [7] |
Table 2: In Vitro Anti-inflammatory and Related Activities of Noscapine and its Analogs
| Compound | Cell Line/System | Assay | Endpoint | Result | Reference |
| This compound | Rat C6 glioma cells | Cell Viability | IC50 | 250 µM (at 72 hours) | N/A |
| Noscapine | Breast cancer cells | Cell Proliferation | IC50 | ~36 µM | [1] |
| Brominated Noscapine | Macrophages | Cytokine Secretion | TNF-α, IP-10/CXCL10 | Inhibition of secretion | [1] |
| Brominated Noscapine | Macrophages | NO Production | Nitric Oxide | Dose-dependent prevention of release | [1] |
Core Anti-inflammatory Pathways
The anti-inflammatory effects of this compound are primarily attributed to its modulation of key signaling pathways, most notably the NF-κB pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[3][4]
Noscapine has been shown to suppress both inducible and constitutive NF-κB activation.[3] It achieves this by inhibiting the IκB kinase (IKK), which in turn prevents the phosphorylation and degradation of IκBα.[3] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of inflammatory mediators.[3] Furthermore, noscapine has been observed to suppress the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[3][4]
Modulation of Bradykinin (B550075) Receptors
Noscapine also exhibits anti-inflammatory effects through its interaction with bradykinin receptors.[1] It acts as a non-competitive antagonist of these receptors, which are involved in inflammatory processes.[1][6] By blocking bradykinin receptors, noscapine can prevent the progression of bradykinin-induced inflammation.[1]
Influence on MAPK and Other Pathways
While the NF-κB pathway is a primary target, some evidence suggests that noscapine may also influence other signaling cascades involved in inflammation, such as the mitogen-activated protein kinase (MAPK) pathway. The p53 protein, which plays a role in apoptosis, can be activated through phosphorylation by the MAPK protein pathway.[1] Additionally, noscapine has been shown to enhance the mTOR-mediated p70S6K pathway in the context of neuroprotection.[7]
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory potential of a compound in an acute inflammatory setting.[5][8][9]
Protocol:
-
Animal Model: Male Wistar rats (or other suitable strain) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are randomly divided into control and treatment groups.
-
Compound Administration: this compound (e.g., 0.5, 1, 2, 5, and 10 mg/kg) or a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) is administered intraperitoneally one hour before the induction of inflammation.[5] The control group receives the vehicle.
-
Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 ml of a 1% fresh suspension of carrageenan into the right hind paw of each rat.[5]
-
Measurement of Paw Volume: The thickness or volume of the hind paw is measured using a plethysmometer or a caliper at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, and 3 hours).[5]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro Model: Cytokine Production in LPS-Stimulated Macrophages
This model is used to assess the direct effect of noscapine on the production of pro-inflammatory cytokines by immune cells.
Protocol:
-
Cell Culture: A suitable macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 12 hours).[10]
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to determine the effect of noscapine on the protein levels and phosphorylation status of key components of the NF-κB signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Cells (e.g., KBM-5) are treated with this compound and/or a pro-inflammatory stimulus (e.g., TNF-α).[3] Cytoplasmic and nuclear extracts are then prepared using appropriate lysis buffers.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, p65, Lamin B1 as a nuclear marker, and β-actin as a loading control).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative protein expression levels.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a sensitive and specific method for measuring the concentration of cytokines in biological samples.
Protocol:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).
-
Blocking: Non-specific binding sites are blocked with a blocking buffer.
-
Sample and Standard Incubation: Cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine (standard curve) are added to the wells and incubated.
-
Detection Antibody Incubation: A biotinylated detection antibody specific for the cytokine is added.
-
Enzyme Conjugate Incubation: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Stopping the Reaction: The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader.
-
Concentration Calculation: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Conclusion
This compound demonstrates significant anti-inflammatory properties, primarily through the potent inhibition of the NF-κB signaling pathway. This leads to a marked reduction in the production of key pro-inflammatory cytokines. Its additional activity as a bradykinin receptor antagonist further contributes to its anti-inflammatory profile. The data gathered from various preclinical models, although in need of more extensive quantitative characterization, strongly support the potential of this compound as a lead compound for the development of novel anti-inflammatory therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and elucidation of its therapeutic utility in a range of inflammatory disorders. Further research focusing on generating detailed dose-response data and exploring its effects on other inflammatory pathways will be crucial in advancing its clinical translation.
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (benzyl-isoquinoline alkaloid) effectively prevents protein denaturation through reduction of IL-6, NF-kB, COX-2, Prostaglandin-E2 in rheumatic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE EFFECT OF NOSCAPINE ON CARRAGEENAN-INDUCED INFLAMMATION IN RAT [sid.ir]
- 6. Study of noscapine effects on rat hind paw inflammation induced by bradykinin and histamine - Journal of Medicinal Plants [jmp.ir]
- 7. Noscapine Prevents Rotenone-Induced Neurotoxicity: Involvement of Oxidative Stress, Neuroinflammation and Autophagy Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
Noscapine Hydrochloride: A Technical Guide to its Sigma Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long-standing clinical history as an antitussive agent.[1] Unlike many opioids, it is non-sedating and lacks euphoric or addictive properties.[2] Emerging research has unveiled a broader pharmacological profile for noscapine, highlighting its potential as a neuroprotective and anticancer agent.[3] Central to these newly discovered activities is its interaction with sigma receptors, specifically its agonist activity at the sigma-1 (σ1) receptor subtype.[2][4][5]
This technical guide provides an in-depth exploration of the sigma receptor agonist activity of noscapine hydrochloride. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, the associated signaling pathways, and the experimental methodologies used for its characterization.
Sigma Receptor Agonist Activity of Noscapine
Noscapine's effects, including its antitussive and neuroprotective properties, are primarily mediated through its activity as a sigma receptor agonist.[6] Evidence strongly suggests that noscapine acts as an agonist at the sigma-1 receptor.[4][5] This interaction is crucial for its ability to modulate intracellular signaling cascades, offering therapeutic potential in a variety of disease models. The antitussive effect of noscapine, for instance, can be dose-dependently antagonized by pretreatment with rimcazole, a specific sigma receptor antagonist, indicating the involvement of these receptors in its mechanism of action.[2][6][7]
Quantitative Data
| Compound | Cell Line | Assay | Endpoint | Value (µM) |
| Noscapine | H460 (Non-small cell lung cancer) | Crystal Violet | IC50 | 34.7 ± 2.5 |
| Noscapine | Rat C6 glioma | Proliferation | IC50 | 100 |
Note: The IC50 values presented above reflect the concentration of noscapine required to inhibit cell proliferation or viability by 50% and are not direct measures of sigma receptor binding or activation.
Signaling Pathways
Activation of the sigma-1 receptor by noscapine initiates a cascade of intracellular events, primarily influencing calcium (Ca2+) homeostasis and nitric oxide (NO) signaling. This modulation of second messenger systems is central to its observed neuroprotective effects.
Sigma-1 Receptor-Mediated Calcium Mobilization
The sigma-1 receptor is predominantly located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), where it interacts with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R).[8] Upon agonist binding, such as with noscapine, the sigma-1 receptor is thought to dissociate from its chaperone protein, BiP, and modulate the activity of the IP3R. This interaction facilitates the release of Ca2+ from the ER into the cytoplasm. This mobilization of intracellular Ca2+ is a critical step in the signaling cascade that leads to the modulation of various downstream effectors. The neuroprotective effects of noscapine are, in part, attributed to the suppression of excessive intracellular Ca2+ levels during ischemic conditions.[4][5]
References
- 1. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Noscapine crosses the blood-brain barrier and inhibits glioblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Noscapine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. Effects of rimcazole, a specific antagonist of sigma sites, on the antitussive effects of non-narcotic antitussive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulating ankyrin dynamics: Roles of sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Analysis of Noscapine Hydrochloride: Stability of the Core Lactone Ring
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from the opium poppy, is primarily utilized as an antitussive agent and is under investigation for its potential as an anticancer therapeutic. The molecule's efficacy and stability are intrinsically linked to the integrity of its phthalide (B148349) lactone ring. This technical guide provides an in-depth analysis of the structural stability of the noscapine hydrochloride lactone ring, detailing its degradation pathways under various stress conditions. It outlines validated experimental protocols for stability assessment and presents quantitative data from forced degradation studies. Furthermore, this document visualizes the degradation process, analytical workflows, and relevant biological pathways to offer a comprehensive resource for professionals in drug development and pharmaceutical research.
Introduction to Noscapine and Lactone Ring Importance
Noscapine is a non-narcotic alkaloid from the Papaver somniferum plant.[1] Unlike other opium derivatives, it lacks significant analgesic properties and is primarily used for its cough-suppressing effects.[1] Its structure features a critical phthalide lactone ring, which is susceptible to hydrolysis. The stability of this lactone is paramount, as its cleavage leads to degradation products and a potential loss of therapeutic activity.[2] Recent research has highlighted noscapine's antimitotic and pro-apoptotic effects on various cancer cell lines, renewing interest in its therapeutic potential and making the study of its chemical stability more critical than ever.[2][3][4]
The hydrochloride salt of noscapine is often used in pharmaceutical formulations. However, the molecule's weakly basic nature and pH-dependent solubility present challenges for developing stable, sustained-release dosage forms.[5] Understanding the kinetics and mechanisms of lactone ring opening is therefore essential for formulation design, stability testing, and ensuring the clinical efficacy of noscapine-based drugs.
Chemical Stability and Degradation Pathways
The phthalide lactone ring in noscapine is chemically unstable and prone to opening under both acidic and basic conditions.[2][6] The C-C bond connecting the two chiral centers is also reactive, particularly in aqueous acidic solutions.[2] Forced degradation studies have identified several key degradation products resulting from hydrolysis, oxidation, and photodegradation.[6]
-
Acidic Hydrolysis : In aqueous acidic solutions, the C-C bond connecting the chiral centers can dissociate, leading to the formation of cotarnine and opic acid .[2][6]
-
Basic Hydrolysis : The lactone ring readily opens in basic media.[2] This hydrolysis can lead to the formation of meconine and cotarnine .[6]
-
Oxidative Degradation : Stress testing with peroxide has shown significant degradation of noscapine.[7]
-
Photodegradation : Noscapine has been shown to undergo degradation upon exposure to light.[6]
The primary degradation pathways under hydrolytic stress are visualized below.
Quantitative Data from Forced Degradation Studies
To assess the stability of Noscapine HCl and identify potential degradation products, forced degradation studies are performed under various stress conditions as per ICH guidelines. The following table summarizes results from a stability-indicating HPLC method development study.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Notes |
| Acid Hydrolysis | 1 N HCl | 1 hour (Room Temp) | Not specified | Sample neutralized with 1 N NaOH post-stress.[7] |
| Base Hydrolysis | 1 N NaOH | 1 hour (Room Temp) | Not specified | Sample neutralized with 1 N HCl post-stress.[7] |
| Oxidative Stress | Not specified | Not specified | ~8.59% | This was the condition where maximum degradation was observed.[7] |
| Photodegradation | Not specified | Not specified | Degrades | The drug undergoes photodegradation.[6] |
Table 1: Summary of Forced Degradation Study Results for Noscapine HCl.
Experimental Protocols for Stability Analysis
Accurate determination of noscapine and its degradation products requires validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed.[6][7]
Stability-Indicating RP-HPLC Method
This method is designed for the simultaneous determination of Noscapine HCl and its degradation impurity, Papaverine.[7][8]
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : Waters Sunfire, C18, 250 x 4.6 mm, 5 µm particle size.[7][8]
-
Mobile Phase : A gradient mixture of 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile.[7][8]
-
Sample Preparation (for Stress Samples) :
-
Weigh 10 mg of Noscapine HCl into a 50 mL volumetric flask.[7]
-
For acid degradation, add 1 mL of 1 N HCl and keep at room temperature for 1 hour. Neutralize with 1 mL of 1 N NaOH.[7]
-
For base degradation, add 1 mL of 1 N NaOH and keep at room temperature for 1 hour. Neutralize with 1 mL of 1 N HCl.[7]
-
Make up the final volume with 0.1 N HCl to achieve a concentration of 200 µg/mL.[7]
-
The workflow for this analytical method is depicted below.
Stability-Indicating TLC Method
This method allows for the separation and quantification of noscapine from its primary degradation products: cotarnine, meconine, and opionic acid.[6]
-
Stationary Phase : TLC aluminum plates precoated with silica (B1680970) gel 60F-254.[6]
-
Mobile Phase : Chloroform-Methanol (10:0.5 v/v).[6]
-
Analysis Mode : Densitometric analysis in absorbance mode.[6]
-
Detection Wavelength : 254 nm.[6]
-
Results : This system provides compact and well-resolved spots for noscapine (Rf value 0.85 ± 0.04) and its degradation products, allowing for effective separation and quantification.[6]
Biological Context: Signaling Pathways
The anticancer effects of noscapine are attributed to its ability to bind to tubulin, disrupt microtubule assembly, and induce apoptosis (programmed cell death) in malignant cells.[1][2] This process is often mediated through mitochondrial pathways.[2][3][4] Understanding these pathways is crucial as the structural integrity of noscapine, maintained by a stable lactone ring, is essential for its biological activity.
Conclusion
The stability of the phthalide lactone ring is a critical quality attribute of this compound. This ring is susceptible to opening under both acidic and basic conditions, leading to the formation of degradation products such as cotarnine, opic acid, and meconine. This instability has significant implications for the drug's formulation, shelf-life, and ultimate therapeutic efficacy. The use of validated, stability-indicating analytical methods, such as the HPLC and TLC protocols detailed herein, is essential for monitoring the integrity of noscapine in bulk drug substances and finished pharmaceutical products. A thorough understanding of these degradation pathways and the analytical methods to detect them is fundamental for researchers and professionals involved in the development of noscapine as a safe and effective therapeutic agent.
References
- 1. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained release dosage form of noscapine HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated stability-indicating TLC method for the determination of noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
Initial Investigations into the Anticancer Potential of Noscapine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine (B1679977) hydrochloride, a phthalideisoquinoline alkaloid derived from opium, has long been utilized as an antitussive agent with a well-established safety profile.[1][2] Emerging research has unveiled its potent anticancer properties, positioning it as a promising candidate for oncological applications.[3][4] Initial investigations reveal that noscapine exerts its antineoplastic effects through a multifaceted mechanism, primarily by modulating microtubule dynamics, inducing apoptosis, and inhibiting angiogenesis.[5] This technical guide provides a comprehensive overview of the foundational studies exploring the anticancer potential of noscapine hydrochloride, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols employed.
Mechanism of Action
Noscapine's primary anticancer mechanism involves its interaction with tubulin. Unlike many conventional microtubule-targeting agents that cause significant disruption, noscapine subtly modulates microtubule dynamics without altering the total polymer mass.[5][6] This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[3][7]
Several key signaling pathways are implicated in noscapine's anticancer activity:
-
Induction of Apoptosis: Noscapine promotes programmed cell death through both intrinsic and extrinsic pathways.[5] It has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, inhibit extracellular regulated kinase (ERK) signaling, and downregulate the anti-apoptotic protein Bcl-2.[8] Furthermore, it can activate caspases, the key executioners of apoptosis.[4] In some cancer cell lines, noscapine's pro-apoptotic effects are linked to the modulation of the NF-κB signaling pathway.[9]
-
PI3K/mTOR Pathway Inhibition: In colon cancer cells, noscapine has been observed to activate the PI3K/mTOR signaling pathway while reducing the expression of the tumor suppressor PTEN.[6][7] This modulation appears to contribute to the induction of apoptosis by affecting mitochondrial damage and the Warburg effect.[7]
-
Anti-Angiogenic Effects: Noscapine has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[4][5] This is partly achieved by downregulating the expression of Hypoxia-Inducible Factor-1 (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[6]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the anticancer efficacy of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| H460 | Non-Small Cell Lung Cancer | 34.7 ± 2.5 | [10] |
| MCF-7 | Breast Cancer | 42.3 | [10] |
| Renal 1983 | Bladder Cancer | 39.1 | [10] |
| HeLa | Cervical Cancer | 25 | [10] |
| Rat C6 Glioma | Glioblastoma | 250 | [10] |
| 4T1 | Mammary Carcinoma | 215.5 | [11] |
| A549 | Lung Cancer | 73 | [12] |
Table 2: In Vivo Antitumor Activity of this compound
| Cancer Model | Administration Route & Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| Human Non-Small Cell Lung Cancer (H460) Xenograft | Oral gavage; 300, 450, 550 mg/kg/day | 24 days | 49%, 65%, 86% respectively | [10][13] |
| Human Prostate Cancer (PC3) Xenograft | Oral; 300 mg/kg/day | 56 days | 57% reduction in mean tumor weight | [14] |
| Human Breast Cancer Xenograft | Not specified | 3 weeks | 80% reduction in tumor volume | [2] |
| Murine Thymoma (E.G7-OVA) | Intraperitoneal or intragastric | Not specified | Decrease in tumor size | [15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the initial investigations of this compound's anticancer potential.
In Vitro Cytotoxicity Assay (Crystal Violet Assay)
-
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
-
Cell Lines: H460 non-small cell lung cancer cells.[10]
-
Procedure:
-
Seed H460 cells in 96-well plates.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 10–160 µM) for 72 hours.[10]
-
Following incubation, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cells with 0.5% crystal violet solution.
-
After washing and drying, solubilize the stain with a solvent (e.g., methanol (B129727) or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
-
Apoptosis Detection (TUNEL Assay)
-
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.
-
Cell Lines: H460 non-small cell lung cancer cells.[10]
-
Procedure:
-
Culture H460 cells on coverslips or in chamber slides.
-
Treat the cells with this compound at specific concentrations (e.g., 30 and 40 µM) for a defined period (e.g., 72 hours).[10]
-
Fix the cells with a cross-linking agent like paraformaldehyde.
-
Permeabilize the cells to allow entry of the labeling enzyme.
-
Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP).
-
Detect the incorporated labeled nucleotides using a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound in a living organism.
-
Cell Line: H460 human non-small cell lung cancer cells.[10][13]
-
Procedure:
-
Subcutaneously inject a suspension of H460 cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50 mm³).[10]
-
Randomize the mice into control and treatment groups.
-
Prepare the this compound solution in a suitable vehicle (e.g., phosphate (B84403) buffer, pH 3.5).[10]
-
Administer this compound orally (e.g., by gavage) at specified doses (e.g., 300, 450, and 550 mg/kg/day) for a set duration (e.g., 24 days).[10][13]
-
Administer a vehicle control to the control group. A positive control group treated with a standard chemotherapeutic agent (e.g., Docetaxel) can also be included.[10]
-
Measure the tumor volume at regular intervals (e.g., every five days) using calipers.[10]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, immunohistochemistry).
-
Western Blotting
-
Objective: To determine the expression levels of specific proteins involved in apoptosis and other signaling pathways.
-
Proteins of Interest: PARP, Bcl-2, Bax, and caspase-3.[10]
-
Procedure:
-
Lyse the cells or tumor tissues to extract total proteins.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl2).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to quantify the relative protein expression levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Noscapine's multifaceted anticancer mechanism.
Caption: Preclinical evaluation workflow for Noscapine.
Conclusion and Future Directions
Initial investigations into the anticancer potential of this compound have provided compelling preclinical evidence for its efficacy against a range of malignancies, including lung, breast, prostate, and colon cancers.[4][10] Its unique mechanism of action, targeting microtubule dynamics with a favorable safety profile, distinguishes it from many conventional chemotherapeutic agents.[1][16] The modulation of key signaling pathways involved in apoptosis and angiogenesis further underscores its potential as a multifaceted anticancer agent.
Further research is warranted to fully elucidate the intricate molecular mechanisms underlying its action and to explore its efficacy in combination with other cancer therapies.[9] The development of noscapine analogs with enhanced potency is also an active area of investigation.[16] As this compound is currently in Phase I/II clinical trials for certain hematological malignancies, the translation of these promising preclinical findings into clinical applications holds significant promise for the future of cancer treatment.[2][10]
References
- 1. Noscapine inhibits tumor growth with little toxicity to normal tissues or inhibition of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. nbinno.com [nbinno.com]
- 4. The Potential Role of Noscapine in Cancer Treatment - Vonage Pharma [vonagepharma.com]
- 5. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 6. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. monash.edu [monash.edu]
Noscapine Hydrochloride in Non-Small Cell Lung Cancer Research: A Technical Guide
Abstract
Noscapine (B1679977), a non-addictive, opium-derived alkaloid traditionally used as an antitussive, has emerged as a promising candidate in oncology research due to its potent anticancer properties and favorable safety profile.[1][2][3] This technical guide provides an in-depth overview of the preclinical research on Noscapine hydrochloride for the treatment of non-small cell lung cancer (NSCLC). It details the compound's core mechanism of action, which involves microtubule modulation and induction of apoptosis, and presents key quantitative data from in vitro and in vivo studies. Furthermore, this document outlines detailed experimental protocols for core assays and visualizes critical signaling pathways and workflows, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with significant challenges in treatment due to drug resistance and the debilitating side effects of conventional chemotherapy.[1] This has spurred the investigation of novel therapeutic agents with improved efficacy and lower toxicity. This compound, a plant alkaloid with a long history of safe clinical use as a cough suppressant, displays significant anticancer activity.[1][2] Its primary mechanism involves binding to tubulin and disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells, while showing minimal toxicity to normal tissues.[1][4] This unique profile makes Noscapine a compelling agent for further investigation in NSCLC therapy.
Core Mechanism of Action
Noscapine exerts its anticancer effects through a multi-faceted approach, primarily targeting the cellular cytoskeleton and activating programmed cell death pathways.
Microtubule Dynamics Modulation
Unlike taxanes or vinca (B1221190) alkaloids, which cause extensive microtubule stabilization or destabilization, Noscapine subtly modulates microtubule dynamics.[5] It binds stoichiometrically to tubulin, promoting its polymerization and attenuating microtubule dynamics just enough to activate mitotic checkpoints.[1] This action leads to a sustained cell cycle arrest in the G2/M phase without significantly altering the overall ratio of tubulin monomer to polymer.[1][6] This less aggressive mechanism may contribute to its lower toxicity profile compared to other microtubule-targeting agents.
Induction of Apoptosis
The mitotic arrest induced by Noscapine triggers the intrinsic, or mitochondrial-mediated, pathway of apoptosis.[1][5] This is characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Key molecular changes include:
-
Increased expression of Bax, cleaved PARP (Poly (ADP-ribose) polymerase), and cleaved caspases-3 and -9.[1][6][7]
-
Decreased expression of the anti-apoptotic protein Bcl-2.[1][7]
-
An overall increase in the Bax/Bcl2 ratio , which facilitates the release of cytochrome c from the mitochondria, initiating the caspase cascade and executing apoptosis.[1][2]
Key Signaling Pathways
The apoptotic cascade initiated by Noscapine in NSCLC cells is a well-defined process involving the modulation of key regulatory proteins. The pathway culminates in the activation of executioner caspases that dismantle the cell.
Preclinical Efficacy Data
Quantitative data from preclinical studies underscore Noscapine's potential as an anticancer agent in NSCLC, both as a monotherapy and in combination with existing chemotherapeutics.
In Vitro Cytotoxicity
Noscapine demonstrates dose-dependent cytotoxicity against NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, which is comparable to its effects in other cancers.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| H460 | NSCLC | 34.7 ± 2.5 | [1][2] |
| A549 | NSCLC | 73 | [8][9] |
| A549 | NSCLC (Noscapine-Tryptophan Conjugate) | 32 | [8][9] |
| MCF-7 | Breast Cancer | 42.3 | [1][10] |
| Renal 1983 | Bladder Cancer | 39.1 | [1][10] |
| HeLa | Cervical Cancer | 25 | [1][10] |
In Vivo Antitumor Activity
In vivo studies using NSCLC xenograft models in immunocompromised mice confirm the potent antitumor activity of orally administered Noscapine.
Table 2: Monotherapy Efficacy in H460 Xenograft Model [1][2][11]
| Oral Dose (mg/kg/day) | Tumor Volume Reduction (%) |
| 300 | 49 |
| 450 | 65 |
| 550 | 86 |
Table 3: Combination Therapy Efficacy in Murine Xenograft Models
| Therapy | Tumor Volume Reduction (%) | Citation(s) |
| Noscapine alone | 35.4 ± 6.9 | [7] |
| Cisplatin alone | 38.2 ± 6.8 | [7] |
| Noscapine + Cisplatin | 78.1 ± 7.5 | [7] |
| Noscapine alone (300 mg/kg/day) | 34.2 | [12] |
| Gemcitabine alone (30 mg/kg) | 39.4 | [12] |
| Noscapine + Gemcitabine | 82.9 | [12] |
Key Experimental Protocols
The following section details the methodologies for key experiments used to evaluate the efficacy and mechanism of this compound in NSCLC research.
In Vitro Cell Viability Assessment (Crystal Violet Assay)[1][2]
-
Cell Seeding: Plate H460 NSCLC cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10–160 μM) dissolved in the appropriate culture medium. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Staining: Remove the medium and stain the adherent cells with 0.5% crystal violet solution for 10-15 minutes at room temperature.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Solubilize the stain by adding a destaining solution (e.g., methanol (B129727) or a Sorenson's buffer mixture). Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value using non-linear regression analysis.
In Vitro Apoptosis Detection (TUNEL Assay)[1][2]
-
Cell Culture: Grow H460 cells on glass coverslips or chamber slides.
-
Treatment: Expose cells to this compound at specific concentrations (e.g., 30 μM and 40 μM) for 72 hours.
-
Fixation: Fix the cells with a formaldehyde-based solution.
-
Permeabilization: Permeabilize the cells using a detergent-based buffer (e.g., Triton X-100).
-
Labeling: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction using a commercial kit (e.g., ApoTag® or DeadEnd™). This involves incubating cells with Terminal Deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs, which incorporate into the 3'-hydroxyl ends of fragmented DNA.
-
Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green or red depending on the fluorophore used).
In Vivo Xenograft Model for NSCLC[1][2]
-
Animal Model: Use female athymic Nu/nu mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject H460 cells (e.g., 2-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Groups: Randomize mice into treatment groups: vehicle control, Noscapine HCl (e.g., 300, 450, 550 mg/kg/day), and a positive control like Docetaxel (e.g., 10 mg/kg, i.v., administered intermittently).
-
Drug Administration: Administer Noscapine daily for a specified period (e.g., 24 days) via oral gavage.
-
Monitoring: Measure tumor dimensions with calipers every 3-5 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further ex vivo analysis.
Protein Expression Analysis (Western Blot)[1]
-
Tissue Lysis: Homogenize excised tumor tissues in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., PARP, Bax, Bcl-2, caspase-3) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Combination Therapy Potential
A key strategy in cancer treatment is combination therapy, which can enhance efficacy, overcome resistance, and reduce toxicity. Noscapine shows significant synergistic or additive effects when combined with standard NSCLC chemotherapeutic agents like Cisplatin and Gemcitabine.[7][12] This suggests that Noscapine can potentiate the activity of these drugs, potentially allowing for lower, less toxic doses while achieving a greater therapeutic effect.
Conclusion and Future Directions
This compound presents a compelling preclinical profile for the treatment of non-small cell lung cancer. Its unique mechanism of action, centered on microtubule modulation and the induction of apoptosis, combined with its significant in vivo efficacy and low toxicity, positions it as a strong candidate for clinical development.[1] The synergistic effects observed with standard chemotherapies further enhance its therapeutic potential.[7][12] Future research should focus on advancing Noscapine into well-designed clinical trials for NSCLC, exploring novel drug delivery systems to improve its bioavailability, and developing next-generation analogues with even greater potency and specificity.
References
- 1. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. Noscapine inhibits tumor growth with little toxicity to normal tissues or inhibition of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 6. Noscapine and Apoptosis in Breast and Other Cancers [mdpi.com]
- 7. Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. caymanchem.com [caymanchem.com]
- 11. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Early Studies on Noscapine for Stroke and Ischemia Treatment
Executive Summary: Stroke and cerebral ischemia represent a significant unmet medical need, driving extensive research into novel neuroprotective agents. Noscapine (B1679977), a benzylisoquinoline alkaloid traditionally used as an antitussive, has emerged as a candidate of interest due to its potential neuroprotective properties demonstrated in early preclinical and clinical investigations.[1][2] This document provides a technical overview of these foundational studies, detailing the proposed mechanisms of action, experimental protocols, and quantitative outcomes. Early evidence suggests noscapine may confer neuroprotection through a multi-target approach, including antioxidant and anti-inflammatory effects, antagonism of bradykinin (B550075) receptors, and modulation of excitotoxicity pathways.[1][3][4] While preliminary clinical data showed a remarkable reduction in mortality, these studies were limited by small sample sizes, highlighting the need for further, more extensive research.[3][5]
Proposed Mechanisms of Neuroprotection
Early research indicates that noscapine's potential therapeutic effects in stroke and ischemia are not mediated by a single pathway but rather through a combination of mechanisms that counter the complex pathophysiology of cerebral injury.
Anti-inflammatory and Antioxidant Activity
Ischemia-reperfusion (I-R) injury is characterized by a surge in oxidative stress and a pronounced inflammatory response, both of which contribute significantly to neuronal damage.[1] Preclinical studies have shown that noscapine possesses potent free-radical scavenging and anti-inflammatory properties.[1][6] The proposed mechanism involves the inhibition of inflammatory processes and the bolstering of endogenous antioxidant defenses, leading to attenuated neuronal damage following an ischemic event.[1][7]
Bradykinin B2 Receptor Antagonism
Bradykinin, a potent vasodilator, is implicated in the pathogenesis of neuronal injury and the formation of brain edema following a stroke.[3][5] Several studies have identified noscapine as a non-competitive antagonist of bradykinin receptors.[8][9] By blocking these receptors, noscapine may mitigate the inflammatory and edematous effects of bradykinin in the ischemic brain, thereby reducing overall tissue damage.[3][5]
Modulation of Excitotoxicity
In an in vitro model of ischemia using oxygen-glucose deprivation (OGD), noscapine demonstrated a neuroprotective effect by interfering with multiple targets in the excitotoxicity cascade.[4] This includes the partial modulation of intracellular calcium levels and a reduction in the production of nitric oxide (NO), a key molecule involved in neuronal damage when overproduced.[4]
Preclinical Evidence: MCAO Model in Rats
A key early preclinical study investigated the neuroprotective activity of noscapine in a rat model of focal cerebral ischemia.[1]
Experimental Protocol
The study utilized a Middle Cerebral Artery Occlusion (MCAO) model to induce ischemia-reperfusion injury in rats.[1]
-
Animal Model : Male Wistar rats were used.
-
Induction of Ischemia : Focal cerebral ischemia was induced by MCAO for 2 hours, followed by 22 hours of reperfusion.
-
Drug Administration : Noscapine was administered orally (p.o.) at doses of 5 and 10 mg/kg for 8 consecutive days prior to the MCAO surgery.[1]
-
Outcome Measures :
-
Neurological Deficit : Assessed using a scoring system.
-
Brain Injury : Infarct volume and brain edema were quantified.
-
Oxidative Stress : Levels of superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and lipid peroxidation were measured in brain tissue.[1]
-
Inflammation : Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, was determined.[1]
-
Histology : Brain sections were examined for cellular changes.
-
Quantitative Results
Noscapine pretreatment demonstrated a significant, dose-dependent protective effect against I-R injury.[1]
| Parameter Measured | Vehicle Control (I-R) | Noscapine (5 mg/kg) + I-R | Noscapine (10 mg/kg) + I-R |
| Infarct Volume | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Brain Edema | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Neurological Deficit | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Lipid Peroxidation | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Superoxide Dismutase (SOD) | Significantly Decreased | Significantly Increased | Significantly Increased |
| Glutathione (GSH) | Significantly Decreased | Significantly Increased | Significantly Increased |
| Myeloperoxidase (MPO) | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Table 1: Summary of quantitative outcomes from the rat MCAO study. "Significantly" refers to statistical significance reported in the study.[1] |
Early Clinical Trials
The promising preclinical data led to small-scale, exploratory clinical trials to assess noscapine's efficacy in human stroke patients.
Preliminary Randomized Controlled Trial (2003)
A preliminary study provided the first clinical evidence for noscapine's potential in treating acute ischemic stroke.[3]
-
Study Design : Randomized controlled clinical trial.[3]
-
Participants : 20 patients diagnosed with acute ischemic stroke.[3]
-
Intervention : The treatment group (n=10) received oral noscapine. A dosage of 50 mg/day for five days has been reported for this study in subsequent reviews.[7][8]
-
Control : The control group (n=10) did not receive noscapine.[3]
-
Evaluation : The degree of brain injury and clinical outcome were evaluated through computed tomography (CT) scans and clinical observation.[3]
The study reported a dramatic and statistically significant difference in mortality between the two groups.[3][9]
| Group | Number of Patients | Mortality Rate |
| Control | 10 | 80% (8 deaths) |
| Noscapine | 10 | 20% (2 deaths) |
| Table 2: Mortality outcomes from the preliminary clinical trial.[3] |
No specific side effects attributable to noscapine were reported.[3][7]
Pseudo-Randomized Trial in Massive Ischemic Stroke (2015)
A subsequent study aimed to further evaluate noscapine in a specific, high-risk population of patients with massive ischemic stroke.[5][10]
-
Participants : Patients with clinical or CT scan evidence of massive stroke in the full middle cerebral artery territory, admitted within 12 hours of symptom onset.[5]
-
Intervention : The patient group received noscapine syrup (50 mg, three times a day for 5 days) in addition to common supportive treatments.[5]
-
Control : The control group received only common supportive treatments.
-
Blinding : The data analyzer was blinded to the treatment allocation.[5]
-
Evaluation : Outcomes were assessed after a 1-month follow-up using mortality rates, the modified Rankin Scale (mRS), and the Barthel Index (BI).[5][10]
This trial did not find a statistically significant improvement in outcomes, though it did observe a trend towards lower mortality.[5][10]
| Outcome | Control Group | Noscapine Group | P-value |
| Number of Deaths | 16 | 11 | 0.193 |
| Mortality Reduction | - | 16% (clinically noted) | - |
| Rankin Scale | No significant difference | No significant difference | - |
| Barthel Index | No significant difference | No significant difference | - |
| Table 3: Outcomes from the pseudo-randomized trial in massive ischemic stroke.[5][10] |
The authors concluded that while statistical significance was not reached, the 16% reduction in mortality was clinically noteworthy and warranted future studies with larger sample sizes.[5][10]
Summary and Future Directions
Early investigations into noscapine for stroke and ischemia treatment have established a strong preclinical rationale for its neuroprotective effects, centered on its antioxidant, anti-inflammatory, and bradykinin-antagonizing properties. The initial clinical data, particularly the 2003 trial, were highly promising, suggesting a substantial survival benefit. However, these foundational studies were conducted with small patient cohorts. A subsequent, slightly larger trial did not replicate the statistically significant mortality benefit, underscoring the challenges of translating preclinical findings and the necessity for robust, large-scale clinical trials.
For drug development professionals, the key takeaways are:
-
Noscapine has a plausible, multi-target mechanism of action beneficial for the complex pathophysiology of ischemic stroke.
-
The safety profile in these early studies appeared favorable, with no major side effects reported.[3]
-
The existing clinical evidence is preliminary and requires confirmation through larger, well-designed, randomized controlled trials to definitively determine noscapine's potential as a therapeutic agent for stroke.
References
- 1. Noscapine alleviates cerebral damage in ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodifying and neuroprotective effects of noscapine: Implications for multiple sclerosis, neurodegenerative, and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A preliminary report on the application of noscapine in the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of noscapine on cerebral oxygen-glucose deprivation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel effect of Noscapine on patients with massive ischemic stroke: A pseudo-randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel effect of Noscapine on patients with massive ischemic stroke: A pseudo-randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Noscapine Hydrochloride vs. Noscapine Base in Scientific Investigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has garnered significant interest in the scientific community for its multifaceted therapeutic potential.[1][2] Primarily known for its antitussive properties, recent research has unveiled its promising anticancer, anti-inflammatory, and neuroprotective activities.[1][3][4][5] For researchers embarking on studies involving noscapine, a critical initial decision lies in the selection of the appropriate form: the hydrochloride salt or the free base. This technical guide provides a comprehensive comparison of noscapine hydrochloride and noscapine base, offering insights into their physicochemical properties, stability, and practical considerations for experimental design.
Physicochemical Properties: A Tale of Two Solubilities
The fundamental difference between this compound and noscapine base lies in their salt form, which significantly impacts their physical and chemical characteristics, most notably their solubility. This compound is the salt form, making it significantly more water-soluble, a crucial factor for many experimental protocols.[1][6][7][8] In contrast, noscapine base is the free alkaloid and is characterized by its poor water solubility.[1][9]
Table 1: Physicochemical Properties of this compound vs. Noscapine Base
| Property | This compound | Noscapine Base |
| Molecular Formula | C₂₂H₂₃NO₇·HCl | C₂₂H₂₃NO₇ |
| Molecular Weight | 449.88 g/mol [6] | 413.42 g/mol [1] |
| Appearance | White or almost white crystalline powder or colorless crystals[6][7] | White powder with a bitter taste[1] |
| Water Solubility | Freely soluble (~750 g/L)[1] | Almost insoluble (0.181 mg/mL)[1] |
| Ethanol Solubility | Freely soluble (~750 g/L)[1] | Slightly soluble[1] |
| Other Solubilities | Soluble in acetic acid and acetic anhydride; practically insoluble in diethyl ether.[6] | Soluble in benzene (B151609) and acetone; slightly soluble in ether; most soluble in vegetable oils.[1] |
| Melting Point | Approximately 200 °C, with decomposition[10] | 176 °C[1] |
The choice between the two forms is often dictated by the intended application and the required solvent system. For aqueous-based in vitro assays or parenteral formulations for in vivo studies, the high water solubility of this compound is a distinct advantage. Conversely, the lipophilic nature of noscapine base may be preferable for formulation in lipid-based delivery systems or for studies investigating transport across biological membranes.
Stability and Handling: Ensuring Experimental Integrity
The stability of the chosen noscapine form under experimental conditions is paramount to obtaining reliable and reproducible data. Both forms exhibit sensitivities to certain conditions.
This compound solutions are slightly acidic. The base may precipitate out of aqueous solutions upon standing.[7][9]
Noscapine base is a very weak base and forms unstable salts with acids.[2] It is susceptible to degradation under acidic and basic conditions, as well as through oxidation and photodegradation.[11] The primary degradation products include cotarnine, meconine, and opionic acid.[11]
Table 2: Stability Considerations for this compound and Noscapine Base
| Condition | This compound | Noscapine Base |
| Aqueous Solution | Base may precipitate over time.[7][9] | Unstable; salts formed with acids are unstable in water.[2] |
| pH | More stable in acidic pH. | Degrades under acidic and basic conditions.[11] |
| Light | Should be stored in light-resistant containers.[6] | Subject to photodegradation.[11] |
| Temperature | Store in a tightly closed container.[8] | Store below 30°C in a dry, controlled environment.[12] |
| Oxidation | Susceptible to oxidation. | Degrades upon oxidation.[11] |
For long-term storage, both compounds should be kept in well-sealed, light-resistant containers at controlled room temperature. For experimental work, fresh solutions should be prepared whenever possible, and the pH of the medium should be carefully considered.
Experimental Protocols: Methodologies for Key Investigations
The following sections outline detailed methodologies for key experiments frequently employed in noscapine research.
Solubility Determination
A precise understanding of solubility is critical for dose preparation and interpretation of results.
Objective: To determine the solubility of this compound or noscapine base in a specific solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the noscapine compound to a known volume of the desired solvent (e.g., water, PBS, DMSO) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of noscapine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of noscapine compounds.
In Vitro Cytotoxicity Assay
This protocol is essential for evaluating the anticancer potential of noscapine.
Objective: To determine the concentration of noscapine that inhibits the growth of cancer cells by 50% (IC₅₀).
Methodology (MTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of noscapine (hydrochloride or base, dissolved in an appropriate vehicle like DMSO for the base) in the cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[13]
Caption: Noscapine induces apoptosis via intrinsic and extrinsic pathways.
Anti-inflammatory Signaling
Noscapine and its derivatives have demonstrated anti-inflammatory properties, in part through the modulation of the NF-κB signaling pathway. I[4]t has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation. T[4]his inhibition is associated with the suppression of IκBα phosphorylation and degradation, which are crucial steps in NF-κB activation. B[4]y inhibiting NF-κB, noscapine can downregulate the expression of various pro-inflammatory and pro-survival genes, including those encoding for COX-2, MMP-9, VEGF, and several anti-apoptotic proteins.
[4]Noscapine's Anti-inflammatory Signaling Pathway
Caption: Noscapine inhibits the NF-κB inflammatory pathway.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and noscapine base is a critical decision that hinges on the specific requirements of the research.
-
This compound is the preferred choice for most aqueous-based in vitro experiments and for developing parenteral formulations due to its high water solubility.
-
Noscapine Base is more suitable for lipid-based formulations , studies involving non-aqueous solvent systems , and investigations into membrane permeability .
Researchers must carefully consider the physicochemical properties, stability, and handling requirements of each form to ensure the generation of accurate and reproducible data. This guide provides a foundational understanding to aid in this selection process and to facilitate the design of robust and meaningful scientific investigations into the promising therapeutic potential of noscapine.
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. This compound | 912-60-7 [chemicalbook.com]
- 8. Alborz Pharmed | Noscapine HCl [alborzpharmed.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated stability-indicating TLC method for the determination of noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Noscapine Base API – High Purity, Pharmaceutical Grade - Vonage Pharma [vonagepharma.com]
- 13. pubs.acs.org [pubs.acs.org]
Noscapine: A Comprehensive Technical Review of Its Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from opium, has a long-standing history as an antitussive agent.[1][2] Unlike other opioids, it is devoid of sedative, euphoric, and analgesic properties, rendering it non-addictive.[1][2] In recent decades, extensive research has unveiled its potent anticancer activities, leading to its investigation in various preclinical and clinical settings. This technical guide provides an in-depth review of the therapeutic applications of noscapine, with a primary focus on its anticancer properties. It summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes the intricate signaling pathways and experimental workflows involved in its mechanism of action.
Introduction
Noscapine was first isolated in 1817 and has been utilized as a cough suppressant for over half a century.[3] Its journey into cancer therapeutics began with the discovery of its ability to interact with microtubules, the essential components of the cellular cytoskeleton involved in mitosis.[3][4] This interaction, however, is distinct from that of other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids, conferring upon noscapine a unique and favorable safety profile.[1][3] This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current knowledge on noscapine's therapeutic potential and the scientific methodologies used to evaluate it.
Therapeutic Applications
Antitussive Effects
Noscapine's primary and long-established therapeutic use is in the treatment of dry cough.[5][6] It acts centrally by suppressing the cough reflex, though the precise mechanism is not fully elucidated.[5][7] It is believed to act on the cough center in the brain.[7][8]
Anticancer Activity
Noscapine has demonstrated significant antitumor activity against a wide range of malignancies, including non-small cell lung cancer, breast cancer, prostate cancer, lymphoma, and glioblastoma.[1][2][9] Its anticancer effects are multifaceted, primarily stemming from its interaction with tubulin and the subsequent disruption of microtubule dynamics.[10][11] This leads to mitotic arrest and the induction of apoptosis in rapidly dividing cancer cells.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on the efficacy of noscapine and its derivatives against different cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of Noscapine and its Analogs (IC50 Values)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Noscapine | H460 (Non-Small Cell Lung Cancer) | 34.7 ± 2.5 | [1] |
| A549 (Non-Small Cell Lung Cancer) | 73 | [10] | |
| MCF-7 (Breast Cancer) | 30 (48h) | [12] | |
| MDA-MB-231 (Breast Cancer) | 20 (48h) | [12] | |
| KBM-5 (Chronic Myeloid Leukemia) | 84.4 | [5] | |
| U266 (Multiple Myeloma) | 155 | [5] | |
| 4T1 (Murine Mammary Carcinoma) | 215.5 | [11] | |
| Noscapine-Tryptophan Conjugate | A549 (Non-Small Cell Lung Cancer) | 32 | [10] |
| Noscapine–Phenylalanine | 4T1 (Murine Mammary Carcinoma) | 11.2 | [11] |
| Cotarnine–Tryptophan | 4T1 (Murine Mammary Carcinoma) | 54.5 | [11] |
| 9-((perfluorophenyl)methylene)aminonoscapine (9-PAN) | Breast Cancer Cell Lines | 20 ± 0.3 | [10] |
| N-propargylnoscapine (NPN) | Breast Cancer Cell Lines | 1.35 ± 0.2 | [10] |
| 1,3-diynyl derivatives of noscapine | Breast Cancer Cell Lines | 6.23 | [10] |
| 1,3-Benzodioxole-modified noscapinoids | MCF-7 (Breast Cancer) | 0.6 ± 0.17 | [10] |
Table 2: In Vivo Antitumor Efficacy of Noscapine
| Cancer Model | Treatment | Tumor Growth Inhibition (%) | Reference(s) |
| H460 (NSCLC) Xenograft | Noscapine (300 mg/kg/day, oral) | 49 | [1] |
| Noscapine (450 mg/kg/day, oral) | 65 | [1] | |
| Noscapine (550 mg/kg/day, oral) | 86 | [1] | |
| Noscapine (300 mg/kg/day, oral) + Gemcitabine (30 mg/kg) | 82.9 | [2] | |
| Melanoma Syngeneic Model | Noscapine (gavage) | 85 (on day 17) | [13] |
| Noscapine (in drinking water) | 83 (on day 18) | [13] | |
| PC3 (Prostate Cancer) Xenograft | Noscapine (300 mg/kg/day, oral) | Reduced metastasis from 90% to 30% | [2] |
| MDA-MB-231 (Breast Cancer) Xenograft | Noscapine (300 mg/kg/day) + Doxorubicin (1.5 mg/kg) | Significantly enhanced tumor growth inhibition compared to single agents | [2] |
Table 3: Clinical Trial Results of Noscapine
| Cancer Type | Phase | Treatment | Patient Response | Reference(s) |
| Non-Hodgkin's Lymphoma (NHL) / Chronic Lymphocytic Leukemia (CLL) | I | Noscapine (1g, 2g, or 3g daily) | 1 Partial Response (Follicular Grade III), 2 Stable Disease (Mantle Cell & DLC) out of 10 evaluable patients | [1] |
| HER2-Negative Metastatic Breast Cancer (NORCAP regimen) | II | Vinorelbine/Capecitabine | Disease Control Rate: 73% (36/49 patients); Objective Response Rate: 33% (16/49 patients) | [14] |
Key Signaling Pathways
Noscapine exerts its anticancer effects by modulating several critical signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Microtubule Dynamics and Mitotic Arrest
Noscapine binds to tubulin, altering microtubule dynamics, which leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[2][4]
NF-κB Signaling Pathway
Noscapine has been shown to suppress the NF-κB signaling pathway, which is crucial for cancer cell survival, proliferation, and inflammation.[5][7] It inhibits the IκB kinase (IKK), preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB (p65/p50) in the cytoplasm.[5][7]
PI3K/mTOR Signaling Pathway
In certain cancer types, such as colon cancer, noscapine has been found to induce apoptosis by modulating the PI3K/mTOR pathway, often through the regulation of PTEN.[13]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of noscapine's anticancer effects.
In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration of noscapine that inhibits the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., H460, A549) in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.[1]
-
Treatment: Treat the cells with various concentrations of noscapine (e.g., 10–160 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1][15]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][16]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration to determine the IC50 value.[1]
Apoptosis Assay (TUNEL Assay)
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in noscapine-treated cells.
Protocol:
-
Cell Treatment: Treat cells with noscapine at the desired concentrations (e.g., 30 and 40 µM) for 72 hours.[1]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.[17]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, for 60 minutes at 37°C in the dark.[18][19]
-
Staining and Visualization: Counterstain the nuclei with DAPI or propidium (B1200493) iodide.[18]
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.[1][20]
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of noscapine in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., H460) into the flanks of immunocompromised mice (e.g., athymic nu/nu).[1]
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.[1][11]
-
Drug Administration: Administer noscapine orally (e.g., via gavage) at various doses (e.g., 300, 450, 550 mg/kg/day) for a specified period (e.g., 24-28 days).[1]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[1]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).[1]
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of noscapine on the protein expression levels of key components in signaling pathways like NF-κB and PI3K/mTOR.
Protocol:
-
Protein Extraction: Lyse noscapine-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-IKK, IκBα, p-p65, PTEN, p-Akt, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
Noscapine stands out as a promising therapeutic agent with a well-established safety profile as an antitussive and a burgeoning potential as an anticancer drug. Its unique mechanism of action, targeting microtubule dynamics with minimal toxicity to normal cells, makes it an attractive candidate for further development. The extensive preclinical data, supported by early clinical trial results, warrant continued investigation into its efficacy against a broader range of cancers, both as a monotherapy and in combination with existing chemotherapeutic agents. The detailed protocols and pathway analyses provided in this guide aim to facilitate future research and accelerate the translation of noscapine's therapeutic benefits to the clinic.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Anticancer Activity of Gemcitabine in Combination with Noscapine via Antiangiogenic and Apoptotic Pathway against Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 5. Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noscapine inhibits tumor growth with little toxicity to normal tissues or inhibition of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Final Results of the Randomized Phase II NorCap-CA223 Trial Comparing First-Line All-Oral Versus Taxane-Based Chemotherapy for HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genscript.com [genscript.com]
- 20. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Studies with Noscapine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine (B1679977) hydrochloride, a non-addictive, orally available alkaloid derived from opium, has garnered significant attention for its potential as an anti-cancer agent.[1][2] Unlike many conventional chemotherapeutics that exhibit severe side effects, noscapine has shown selective toxicity towards cancer cells while being relatively safe for normal cells.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][4] These application notes provide detailed protocols for in vitro studies investigating the effects of noscapine hydrochloride on cancer cells.
Mechanism of Action
Noscapine exerts its anti-cancer effects through a multi-faceted approach. It binds to tubulin, altering microtubule assembly and leading to mitotic arrest.[3][4] This disruption triggers both the intrinsic and extrinsic apoptotic pathways.[4] The intrinsic pathway is initiated by an increased Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, cytochrome c release, and activation of caspase-9 and -3.[5][6] The extrinsic pathway can also be activated, involving caspase-8.[5] Furthermore, noscapine has been shown to modulate key signaling pathways, including the PI3K/mTOR and NF-κB pathways, which are crucial for cancer cell survival and proliferation.[7]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| H460 | Non-Small Cell Lung Cancer | 34.7 ± 2.5 | 72 | Crystal Violet |
| A549 | Lung Cancer | 73 | 24 | MTT |
| MCF-7 | Breast Cancer | 42.3 | Not Specified | Not Specified |
| MDA-MB-231 | Breast Cancer | 20.15 ± 4.01 | Not Specified | Not Specified |
| HeLa | Cervical Cancer | 25 | Not Specified | Not Specified |
| Rat C6 Glioma | Glioma | 250 | 72 | Not Specified |
| HT29/5-FU | Colon Cancer | 75 | 72 | Not Specified |
| LoVo/5-FU | Colon Cancer | Not Specified | Not Specified | Not Specified |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | Not Specified |
| Huh7 | Hepatocellular Carcinoma | Not Specified | Not Specified | Not Specified |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) | G2/M Phase Cells (%) |
| H460 | 30 | 72 | 32 | Not Specified |
| H460 | 40 | 72 | 57 | Not Specified |
| SK-SY5Y | 25 | 12 | Not Specified | ~67 |
| SK-SY5Y | 25 | 48 | Not Specified | ~48 |
| HT29/5-FU | 75 | 72 | Increased | Increased |
| LoVo/5-FU | 75 | 72 | Increased | Increased |
Experimental Protocols
Preparation of this compound Stock Solution
This compound can be prepared as a stock solution for in vitro experiments.
Materials:
-
This compound powder (≥98% purity)[8]
-
Dimethyl sulfoxide (B87167) (DMSO) or 0.1 N Hydrochloric acid (HCl)[9]
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
To prepare a 100 mM stock solution in DMSO, dissolve 45.0 mg of this compound (MW: 449.88 g/mol ) in 1 mL of DMSO.
-
Alternatively, for an aqueous stock solution, dissolve this compound in 0.1 N HCl to the desired concentration (e.g., 200 µg/mL).[9]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or HCl as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[10][11]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.[12][13]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate time.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for in vitro studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Noscapine and Apoptosis in Breast and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle arrest and apoptogenic properties of opium alkaloids noscapine and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 5. Apoptotic effect of noscapine in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic pathway induced by noscapine in human myelogenous leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. scispace.com [scispace.com]
- 11. kumc.edu [kumc.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Preparing Noscapine Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Noscapine (B1679977) hydrochloride is the salt form of noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy, Papaver somniferum.[1] While traditionally used as an antitussive (cough suppressant), recent research has highlighted its potential as an anti-cancer agent.[2] Noscapine exerts its effects by modulating microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancerous cells.[2][3] It has also been shown to inhibit the NF-κB signaling pathway, sensitizing leukemic cells to chemotherapeutic agents.[4] Accurate and consistent preparation of noscapine hydrochloride stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for experimental use.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₃NO₇·HCl | [5] |
| Molecular Weight | 449.88 g/mol | [5] |
| Appearance | Colorless or white crystalline powder | [6] |
| Melting Point | ~200-223 °C (with decomposition) | [7][8] |
| Solubility | ||
| Water | Freely soluble (50 mg/mL) | [6][8][9] |
| DMSO | Soluble (125 mg/mL, may require ultrasound) | [9] |
| Ethanol (96%) | Freely soluble | [8] |
| 0.1 N HCl | Soluble (used as a diluent) | [10] |
Safety Precautions:
This compound is harmful if swallowed.[7][11] It is essential to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5][12] Avoid creating dust when handling the solid form.[12] For detailed safety information, always refer to the substance's Safety Data Sheet (SDS).[5][7][11][12][13][14][15]
Protocol for Preparation of this compound Stock Solution
This protocol provides a step-by-step guide for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for further dilutions in cell culture media or other aqueous buffers for various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Water bath or sonicator
Procedure:
-
Pre-weighing Preparation: Before handling the powder, ensure you are wearing the appropriate PPE. Use a calibrated analytical balance in a chemical fume hood or on a bench with minimal air currents to accurately weigh the required amount of this compound.
-
Calculation: To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Desired Volume (mL) × 10 mM × 449.88 ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 1 mL × 10 mmol/L × 449.88 mg/mmol / 1000 = 4.5 mg
-
-
-
Dissolution:
-
Carefully transfer the weighed this compound powder into a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution if needed.[9] Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Sterilization (Optional but Recommended for Cell Culture): If the stock solution is intended for cell-based assays, it is advisable to sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube. This step helps to prevent microbial contamination of cell cultures.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[9]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9] Protect from light.[12]
-
Table 2: Recommended Storage Conditions
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 month | Sealed, protected from light.[9] |
| -80°C | Up to 6 months | Sealed, protected from light.[9] |
Experimental Workflow and Signaling Pathways
The prepared this compound stock solution can be utilized in a variety of experimental workflows. A typical workflow for an in vitro cell viability assay is depicted below.
References
- 1. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 3. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | 912-60-7 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. echemi.com [echemi.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Page loading... [wap.guidechem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Noscapine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine hydrochloride is an antitussive agent widely used in cough preparations. Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and resolution for the determination of active pharmaceutical ingredients (APIs). This application note provides a detailed, validated, and stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The described method is suitable for routine quality control analysis and stability studies.
Principle
This method utilizes reversed-phase chromatography to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The analyte is detected and quantified using a UV detector at a specific wavelength. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Materials and Reagents
-
Instrument: Waters HPLC system with a 2695 separation module and a photodiode array detector, or an equivalent system.
-
Column: Waters Sunfire, C18, 250 x 4.6 mm, 5 µm particle size.[1]
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
1-octane sulfonic acid sodium salt (anhydrous)
-
Ortho phosphoric acid (analytical grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 1 N
-
Hydrogen peroxide (H₂O₂), 30%
-
Milli-Q water or equivalent high-purity water.
-
-
Software: Empower pro 3.0 or equivalent chromatography data acquisition and processing software.
Experimental Protocols
Preparation of Solutions
4.1.1. Mobile Phase Preparation (Buffer pH 3.0)
-
Weigh 1.1 g of 1-octane sulfonic acid sodium salt (anhydrous) and transfer it to a 1000 mL volumetric flask.
-
Add approximately 900 mL of Milli-Q water and mix well to dissolve.
-
Adjust the pH of the solution to 3.0 using ortho phosphoric acid.
-
Make up the volume to 1000 mL with Milli-Q water.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
4.1.2. Standard Stock Solution Preparation (200 µg/mL)
-
Accurately weigh about 20 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 N HCl and sonicate for 15 minutes to dissolve the standard.
-
Make up the volume to 100 mL with 0.1 N HCl and mix well.
4.1.3. Working Standard Solution Preparation (2 µg/mL)
-
Pipette 1.0 mL of the Standard Stock Solution (200 µg/mL) into a 100 mL volumetric flask.
-
Dilute to the mark with 0.1 N HCl and mix thoroughly. This solution is stable for at least 24 hours at room temperature.
4.1.4. Sample Solution Preparation (200 µg/mL)
-
Accurately weigh about 20 mg of the this compound sample (bulk drug).
-
Transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 N HCl and sonicate for 15 minutes to dissolve the sample.
-
Make up the volume to 100 mL with 0.1 N HCl and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Waters HPLC 2695 with PDA Detector |
| Column | Waters Sunfire, C18 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile in a gradient mode |
| Flow Rate | 0.8 mL/min[1] |
| Detection Wavelength | 260 nm[1] |
| Injection Volume | 100 µL |
| Column Temperature | 45°C[1] |
| Sample Temperature | 25°C[1] |
| Run Time | Approximately 45 minutes[1] |
System Suitability
Before starting the analysis, the chromatographic system must meet the predefined system suitability criteria.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standard solution six times.
-
Calculate the percentage relative standard deviation (%RSD) for the peak areas of the six replicate injections. The %RSD should be not more than 2.0%.
-
Other system suitability parameters to consider include theoretical plates, tailing factor, and resolution (if other components are present).[2]
Quantification Procedure
-
Inject the blank (0.1 N HCl) once to ensure there are no interfering peaks at the retention time of this compound.
-
Inject the working standard solution and record the peak area.
-
Inject the sample solution and record the peak area.
-
Calculate the amount of this compound in the sample using the following formula:
Where:
-
Area_sample = Peak area of this compound in the sample solution
-
Area_standard = Peak area of this compound in the standard solution
-
Conc_standard = Concentration of this compound in the standard solution
-
Conc_sample = Concentration of this compound in the sample solution
-
Method Validation Summary
The described HPLC method has been validated to demonstrate its reliability, accuracy, and precision. The key validation parameters are summarized below.
Linearity
The linearity of the method was evaluated over a concentration range of 1.2 µg/mL to 6.0 µg/mL for Noscapine.[1]
| Parameter | Result |
| Linearity Range | 1.2 - 6.0 µg/mL[1] |
| Correlation Coefficient (r²) | 0.999 |
Accuracy (Recovery)
The accuracy of the method was determined by recovery studies. The recovery was found to be within the acceptable limits.
| Spiked Level | Recovery (%) |
| LOQ | 101.26 - 104.52 |
| 50% | 101.26 - 104.52 |
| 100% | 101.26 - 104.52 |
| 150% | 101.26 - 104.52 |
Precision
The precision of the method was evaluated by analyzing six replicate samples.
| Precision Type | % RSD |
| Method Precision | 1.81 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of the method was determined by calculating the LOD and LOQ.
| Parameter | Concentration (µg/mL) |
| LOQ | 1.2 |
Stability of Solutions
The stability of the standard and sample solutions was evaluated at room temperature for 24 hours. Both solutions were found to be stable for this period.
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk drug substance. The method is also stability-indicating, as demonstrated by forced degradation studies, making it suitable for routine quality control and stability testing in the pharmaceutical industry. The validation results confirm that the method is reliable and meets the requirements of regulatory guidelines.
References
Application Notes and Protocols for Noscapine Hydrochloride in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Noscapine (B1679977) hydrochloride in a mouse xenograft model system. Noscapine, a non-addictive opium alkaloid traditionally used as a cough suppressant, has demonstrated significant anti-cancer properties by targeting microtubule dynamics and inducing apoptosis in cancer cells.[1][2][3] These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of Noscapine hydrochloride against various cancer types.
Mechanism of Action
Noscapine exerts its anti-neoplastic effects through a multi-faceted approach. Its primary mechanism involves binding to tubulin and modulating microtubule dynamics.[1][3] Unlike some other microtubule-targeting agents, Noscapine does not cause extensive stabilization or destabilization but rather dampens their dynamic instability. This leads to mitotic spindle disruption, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[2][4][5]
Furthermore, Noscapine has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[1] The intrinsic pathway is activated by mitochondrial stress, leading to the release of cytochrome c and activation of caspases.[1][6] The extrinsic pathway involves the activation of death receptors on the cell surface.[1] Additionally, Noscapine exhibits anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow and metastasize.[1][2] Studies have also implicated its role in modulating signaling pathways such as PI3K/mTOR and NF-κB.[4][7]
Experimental Protocols
Cell Lines and Culture
A variety of human cancer cell lines can be used for establishing xenografts, depending on the research focus. Examples from published studies include:
-
Prostate Cancer: PC3[10]
-
Hepatocellular Carcinoma: HepG2, Huh7[11]
-
Breast Cancer: MCF-7, MDA-MB-231[5]
Cells should be cultured in their recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Mouse Xenograft Model Establishment
Materials:
-
Immunocompromised mice (e.g., athymic Nu/nu, NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice)[8][12]
-
Selected human cancer cell line
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., ketamine/xylazine cocktail)[13]
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
Anesthetize the mice according to approved animal care protocols.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[12][13]
-
Monitor the mice regularly for tumor formation. Tumors typically become palpable within 1-3 weeks.
-
Once tumors reach a predetermined size (e.g., 50-150 mm³), randomize the mice into control and treatment groups.[8][13]
Preparation and Administration of this compound
This compound's water solubility makes it suitable for therapeutic use.[14]
Preparation:
-
For oral administration, dissolve this compound in a suitable vehicle such as phosphate (B84403) buffer (pH 3.5) or acidified deionized water.[8][15]
-
For administration in drinking water, dissolve the compound directly in the water.[16]
Administration:
-
Oral Gavage: Administer the prepared this compound solution directly into the stomach using a gavage needle. Doses can range from 300 mg/kg/day to 550 mg/kg/day.[8][10]
-
In Drinking Water: This method allows for continuous administration. The concentration in the water should be calculated based on the average daily water consumption of the mice to achieve the desired daily dose.[16]
-
Intraperitoneal Injection: While oral administration is common, intraperitoneal injection is another possible route.[17]
The treatment duration can vary from 24 days to 56 days, depending on the study design.[8][10]
Monitoring and Data Collection
Tumor Growth:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.[12][18]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[18]
Body Weight:
-
Monitor the body weight of the mice twice weekly to assess for any signs of toxicity.[15]
Endpoint:
-
At the end of the study, euthanize the mice according to approved protocols.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, immunohistochemistry).
Data Presentation
Quantitative Data Summary
| Cancer Type | Cell Line | Mouse Strain | Noscapine HCl Dose & Administration | Treatment Duration | Tumor Volume/Weight Reduction | Reference |
| Non-Small Cell Lung Cancer | H460 | Athymic Nu/nu | 300, 450, 550 mg/kg/day (oral gavage) | 24 days | 49%, 65%, 86% reduction in tumor volume, respectively | [8][9] |
| Prostate Cancer | PC3 | Immunodeficient | 300 mg/kg/day (oral) | 56 days | Mean tumor weight of 0.42 g vs 0.97 g in control | [10] |
| Lymphoma | - | C57BL | In drinking water | - | Reduced tumor growth and increased survival | [16] |
| Breast Cancer | MDA-MB-231 | Nude | - | - | Tumor shrinkage | [5] |
| Colon Cancer | LoVo | - | - | - | Inhibited tumor growth | [5] |
| Hepatocellular Carcinoma | HepG2, Huh7 | - | - | - | Notable inhibition of tumor growth | [11] |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Noscapine's multifaceted anti-cancer mechanism.
Caption: Workflow for a mouse xenograft study with Noscapine HCl.
Safety and Toxicity
Noscapine has been shown to have a favorable safety profile with minimal toxicity to normal tissues at tumor-suppressive doses.[16][19][20] Studies in mice have indicated little to no toxicity to major organs such as the kidney, liver, heart, bone marrow, spleen, or small intestine.[16][19] Furthermore, oral administration of Noscapine did not appear to inhibit primary immune responses.[16] While some studies have shown significant body weight loss with conventional chemotherapeutics like docetaxel, Noscapine treatment did not cause apparent body weight loss in mice.[8] The oral LD50 in rats is reported to be over 800 mg/kg, indicating a wide safety margin.[21]
Conclusion
This compound presents a promising therapeutic agent for cancer treatment, demonstrating efficacy in various preclinical mouse xenograft models. Its unique mechanism of action, oral bioavailability, and low toxicity profile make it an attractive candidate for further investigation and development, potentially as a standalone therapy or in combination with other anti-cancer drugs.[1][2] The protocols and data presented here provide a comprehensive guide for researchers to explore the full potential of Noscapine in oncology research.
References
- 1. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 2. The Potential Role of Noscapine in Cancer Treatment - Vonage Pharma [vonagepharma.com]
- 3. nbinno.com [nbinno.com]
- 4. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Noscapine inhibits human prostate cancer progression and metastasis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Noscapine inhibits human hepatocellular carcinoma growth through inducing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Noscapine inhibits tumor growth with little toxicity to normal tissues or inhibition of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anxiolytic effect of noscapine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. researchgate.net [researchgate.net]
- 20. Noscapine inhibits tumor growth with little toxicity to normal tissues or inhibition of immune responses | Semantic Scholar [semanticscholar.org]
- 21. PlumX [plu.mx]
Application Notes and Protocols for Noscapine Hydrochloride Administration in Animal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from the opium poppy Papaver somniferum, has a long history of use as an antitussive agent with a favorable safety profile in humans.[1][2] Emerging research has repositioned this non-addictive, orally bioavailable compound as a promising candidate in oncology.[3][4] Noscapine exerts its anticancer effects primarily by binding to tubulin and disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[3][5][6] Unlike other microtubule-targeting agents such as taxanes and vinca (B1221190) alkaloids, noscapine does not alter microtubule polymerization but rather modulates their dynamic instability.[3][5] Its mechanism of action also involves the induction of apoptosis through mitochondrial pathways and the modulation of key signaling cascades, including the PI3K/mTOR and NF-κB pathways.[1][7][8] Furthermore, noscapine has demonstrated anti-angiogenic properties.[5][6] This document provides detailed application notes and protocols for the administration of noscapine hydrochloride in preclinical animal models of cancer, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation
Table 1: Efficacy of this compound in Murine Xenograft Models
| Cancer Type | Animal Model | Cell Line | Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Non-Small Cell Lung Cancer | Athymic Nu/nu mice | H460 | Oral gavage | 300 mg/kg/day | 24 days | 49% | [2][9] |
| Non-Small Cell Lung Cancer | Athymic Nu/nu mice | H460 | Oral gavage | 450 mg/kg/day | 24 days | 65% | [2][9] |
| Non-Small Cell Lung Cancer | Athymic Nu/nu mice | H460 | Oral gavage | 550 mg/kg/day | 24 days | 86% | [2][9] |
| Non-Small Cell Lung Cancer | Not Specified | Not Specified | Oral gavage | 300 mg/kg/day (in combination with Gemcitabine) | Not Specified | 82.9% | [1] |
| Prostate Cancer | Immunodeficient nude mice | PC3 | Oral gavage | 300 mg/kg/day | 56 days | Significant reduction in primary tumor growth and lymphatic metastasis | [10] |
| Triple-Negative Breast Cancer | Xenograft model | MDA-MB-231 | Oral gavage | 300 mg/kg/day (in combination with Doxorubicin) | Not Specified | Improved antitumor activity of Doxorubicin by three times | |
| Glioblastoma | Xenograft model | Temozolomide-resistant cells | Not Specified | Not Specified | Not Specified | Significantly increased animal survival | [1] |
Table 2: Pharmacokinetic Parameters of Noscapine in Mice
| Administration Route | Dosage | Cmax (µg/mL) | tmax (h) | AUC (h*µg/mL) | Mean Oral Bioavailability (%) | Reference |
| Intravenous | 10 mg/kg | 7.88 (at 5 min) | - | - | - | [1][11] |
| Oral | 75 mg/kg | 12.74 | 1.12 | 53.42 | 31.5 | [1][11] |
| Oral | 150 mg/kg | 23.24 | 1.50 | 64.08 | 31.5 | [1][11] |
| Oral | 300 mg/kg | 46.73 | 0.46 | 198.35 | 31.5 | [1][11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
1.1. Oral Administration (Oral Gavage)
-
Materials:
-
This compound powder
-
Sterile distilled water or saline (0.9% NaCl)
-
Vortex mixer
-
Appropriate size gavage needles
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 300 mg/kg) and the weight of the animals.
-
Weigh the calculated amount of this compound powder.
-
This compound is readily soluble in water.[11] Dissolve the powder in a suitable volume of sterile distilled water or saline to achieve the final desired concentration.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
The final volume for oral gavage in mice is typically 0.1-0.2 mL.
-
1.2. Intravenous Administration
-
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Syringes and needles (e.g., 27-30 gauge)
-
-
Procedure:
-
Calculate the required amount of this compound for the desired dose (e.g., 10 mg/kg).
-
Weigh the calculated amount of this compound.
-
Dissolve the powder in sterile saline to the final concentration.
-
Vortex until the solution is clear and completely dissolved.
-
The solution is now ready for intravenous injection, typically via the tail vein in mice.
-
Protocol 2: Human Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
-
Materials and Reagents:
-
Human NSCLC cell line (e.g., H460)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, but can improve tumor formation)
-
Female athymic Nu/nu mice (6-8 weeks old)
-
This compound solution (prepared as in Protocol 1)
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Culture: Culture H460 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with PBS and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 0.1-0.2 mL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of the athymic Nu/nu mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors are palpable and reach a certain volume (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
This compound Administration:
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, western blotting).
-
Protocol 3: Human Prostate Cancer Xenograft Model
-
Materials and Reagents:
-
Human prostate cancer cell line (e.g., PC3)
-
Appropriate cell culture medium (e.g., F-12K with 10% FBS)
-
PBS, Trypsin-EDTA
-
Male immunodeficient nude mice (6-8 weeks old)
-
This compound solution
-
-
Procedure:
-
Cell Culture and Preparation: Culture and prepare PC3 cells as described for H460 cells in Protocol 2.
-
Tumor Implantation: Subcutaneously inject the PC3 cell suspension (e.g., 1-5 x 10^6 cells) into the flank of the male nude mice.
-
Tumor Growth and Treatment: Once tumors are established, randomize the mice and begin treatment.
-
Treatment Group: Administer this compound orally at 300 mg/kg/day for 56 days.[10]
-
Control Group: Administer the vehicle.
-
-
Monitoring and Analysis: Monitor tumor growth and the health of the animals throughout the study. At the endpoint, collect primary tumors and assess for metastasis, particularly to the lymph nodes.[10]
-
Visualizations
References
- 1. Orthotopic tumorgrafts in nude mice: A new method to study human prostate cancer [pubmed.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. aacrjournals.org [aacrjournals.org]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 8. FI76692C - Process for the preparation of noskapine preparations - Google Patents [patents.google.com]
- 9. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Renal Capsule Xenografting and Subcutaneous Pellet Implantation for the Evaluation of Prostate Carcinogenesis and Benign Prostatic Hyperplasia [jove.com]
- 11. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for Cell Viability Assay with Noscapine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine (B1679977) hydrochloride, a non-addictive, opium-derived alkaloid traditionally used as a cough suppressant, has emerged as a promising candidate in cancer chemotherapy.[1][2] Its anticancer activity is primarily attributed to its ability to modulate microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3] Unlike other microtubule-targeting agents, noscapine exhibits minimal side effects on normal cells, making it an attractive therapeutic agent.[1] This document provides detailed protocols for assessing the cytotoxic effects of Noscapine hydrochloride on cancer cell lines using common cell viability assays, summarizes key quantitative data from published studies, and illustrates the experimental workflow and the compound's signaling pathway.
Data Presentation
The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for this compound vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | 29 | [4] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | 69 | [4] |
| HeLa | Cervical Cancer | MTT Assay | 48 hours | >50 (approx.) | [5] |
| H460 | Non-Small Cell Lung Cancer | Crystal Violet Assay | 72 hours | 34.7 ± 2.5 | [6] |
| A549 | Lung Cancer | MTT Assay | 24 hours | 73 | [7] |
| MIA-PaCa-2 | Pancreatic Cancer | MTT Assay | 48 hours | >50 (approx.) | [5] |
| T24 | Bladder Cancer | MTT Assay | 48 hours | >50 (approx.) | [5] |
| C6 Glioma | Glioma | Not Specified | 72 hours | 250 | [8] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines as determined by various cell viability assays and treatment durations.
Experimental Protocols
Several methods can be employed to assess cell viability following treatment with this compound. The most common are colorimetric assays such as MTT, WST-1, and the trypan blue exclusion assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[9]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO or water)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[9]
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 10-100 µM.[6]
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (untreated cells).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5][6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
WST-1 (Water Soluble Tetrazolium Salt) Assay
The WST-1 assay is similar to the MTT assay but offers the advantage of producing a water-soluble formazan product, eliminating the need for a solubilization step.[12][13]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
WST-1 Reagent Addition:
-
Absorbance Measurement:
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the blue dye.[14][15][16]
Protocol:
-
Cell Preparation and Treatment:
-
Staining:
-
Cell Counting:
-
Load the stained cell suspension into a hemocytometer.
-
Using a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
Mandatory Visualization
Caption: Experimental workflow for determining cell viability after this compound treatment.
References
- 1. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 2. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic, anti-proliferative and apoptotic effects of noscapine on human estrogen receptor positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 13. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 15. Trypan Blue Dye Exclusion Assay: Significance and symbolism [wisdomlib.org]
- 16. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Apoptosis Induction in Hepatocellular Carcinoma (HCC) Cells Using Noscapine Hydrochloride
Introduction
Noscapine (B1679977) hydrochloride, a non-addictive phthalideisoquinoline alkaloid derived from opium, has been historically used as an antitussive agent.[1][2] Recent research has unveiled its potent anti-cancer properties, demonstrating its ability to inhibit proliferation and induce apoptosis in various cancer cell lines, including Hepatocellular Carcinoma (HCC).[1][3] Noscapine functions as a microtubule-modulating agent, causing mitotic arrest in dividing cells, which subsequently triggers programmed cell death or apoptosis.[4] Its favorable safety profile and ability to cross the blood-brain barrier make it a promising candidate for cancer chemotherapy.[2][4] These notes provide a detailed overview and protocols for studying Noscapine-induced apoptosis in HCC cell lines such as HepG2 and Huh7.[1]
Mechanism of Action
Noscapine exerts its cytotoxic effects primarily by binding to tubulin and altering microtubule dynamics.[3][4] Unlike taxanes or vinca (B1221190) alkaloids, it does not cause complete stabilization or destabilization but rather dampens the dynamic instability of microtubules, leading to a prolonged mitotic block.[4] This mitotic arrest activates the intrinsic apoptotic pathway. Key events in this signaling cascade include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, which decreases the Bcl-2/Bax ratio.[1][5] This shift promotes mitochondrial membrane permeabilization, leading to the activation of initiator caspase-9, followed by the executioner caspase-3.[1][5][6] Activated caspase-3 then cleaves critical cellular substrates, including Poly (ADP-Ribose) Polymerase (PARP), culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[1][6]
Caption: Noscapine-induced apoptotic signaling pathway in HCC cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of Noscapine hydrochloride on HCC cells as reported in the literature.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Treatment Duration | IC50 Value | Citation |
| HepG2 | 48 hours | 75.72 µM | [2][7] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Noscapine Conc. | Treatment Duration | Apoptotic Cells (%) | Citation |
| HepG2 | 100 µM | 48 hours | 51.69% | [2] |
Experimental Workflow
A typical workflow for assessing Noscapine-induced apoptosis involves initial cell culture and treatment, followed by parallel assays to measure cell viability, quantify apoptosis, and analyze the expression of key apoptotic proteins.
Caption: General experimental workflow for apoptosis induction assay.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the basic culture of HCC cells and subsequent treatment with this compound.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7)
-
Complete growth medium (e.g., RPMI or DMEM with 10% FBS, 100 units/mL penicillin, 100 µg/mL streptomycin)[2]
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in media)
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2, 90% humidity)[2]
-
Culture plates/flasks
Procedure:
-
Culture HCC cells in T-75 flasks with complete growth medium in a humidified incubator.
-
Once cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Seed the cells into appropriate culture plates (e.g., 96-well for MTT, 6-well for Western Blot and Flow Cytometry) at a predetermined density (e.g., 5,000 cells/well for MTT assay).[2][8]
-
Allow cells to adhere and grow overnight.[2]
-
Prepare fresh dilutions of this compound in complete growth medium from the stock solution.
-
Remove the old medium from the plates and replace it with the medium containing various concentrations of this compound (e.g., 3.75-250 µM).[2] Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).[2]
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9]
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2][8]
-
Microplate reader
Procedure:
-
After the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.[10]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[2][9] A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[2][9]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Materials:
-
Treated cells in 6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[12][13]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Following treatment, collect both floating and adherent cells. For adherent cells, detach them gently using trypsin or a cell scraper.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[11]
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11][12]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples immediately using a flow cytometer.
Protocol 4: Western Blot Analysis of Apoptotic Markers
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Treated cells from 6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-PARP, anti-β-actin)[1][14]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin or GAPDH to compare protein expression levels.[14]
References
- 1. Noscapine inhibits human hepatocellular carcinoma growth through inducing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Apoptotic pathway induced by noscapine in human myelogenous leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: 1H and 13C NMR Analysis of Noscapine Hydrochloride for Structural Elucidation and Quality Control
Audience: Researchers, scientists, and drug development professionals.
Abstract
Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from the opium poppy, is primarily used as an antitussive agent and is being investigated for its potential antineoplastic activities.[1][2] The hydrochloride salt is a common pharmaceutical form.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity assessment of noscapine hydrochloride. This document provides detailed protocols for the acquisition and analysis of 1D ¹H and ¹³C NMR spectra, presenting assigned chemical shift data in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and chloroform-d (B32938) (CDCl₃) for comprehensive characterization.
Principle
¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms within a molecule, respectively. The chemical shift (δ) of each nucleus is sensitive to its local electronic environment, allowing for the differentiation of atoms in various functional groups. For this compound, with its complex polycyclic structure, multiple stereocenters, and various functional groups (methoxys, methylenedioxy, lactone, tertiary amine), NMR serves as a definitive tool for structural verification.[1] By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values, a complete structural map can be assembled. Advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can further confirm connectivity and spatial relationships.
Experimental Protocols
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh approximately 5.0 mg of the this compound sample using an analytical balance.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ and CDCl₃ are common choices that provide good solubility and different chemical shift dispersions.[6][7]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Homogenization: Vortex the vial for 1-2 minutes or until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.
-
Transfer: Using a clean glass Pasteur pipette, transfer the clear solution into a 5 mm NMR tube. Avoid transferring any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).[6][7] Modern spectrometers can also reference the residual solvent peak.
Protocol 2: NMR Data Acquisition
The following parameters are typical for a 500 MHz NMR spectrometer and may be adjusted based on the specific instrument and sample concentration.[6][7]
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using TMS (0.00 ppm) or the residual solvent signal.
-
Integrate the signals in the ¹H NMR spectrum.
Experimental Workflow
Caption: Workflow for NMR analysis of Noscapine HCl.
Data and Results
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound in two different deuterated solvents. The numbering scheme for the atoms is based on standard IUPAC nomenclature for isoquinoline (B145761) alkaloids.
Table 1: ¹H NMR Chemical Shift Data of this compound in DMSO-d₆.[6]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-5' | 7.27 | d |
| H-8' | 6.47 | s |
| H-5 | 6.15 | s |
| O-CH₂-O | 6.01 | d |
| H-1 | 5.53 | d |
| H-4 | 4.23 | d |
| OCH₃ | 3.96 | s |
| OCH₃ | 3.87 | s |
| OCH₃ | 3.80 | s |
| H-3α | 2.54 | m |
| N-CH₃ | 2.43 | s |
| H-3β | 2.28 | m |
| H-4α | 2.42 | m |
| H-4β | 1.87 | m |
Data acquired on a 500 MHz spectrometer at 298 K.
Table 2: ¹³C NMR Chemical Shift Data of this compound in DMSO-d₆.[6]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Lactone) | 167.02 |
| C-7' | 151.93 |
| C-6' | 147.96 |
| C-7 | 146.42 |
| C-6 | 140.35 |
| C-8 | 139.90 |
| C-4a | 133.78 |
| C-8a | 131.33 |
| C-5' | 119.20 |
| C-4'a | 118.90 |
| C-8' | 117.75 |
| C-5 | 116.32 |
| C-1' | 102.31 |
| O-CH₂-O | 100.74 |
| C-1 | 80.81 |
| OCH₃ | 61.38 |
| OCH₃ | 60.37 |
| OCH₃ | 59.20 |
| C-4 | 56.40 |
| C-3 | 48.92 |
| N-CH₃ | 45.52 |
| C-2' | 26.66 |
Data acquired on a 500 MHz spectrometer at 298 K.
Table 3: ¹H NMR Chemical Shift Data of this compound Hydrate in CDCl₃.[7]
| Proton Assignment | Chemical Shift (δ, ppm) |
| H-5' | 7.61 |
| H-8' | 7.29 |
| H-5 | 6.60 |
| H-8 | 6.36 |
| O-CH₂-O | 5.82 |
| H-1 | 5.17 |
| H-4 | 4.12 |
| OCH₃ | 3.98 |
| OCH₃ | 3.91 |
| OCH₃ | 3.23 |
| H-3α, H-3β | 3.39, 3.01 |
| N-CH₃ | 2.86 |
| H-4α, H-4β | 3.23, 4.12 |
Data acquired on a 500 MHz spectrometer at 298 K.
Table 4: ¹³C NMR Chemical Shift Data of this compound Hydrate in CDCl₃.[7]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Lactone) | 166.56 |
| C-7' | 152.69 |
| C-6' | 150.40 |
| C-7 | 147.58 |
| C-6 | 139.93 |
| C-8 | 139.14 |
| C-4a | 133.67 |
| C-1' | 126.29 |
| C-4'a | 119.36 |
| C-5' | 118.81 |
| C-8' | 117.16 |
| C-5 | 106.66 |
| O-CH₂-O | 102.53 |
| C-8a | 101.17 |
| C-1 | 78.63 |
| OCH₃ | 62.22 |
| OCH₃ | 62.16 |
| OCH₃ | 58.33 |
| C-4 | 56.91 |
| N-CH₃ | 45.01 |
| C-3 | 39.84 |
| C-2' | 21.43 |
Data acquired on a 500 MHz spectrometer at 298 K.
Conclusion
The application of ¹H and ¹³C NMR spectroscopy provides a definitive and reproducible method for the structural verification and quality assessment of this compound. The detailed protocols and tabulated spectral data presented in this note serve as a reliable reference for researchers, quality control analysts, and scientists in the pharmaceutical industry. The characteristic chemical shifts are crucial for confirming the identity, purity, and structural integrity of the active pharmaceutical ingredient, ensuring its safety and efficacy.
References
- 1. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C22H24ClNO7 | CID 9933439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. This compound | C22H24ClNO7 | CID 9933439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. bmse001281 this compound at BMRB [bmrb.io]
- 7. bmse001251 this compound Hydrate at BMRB [bmrb.io]
Application Notes and Protocols for Noscapine Hydrochloride in Mitotic Spindle Disruption Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine (B1679977) hydrochloride, a non-addictive phthalideisoquinoline alkaloid derived from opium, has garnered significant attention for its potential as an anti-cancer agent.[1] Unlike classic microtubule-targeting drugs such as taxanes and vinca (B1221190) alkaloids, noscapine exhibits a unique mechanism of action. It binds to tubulin and attenuates microtubule dynamics without significantly altering the total polymer mass of microtubules.[2][3] This subtle disruption of microtubule function leads to the activation of the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells, while showing minimal toxicity to normal cells.[3][4] These characteristics make noscapine hydrochloride a valuable tool for studying mitotic spindle function and a promising candidate for cancer therapy.
This document provides detailed application notes and protocols for utilizing this compound in mitotic spindle disruption experiments, including its mechanism of action, quantitative data on its efficacy, and step-by-step experimental procedures.
Mechanism of Action
This compound exerts its anti-mitotic effects by binding to tubulin, the fundamental protein subunit of microtubules.[5] This binding does not cause the extensive polymerization or depolymerization seen with other microtubule agents. Instead, it modulates the dynamic instability of microtubules, which is crucial for the proper formation and function of the mitotic spindle during cell division.[2][5] The alteration of microtubule dynamics activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome segregation.[3] Prolonged activation of this checkpoint leads to mitotic arrest, preventing the cell from proceeding to anaphase.[3] This sustained arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases, leading to programmed cell death.[5][6]
Figure 1. Mechanism of this compound-induced mitotic arrest and apoptosis.
Quantitative Data Summary
The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 36 | Not Specified |
| Temozolomide-resistant Glioblastoma | Glioblastoma | 20-75 | Not Specified |
| H460 | Non-Small Cell Lung Cancer | 34.7 ± 2.5 | 72 |
| A549 | Lung Cancer | 73 | 24 |
| KBM-5 | Human Leukemia | 84.4 | Not Specified |
| HT29/5FU | Colon Cancer | ~75 | 72 |
| LoVo/5FU | Colon Cancer | ~75 | 72 |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Concentration (µM) | Time (h) | Observation |
| SK-SY5Y | 25 | 12 | ~67% of cells in G2/M phase |
| SK-SY5Y | 25 | 48 | ~48% of cells in G2/M phase |
| MCF-7 | 25 | 24-72 | G2/M arrest and appearance of sub-G1 peak |
| Human Ovarian Carcinoma | 20 | 24 | Increased Annexin V-FITC positive cells |
| H460 | 30 | 72 | 32% TUNEL-positive cells |
| H460 | 40 | 72 | 57% TUNEL-positive cells |
| A549 (Noscapine-Tryptophan conjugate) | 50 | 72 | 30-32% induced cell death |
Experimental Protocols
The following section provides detailed protocols for key experiments to study the effects of this compound on mitotic spindle disruption and apoptosis.
Figure 2. General experimental workflow for studying this compound effects.
Protocol 1: Immunofluorescence Staining for Microtubule Disruption
This protocol allows for the visualization of the effects of this compound on the microtubule network and mitotic spindle formation.
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Sterile glass coverslips
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA in PBST - PBS with 0.1% Tween-20)
-
Primary antibody: anti-α-tubulin antibody (mouse or rabbit)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse/rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 10-100 µM) for a desired duration (e.g., 12-48 hours). Include a vehicle control (DMSO).
-
Fixation: Gently wash the cells twice with pre-warmed (37°C) PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBST for 5 minutes each. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. From this point, protect the samples from light. Incubate with the secondary antibody for 1 hour at room temperature.
-
Counterstaining: Wash three times with PBST. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash twice with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for quantifying the percentage of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
PBS
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells as described in the cell cycle analysis protocol.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 4: Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[2][7]
Materials:
-
Treated and control cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP), as per manufacturer's instructions.
-
DAPI solution
-
Antifade mounting medium
Procedure:
-
Fixation and Permeabilization: Fix cells with 4% PFA for 15 minutes at room temperature. Wash with PBS. Permeabilize the cells on ice for 2 minutes.
-
TUNEL Reaction: Wash cells with PBS. Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Washing: Rinse the cells three times with PBS.
-
Counterstaining and Mounting: Stain the nuclei with DAPI, wash with PBS, and mount the coverslips on microscope slides with antifade mounting medium.
-
Imaging: Analyze the samples under a fluorescence microscope.
Conclusion
This compound serves as a valuable research tool for investigating the intricacies of mitotic spindle function and the cellular response to its disruption. Its unique mechanism of action, characterized by the attenuation of microtubule dynamics, provides a distinct advantage over more aggressive microtubule-targeting agents. The protocols outlined in this document provide a robust framework for researchers to explore the anti-mitotic and pro-apoptotic properties of this compound in various cellular contexts. Careful execution of these experiments will contribute to a deeper understanding of its therapeutic potential in cancer research and drug development.
References
- 1. TUNEL staining [abcam.com]
- 2. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 3. benchchem.com [benchchem.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. opentrons.com [opentrons.com]
Application Notes and Protocols for Studying Tubulin-Noscapine Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from opium, has been traditionally used as a cough suppressant. More recently, it has garnered significant attention for its potential as an anti-cancer agent. Noscapine exerts its anti-neoplastic effects by modulating the dynamics of microtubules, which are critical components of the cytoskeleton involved in essential cellular processes such as mitosis and intracellular transport.[1][2] Unlike many other microtubule-targeting agents that cause extensive polymerization or depolymerization, noscapine subtly alters microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells with a favorable safety profile.[2][3]
These application notes provide a comprehensive overview of the key techniques and detailed protocols for studying the interaction between tubulin, the fundamental protein subunit of microtubules, and noscapine. This document is intended to guide researchers in characterizing the binding affinity, kinetics, and functional consequences of this interaction, which is crucial for the development of noscapine and its derivatives as therapeutic agents.
Biophysical Characterization of Tubulin-Noscapine Interaction
A variety of biophysical techniques can be employed to quantify the binding affinity and thermodynamics of the tubulin-noscapine interaction.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a widely used technique to study the binding of ligands to proteins by monitoring changes in the intrinsic fluorescence of the protein or a fluorescent probe.[4]
Principle: Tubulin contains tryptophan residues that fluoresce when excited with UV light. The binding of a ligand like noscapine in the vicinity of these residues can quench this fluorescence, and the extent of quenching can be used to determine binding parameters.[5]
Experimental Protocol: Fluorescence Quenching Assay
-
Reagent Preparation:
-
Tubulin Solution: Reconstitute lyophilized tubulin (e.g., from bovine brain, >99% pure) in a suitable buffer (e.g., PEM buffer: 50 mM PIPES, 3 mM MgSO₄, 1 mM EGTA, pH 6.8). Determine the precise concentration spectrophotometrically.
-
Noscapine Stock Solution: Prepare a concentrated stock solution of noscapine in DMSO.
-
-
Titration:
-
Place a fixed concentration of tubulin solution (e.g., 2 µM) in a quartz cuvette.
-
Successively add small aliquots of the noscapine stock solution to the tubulin solution.
-
After each addition, mix gently and allow the system to equilibrate for a specified time (e.g., 5 minutes) at a constant temperature (e.g., 25°C or 37°C).[5]
-
-
Fluorescence Measurement:
-
Excite the tubulin solution at 295 nm and record the emission spectrum from 310 nm to 400 nm.[5]
-
The fluorescence intensity at the emission maximum (around 330-340 nm) will decrease with increasing noscapine concentration.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.
-
The binding constant (Ka) and the number of binding sites (n) can be calculated from the double logarithmic plot of log[(F₀-F)/F] versus log[Q], where F₀ is the initial fluorescence intensity of tubulin, F is the fluorescence intensity in the presence of the quencher (noscapine), and [Q] is the concentration of the quencher.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[6][7]
Principle: When noscapine binds to tubulin, heat is either released (exothermic) or absorbed (endothermic). ITC measures these minute heat changes as one component is titrated into the other.[8]
Experimental Protocol:
-
Sample Preparation:
-
Prepare tubulin and noscapine solutions in the exact same, thoroughly degassed buffer (e.g., PEM buffer) to minimize heats of dilution.
-
Determine the concentrations of both solutions accurately.
-
-
ITC Experiment:
-
Load the tubulin solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the noscapine solution (e.g., 100-500 µM, typically 10-fold higher than the tubulin concentration) into the injection syringe.[9]
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the noscapine solution into the tubulin solution.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants, kon and koff) in addition to binding affinity (Kd).[10]
Principle: One of the interactants (ligand, e.g., tubulin) is immobilized on a sensor chip. The binding of the other interactant (analyte, e.g., noscapine) to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Experimental Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the sensor surface (e.g., using a mixture of NHS and EDC).
-
Immobilize purified tubulin onto the sensor surface to a desired density.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of noscapine in running buffer.
-
Inject the noscapine solutions over the sensor surface at a constant flow rate.
-
Monitor the association of noscapine with the immobilized tubulin in real-time.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Generate sensorgrams (plots of response units vs. time) for each noscapine concentration.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Functional Assays
Functional assays are essential to understand the biological consequences of the tubulin-noscapine interaction.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of noscapine on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules can be monitored by the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter.[11][12]
Experimental Protocol: Turbidity-Based Assay
-
Reagent Preparation:
-
Tubulin Solution: Reconstitute lyophilized tubulin (>99% pure) to a final concentration of 3 mg/mL in an ice-cold buffer such as G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP plus 5% glycerol).[13] Keep on ice.
-
Noscapine Solutions: Prepare a series of dilutions of noscapine in the same buffer. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole (B1683961) for inhibition or paclitaxel (B517696) for enhancement).
-
-
Polymerization Reaction:
-
Pipette the noscapine dilutions (or controls) into the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.[14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for 60 minutes.[13]
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) and the maximum polymer mass for each condition.
-
Calculate the IC50 value for noscapine's inhibition of tubulin polymerization.
-
Competitive Colchicine (B1669291) Binding Assay
This assay is used to determine if noscapine binds to the colchicine-binding site on tubulin.[15]
Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin. A compound that competes for the same binding site will displace colchicine, resulting in a decrease in fluorescence.[16]
Experimental Protocol: Fluorescence-Based Assay
-
Reagent Preparation:
-
Prepare solutions of purified tubulin, colchicine, and noscapine in a suitable buffer (e.g., General Tubulin Buffer).
-
-
Binding Reaction:
-
Prepare a reaction mixture containing a fixed concentration of tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM).[16]
-
Add varying concentrations of noscapine to the mixture. Include a positive control (e.g., podophyllotoxin) and a negative control (e.g., vinblastine).
-
Incubate the mixtures at 37°C for a defined period (e.g., 60 minutes) to reach equilibrium.[16]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity with excitation at approximately 350 nm and emission at approximately 435 nm.[16]
-
-
Data Analysis:
-
A decrease in fluorescence intensity in the presence of noscapine indicates competitive binding at the colchicine site.
-
Computational and Structural Biology Techniques
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the binding affinity.[17]
Principle: A three-dimensional model of the tubulin protein is used as a receptor. A computational algorithm docks the noscapine molecule into the potential binding sites on tubulin and scores the different poses based on their predicted binding energy.[18]
Protocol:
-
Preparation of Receptor and Ligand:
-
Docking Simulation:
-
Define the binding site on tubulin, often guided by the location of known ligands like colchicine.
-
Use a docking program (e.g., AutoDock, Glide) to dock noscapine into the defined binding site.
-
-
Analysis:
-
Analyze the predicted binding poses of noscapine and the interactions with the amino acid residues of tubulin.
-
The docking score provides an estimation of the binding affinity.
-
Data Presentation
Table 1: Binding Affinity of Noscapine and its Derivatives to Tubulin
| Compound | Technique | Dissociation Constant (Kd) (µM) | Binding Free Energy (ΔG) (kcal/mol) | Reference |
| Noscapine | Fluorescence Spectroscopy | 144 ± 2.8 | - | [15] |
| Br-noscapine | Fluorescence Spectroscopy | 54.9 ± 9.1 | - | [15] |
| Amino-noscapine | Not specified | - | -6.628 (experimental) | [19] |
| Noscapine | Molecular Modeling (MM-GB/SA) | - | 3.915 (calculated) | [15] |
| Br-noscapine | Molecular Modeling (MM-GB/SA) | - | 3.025 (calculated) | [15] |
| Amino-noscapine | Molecular Modeling (LIE-SGB) | - | -6.438 (predicted) | [19] |
Table 2: Computational Docking Scores of Noscapine Derivatives with Tubulin
| Compound | Docking Score (kcal/mol) | Reference |
| Noscapine | - | [20] |
| 9-arylimino derivative 12 | -6.166 | [20] |
| 9-arylimino derivative 13 | -6.411 | [20] |
| 9-arylimino derivative 14 | -7.512 | [20] |
| Novel Designed Compound D3 | -11.2 | [17] |
| Novel Designed Compound D4 | -10.2 | [17] |
| Novel Designed Compound D6 | -10.6 | [17] |
Visualizations
Caption: Overview of experimental techniques for studying tubulin-noscapine interaction.
Caption: Noscapine's mechanism of action on microtubule dynamics and cell cycle progression.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 3. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 9-(N-arylmethylamino) congeners of noscapine: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Discovery of noscapine derivatives as potential β-tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Molecular modeling and competition binding study of Br-noscapine and colchicine provides insight into noscapinoid-tubulin binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In silico analysis of noscapine compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repository.unar.ac.id [repository.unar.ac.id]
- 19. Rational design, synthesis and biological evaluations of amino-noscapine: a high affinity tubulin-binding noscapinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synergistic Antitumor Activity of Noscapine Hydrochloride and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental design for evaluating the combination therapy of noscapine (B1679977) hydrochloride and doxorubicin (B1662922), particularly in the context of triple-negative breast cancer (TNBC). The protocols and data presented are based on published research demonstrating the synergistic effects of this drug combination.
Introduction
Noscapine, an orally administered phthalideisoquinoline alkaloid derived from opium, is traditionally used as an antitussive agent. It exhibits a favorable safety profile and has been investigated for its anticancer properties. Noscapine functions by attenuating microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3] Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy; however, its clinical application is often limited by significant side effects.[1] Research has shown that combining noscapine with doxorubicin results in a synergistic antitumor effect, enhancing the therapeutic efficacy of doxorubicin while potentially allowing for lower, less toxic doses.[1][2][4] This combination has been shown to inactivate the NF-κB pathway, inhibit angiogenesis, and induce apoptosis.[1][2][4]
Data Presentation
The following tables summarize the quantitative data from studies evaluating the combination of noscapine and doxorubicin.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Drug | IC50 Value |
| MDA-MB-231 | Noscapine | 36.16 ± 3.76 µM |
| MDA-MB-231 | Doxorubicin | 0.21 ± 0.09 µg/ml |
| MDA-MB-468 | Noscapine | 42.7 ± 4.3 µM |
| MDA-MB-468 | Doxorubicin | 0.20 ± 0.08 µg/ml |
| Data represents the concentration of the drug required to inhibit cell growth by 50%.[1] |
Table 2: In Vitro Synergism (Combination Index)
| Cell Line | Combination | Combination Index (CI) Value | Interpretation |
| MDA-MB-231 | Noscapine + Doxorubicin | 0.51 ± 0.03 to 0.60 ± 0.05 | Synergism |
| MDA-MB-468 | Noscapine + Doxorubicin | <0.59 | Strong Synergism |
| CI values < 1 indicate a synergistic effect.[1][4] |
Table 3: In Vivo Tumor Volume Reduction in MDA-MB-231 Xenografts
| Treatment Group | Dosage | Tumor Volume Reduction (%) |
| Noscapine | 300 mg/kg/day (oral) | 39.4 ± 5.8 |
| Doxorubicin | 1.5 mg/kg (i.v. bolus, q3d x 7) | 34.2 ± 5.7 |
| Noscapine + Doxorubicin | 300 mg/kg/day (oral) + 1.5 mg/kg (i.v.) | 82.9 ± 4.5 |
| Data represents the percentage reduction in tumor volume compared to a vehicle control group.[1][4] |
Table 4: Induction of Apoptosis
| Treatment Group | In Vitro (MDA-MB-231 cells) - % Apoptotic Cells | In Vivo (MDA-MB-231 xenografts) - % Apoptotic Cells |
| Noscapine | 20 ± 3 | - |
| Doxorubicin | 32 ± 3 | - |
| Noscapine + Doxorubicin | 65 ± 5 | - |
| In vitro data obtained from TUNEL assay after treatment with 30 µM Noscapine and/or 0.4 µg/ml Doxorubicin.[1][2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Crystal Violet Assay)
This protocol is used to determine the IC50 values of noscapine and doxorubicin and to assess the synergistic effect of the combination therapy on cancer cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete growth medium (e.g., RPMI with 10% FBS)
-
96-well microtiter plates
-
Noscapine hydrochloride stock solution (in DMSO)
-
Doxorubicin stock solution
-
Crystal violet solution (0.5% in 25% methanol)
-
37°C, 5% CO2 incubator
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.[5]
-
Prepare serial dilutions of noscapine and doxorubicin in the complete growth medium.
-
For single-drug treatment, replace the medium with fresh medium containing various concentrations of either noscapine or doxorubicin.
-
For combination treatment, treat cells with various concentrations of doxorubicin in the presence of fixed, non-toxic concentrations of noscapine (e.g., 10, 20, and 30 µM).[1]
-
Include untreated control wells with fresh medium only.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
After incubation, gently wash the cells with PBS.
-
Stain the cells with crystal violet solution for 10 minutes at room temperature.
-
Wash away the excess stain with water and allow the plates to air dry.
-
Solubilize the stain by adding a suitable solvent (e.g., 10% acetic acid) to each well.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as a function of drug concentration to determine the IC50 values. The combination index (CI) can be calculated using the isobolographic analysis method to determine synergism.[1]
Apoptosis Detection by TUNEL Assay
This protocol is used to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with noscapine and doxorubicin.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231)
-
6-well plates
-
This compound
-
Doxorubicin
-
ApoTag Red In Situ Apoptosis Detection Kit (or similar)
-
4% Paraformaldehyde
-
Cytospin
-
Fluorescence microscope
Procedure:
-
Plate cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight.[1]
-
Treat the cells with the desired concentrations of noscapine (e.g., 30 µM), doxorubicin (e.g., 0.4 µg/ml), or the combination of both.[1] Include an untreated control group.
-
Incubate the cells for 72 hours.[1]
-
Following treatment, harvest the cells and fix them in 4% paraformaldehyde.[1]
-
Mount the fixed cells onto slides using a Cytospin.[1]
-
Perform the TUNEL assay according to the manufacturer's instructions to label the 3'-OH ends of fragmented DNA.
-
Counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show positive TUNEL staining (e.g., red fluorescence), and their nuclei may exhibit condensation (e.g., intense blue DAPI staining).
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells out of the total number of cells in several random microscopic fields.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the antitumor efficacy of the drug combination in an animal model.
Materials:
-
Female athymic nude mice (Nu/nu)
-
MDA-MB-231 cells
-
Matrigel (optional)
-
Noscapine (for oral gavage)
-
Doxorubicin (for intravenous injection)
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject MDA-MB-231 cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., approximately 50 mm³).[1]
-
Randomize the mice into treatment and control groups (n=8 per group).[1]
-
Administer the treatments as follows:
-
Vehicle Control: Administer the vehicle used for drug formulation.
-
Noscapine: Administer noscapine orally (e.g., 300 mg/kg/day).[1][4]
-
Doxorubicin: Administer doxorubicin via intravenous bolus injection (e.g., 1.5 mg/kg) on a specific schedule (e.g., q3d x 7, meaning every three days for seven doses).[6]
-
Combination: Administer both noscapine and doxorubicin as described above.
-
-
Measure tumor dimensions with calipers every few days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Western Blot Analysis
This protocol is used to analyze the expression of key proteins involved in the signaling pathways affected by the drug combination.
Materials:
-
Excised tumor tissues or treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., NF-κB, p-IκBα, IκBα, Bax, Bcl-2, Caspase-3, Caspase-8, Caspase-9, VEGF, Survivin) and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize tumor tissues or lyse cultured cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualization of Mechanisms
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which the combination of noscapine and doxorubicin exerts its synergistic anticancer effects.
Caption: Synergistic mechanism of Noscapine and Doxorubicin.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preclinical evaluation of the noscapine and doxorubicin combination therapy.
Caption: Preclinical evaluation workflow for combination therapy.
References
- 1. Antitumor Activity of Noscapine in Combination with Doxorubicin in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noscapine and Apoptosis in Breast and Other Cancers [mdpi.com]
- 3. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of Noscapine in combination with Doxorubicin in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of Noscapine in Combination with Doxorubicin in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
Application Notes: Development of Noscapine-Loaded Nanoparticles for Drug Delivery
Introduction
Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from opium, has been utilized for decades as a safe and effective antitussive agent.[1][2] Recent research has unveiled its potent anticancer properties, demonstrating its ability to induce apoptosis and inhibit proliferation in a wide range of cancer cells, often without the severe side effects associated with conventional chemotherapeutics.[3][4][5] Noscapine exerts its antimitotic effects by binding to tubulin and altering microtubule dynamics, leading to cell cycle arrest in the G2/M phase.[2][6] However, the clinical translation of noscapine is hampered by its poor aqueous solubility and significant first-pass metabolism, which limit its bioavailability.[7]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[5] Encapsulating noscapine within nanoparticles can enhance its solubility, protect it from premature degradation, prolong its circulation time, and potentially enable targeted delivery to tumor tissues, thereby increasing its therapeutic efficacy while minimizing systemic toxicity.[8][9] This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of various noscapine-loaded nanoparticles for researchers and drug development professionals.
Application Notes
Nanoparticle Formulations for Noscapine Delivery
A variety of biodegradable and biocompatible materials have been employed to formulate noscapine nanoparticles. The choice of material influences the nanoparticle's physicochemical properties, drug release profile, and in vivo fate.
-
Polymeric Nanoparticles (PLGA, PLLA, PCL): Polymers like poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLLA), and polycaprolactone (B3415563) (PCL) are widely used due to their FDA approval, biodegradability, and ability to provide sustained drug release.[8][10] The drug release rate can be modulated by altering the polymer's molecular weight and composition.[8]
-
Protein-Based Nanoparticles (HSA): Human serum albumin (HSA) nanoparticles are a promising platform for cancer therapy.[5][11] They are non-immunogenic, biodegradable, and can accumulate in tumors through the enhanced permeability and retention (EPR) effect.
-
Inorganic and Composite Nanoparticles: Systems such as magnetic nanoparticles (e.g., Fe₃O₄) can be incorporated into polymeric matrices to enable magnetic targeting, allowing for the directed accumulation of the drug at the tumor site.[8][9] Other composite systems, like collagen-coated silver nanoparticles, have also been explored to enhance stability and drug release.[12][13]
Data on Noscapine-Loaded Nanoparticle Characteristics
The following tables summarize quantitative data from published studies on various noscapine nanoparticle formulations, providing a comparative overview of their key characteristics.
Table 1: Physicochemical Properties of Noscapine-Loaded Nanoparticles
| Nanoparticle System | Polymer/Material | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Magnetic Polymeric NP | PLLA/PLGA + Fe₃O₄ | 252 ± 6.3 | Not Reported | Not Reported | [8] |
| PCL NP | Polycaprolactone | 150 - 818 | 0.384 - 0.838 | -8.8 to -16.6 | [10] |
| HSA NP | Human Serum Albumin | 150 - 300 | Not Reported | Not Reported | [5][11] |
| Collagen-Silver NP | Collagen + Silver | 211.3 | 0.133 | +6.60 | [12] |
| PLA NP | Poly(D,L-lactide) | 190.8 ± 3.5 | Not Reported | Not Reported | [7] |
| PLGA NP | PLGA (50:50) | 204.7 ± 5.7 | 0.095 ± 0.024 | Not Reported | [14] |
| mPEG-PLGA NP | mPEG-PLGA | 101 ± 4.8 | Not Reported | -15.40 ± 1.0 | [15] |
Table 2: Drug Loading and Release Characteristics of Noscapine-Loaded Nanoparticles
| Nanoparticle System | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Profile | Reference |
| Magnetic Polymeric NP | 1.23 - 12.5 | Not Reported | Not Reported | [8] |
| PCL NP | 38 - 79 | Not Reported | Biphasic; 85% release over 96h | [10][16] |
| HSA NP | 85 - 96 | Not Reported | Biphasic; Sustained release over 72h | [5] |
| Collagen-Silver NP | Not Reported | Not Reported | Sustained, pH-responsive; ~65% at pH 5.5, ~52% at pH 7.4 over 72h | [12][17] |
| PLA NP | 70.3 ± 1.7 | 7.2 ± 0.2 | Biphasic; initial burst followed by sustained release | [7] |
| PLGA NP | 68.8 ± 3.5 | Not Reported | Sustained release following Higuchi kinetics | [14] |
| mPEG-PLGA NP | 87.2 ± 3.5 | 12.5 ± 2.3 | Not Reported | [15] |
| Calculated as a percentage of the initial drug amount entrapped. |
Therapeutic Mechanisms and Cellular Signaling
Noscapine and its nanoformulations exert their anticancer effects by modulating several key signaling pathways, ultimately leading to apoptosis.
-
Microtubule Disruption: The primary mechanism involves noscapine binding to tubulin, which disrupts microtubule dynamics, arrests the cell cycle in the G2/M phase, and activates apoptotic pathways.[2][6]
-
NF-κB Pathway Inhibition: Noscapine can suppress the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a critical regulator of inflammation, cell survival, and proliferation.[3] This inhibition prevents the expression of anti-apoptotic genes.
-
Modulation of Apoptotic Regulators: The drug has been shown to increase the Bax/Bcl-2 ratio, promoting the mitochondrial pathway of apoptosis.[6] It also activates caspase-8 and caspase-9.[6]
-
JNK and PI3K/mTOR Pathways: Noscapine can activate the c-Jun N-terminal kinase (JNK) signaling pathway while inhibiting extracellular regulated kinase (ERK) signaling.[1] In some cancers, it has also been found to regulate the PTEN/PI3K/mTOR pathway to induce apoptosis.[4]
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation and characterization of noscapine-loaded nanoparticles.
Protocol 1: Synthesis of Noscapine-Loaded PLGA Nanoparticles
This protocol is based on the oil-in-water (o/w) single emulsion solvent evaporation method.[8][14]
Materials:
-
Noscapine
-
Poly(lactic-co-glycolide) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized (DI) water
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer
Methodology:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of noscapine in 8 mL of dichloromethane (DCM). Vortex for 10 minutes to ensure complete dissolution.[8]
-
Aqueous Phase Preparation: Prepare a 50 mL aqueous solution containing 1% (w/v) polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase dropwise into the aqueous phase under continuous high-speed homogenization (e.g., 14,000 RPM) or probe sonication for 10-15 minutes in an ice bath to form a stable oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature overnight to allow for the complete evaporation of the DCM.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation at a high speed (e.g., 10,000 rpm) for 10-20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in DI water and centrifuging again. Repeat this washing step three times to remove excess PVA and unencapsulated drug.[8]
-
Lyophilization: Resuspend the final washed pellet in 10 mL of DI water and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles suitable for long-term storage.[8]
Protocol 2: Characterization of Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) and PDI. Laser Doppler velocimetry is used to measure the zeta potential, which indicates surface charge and stability.
-
Procedure:
-
Reconstitute a small amount of the lyophilized nanoparticles in DI water to form a dilute suspension.
-
Vortex briefly to ensure homogeneity.
-
Analyze the sample using a Zetasizer or similar instrument.
-
Report the mean value of at least three separate measurements.[8]
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Principle: The amount of noscapine encapsulated is determined indirectly or directly. For the indirect method, the amount of free drug in the supernatant after centrifugation is measured.
-
Procedure (Indirect Method):
-
After the initial centrifugation step in Protocol 1 (Step 5), collect the supernatant.
-
Filter the supernatant through a 0.45 μm membrane filter.
-
Quantify the concentration of noscapine in the filtrate using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[8]
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
3. Surface Morphology
-
Principle: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the shape and surface characteristics of the nanoparticles.
-
Procedure:
-
For SEM: Place a drop of the reconstituted nanoparticle suspension onto an aluminum stub and allow it to air-dry. Sputter-coat the sample with gold before imaging.
-
For TEM: Place a drop of the suspension onto a carbon-coated copper grid. Negatively stain with a solution like phosphotungstic acid if necessary, then allow it to dry before imaging.[8]
-
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis bag method to simulate drug release in a physiological environment.[18]
Materials:
-
Noscapine-loaded nanoparticles
-
Dialysis tubing (e.g., MWCO 3.5 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Preparation: Reconstitute a known amount (e.g., 10 mg) of noscapine-loaded nanoparticles in 5 mL of PBS (pH 7.4).
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and securely clip both ends.
-
Release Study: Immerse the sealed dialysis bag into a larger vessel containing a known volume (e.g., 100 mL) of fresh PBS (pH 7.4). Place the entire setup in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the vessel.
-
Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantification: Analyze the noscapine concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human serum albumin nanoparticles as an efficient noscapine drug delivery system for potential use in breast cancer: preparation and in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and characterization of noscapine loaded magnetic polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of noscapine loaded magnetic polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation and Characterization of Noscapine-loaded Polycaprolactone Nanoparticles | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 11. Human serum albumin nanoparticles as an efficient noscapine drug delivery system for potential use in breast cancer: preparation and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Noscapine-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noscapine-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Sustained-Release Formulation of Noscapine HCl using Hot Melt Extrusion
Topic: Sustained-Release Formulation of Noscapine HCl using Hot Melt Extrusion
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Noscapine, a phthalideisoquinoline alkaloid derived from opium, is primarily known for its antitussive properties.[1][2] Recent studies have unveiled its potential as an anti-cancer agent, demonstrating activity against various cancer cell lines.[1][3] However, its clinical efficacy can be limited by a high dose requirement and pH-dependent solubility.[1][2] To overcome these challenges and maintain therapeutic plasma levels for prolonged periods, which is crucial for applications like chemo-sensitization, a sustained-release formulation is highly desirable.[2][3]
Hot Melt Extrusion (HME) has emerged as a robust and solvent-free technology for developing sustained-release solid dosage forms.[1][2] This technique allows for the molecular dispersion of an active pharmaceutical ingredient (API) within a polymeric matrix, enhancing solubility and modifying drug release profiles. This document provides detailed application notes and protocols for the development of a sustained-release formulation of Noscapine HCl using HME, focusing on a formulation comprising Eudragit RLPO and citric acid.
Materials and Methods
Materials
The successful formulation of a sustained-release Noscapine HCl extrudate via HME requires specific materials with desired physicochemical properties.
| Material | Supplier | Grade | Purpose |
| Noscapine HCl | Sigma-Aldrich | Pharmaceutical | Active Pharmaceutical Ingredient |
| Eudragit® RLPO | Evonik | Ph. Eur., USP/NF | Sustained-release polymer matrix |
| Citric Acid (CA) | Merck | ACS, Reag. Ph Eur | pH modifier and plasticizer |
Equipment
A standard set of pharmaceutical development and analytical equipment is necessary for the formulation and characterization of the Noscapine HCl extrudates.
| Equipment | Manufacturer | Model | Purpose |
| Hot Melt Extruder | Thermo Fisher Scientific | Pharma 11 Twin-Screw Extruder | Formulation of extrudates |
| Pelletizer | --- | --- | Pelletizing the extruded strands |
| Dissolution Test Apparatus | Hanson Research | SR8-Plus | In vitro drug release studies |
| HPLC System | Agilent Technologies | 1260 Infinity II | Quantification of Noscapine HCl |
| X-Ray Diffractometer (XRD) | Bruker | D8 Advance | Solid-state characterization |
| Fourier-Transform Infrared (FTIR) Spectrometer | PerkinElmer | Spectrum Two | Drug-excipient interaction studies |
Experimental Protocols
Protocol 1: Hot Melt Extrusion (HME) of Noscapine HCl Formulation
This protocol details the step-by-step procedure for the preparation of a sustained-release Noscapine HCl formulation using a twin-screw hot melt extruder.
1. Pre-blending of Formulation Components: 1.1. Accurately weigh Noscapine HCl, Eudragit RLPO, and Citric Acid in the desired ratio (e.g., a formulation with 10% w/w Citric Acid).[2] 1.2. Geometrically mix the powders in a V-blender for 15 minutes to ensure a homogenous blend.
2. Hot Melt Extruder Setup and Calibration: 2.1. Assemble the twin-screw extruder with a suitable screw configuration (e.g., with conveying, melting, and mixing zones).[2] 2.2. Set the temperature profile for the different heating zones of the extruder barrel. For the Noscapine HCl-Eudragit RLPO-Citric Acid formulation, a processing temperature of 120°C is recommended.[2] The addition of citric acid can lower the required processing temperature from 135°C to 120°C.[2] 2.3. Set the screw speed (e.g., 50-100 rpm).
3. Extrusion Process: 3.1. Feed the pre-blended powder into the extruder hopper at a constant feed rate. 3.2. The molten material will be conveyed through the heated barrel and exit through a die (e.g., 2 mm diameter). 3.3. Collect the resulting extrudate strands on a conveyor belt to cool at room temperature.
4. Pelletization of Extrudates: 4.1. Once cooled and solidified, feed the extrudate strands into a pelletizer to obtain pellets of a uniform length. 4.2. Store the pellets in a desiccator until further analysis.
Protocol 2: Characterization of Noscapine HCl Extrudates
This procedure determines the amount of Noscapine HCl in the prepared extrudates.
-
Accurately weigh 100 mg of the crushed extrudate pellets.
-
Dissolve the sample in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask and sonicate for 30 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze the filtrate for Noscapine HCl content using a validated HPLC method (see Protocol 3).
-
The drug recovery should be within an acceptable range, for instance, a study reported a drug recovery of 91.2 ± 1.34%.[2]
This protocol is for the solid-state characterization of the Noscapine HCl extrudates to determine its crystalline or amorphous nature.
-
Sample Preparation: 1.1. Finely powder the Noscapine HCl extrudate pellets using a mortar and pestle.[4] 1.2. Pack the powdered sample into a sample holder, ensuring a flat and even surface.[4]
-
Instrument Setup and Data Acquisition: 2.1. Place the sample holder in the XRD instrument. 2.2. Set the instrument parameters:
-
Data Analysis: 3.1. Analyze the resulting diffractograms. Sharp peaks in the diffractogram of the pure drug indicate its crystalline nature. The absence of these characteristic peaks in the diffractogram of the extrudate suggests that the drug is molecularly dispersed in the polymer in an amorphous state.[3]
Protocol 3: HPLC Method for Quantification of Noscapine HCl
This protocol outlines a reverse-phase HPLC method for the quantification of Noscapine HCl in drug content and in vitro release samples.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 45°C.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation: 2.1. Prepare a stock solution of Noscapine HCl standard of known concentration in the mobile phase. 2.2. Prepare a calibration curve by making serial dilutions of the stock solution. 2.3. Prepare samples from drug content analysis or in vitro release studies by diluting them to fall within the calibration curve range.
-
Analysis: 3.1. Inject the standards and samples into the HPLC system. 3.2. Quantify the concentration of Noscapine HCl in the samples by comparing their peak areas to the calibration curve.
Protocol 4: In Vitro Drug Release Study
This protocol describes the procedure for evaluating the in vitro release of Noscapine HCl from the sustained-release extrudates.
-
Dissolution Apparatus and Media: 1.1. Use a USP Apparatus 2 (Paddle Apparatus).[6] 1.2. The dissolution medium should be a pH 6.8 phosphate (B84403) buffer to simulate intestinal fluid.[2] 1.3. Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[7] 1.4. The paddle speed should be set at 50 rpm.[7]
-
Procedure: 2.1. Place a known amount of the Noscapine HCl extrudate pellets (equivalent to a specific dose) into each dissolution vessel containing 900 mL of the dissolution medium. 2.2. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 16, 20, and 24 hours), withdraw a 5 mL aliquot of the dissolution medium. 2.3. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain a constant volume. 2.4. Filter the collected samples through a 0.45 µm syringe filter.
-
Sample Analysis: 3.1. Analyze the filtered samples for Noscapine HCl content using the validated HPLC method described in Protocol 3. 3.2. Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The following tables summarize the key formulation parameters and expected outcomes based on published data.
Table 1: Formulation and Hot Melt Extrusion Processing Parameters
| Parameter | Value | Reference |
| Noscapine HCl Concentration | Variable (e.g., 10% w/w) | [2] |
| Eudragit RLPO Concentration | Variable (e.g., 80% w/w) | [2] |
| Citric Acid Concentration | 0%, 2.5%, 5%, 10% w/w | [2] |
| HME Processing Temperature | 120°C (with Citric Acid) | [2] |
| HME Processing Temperature | 135°C (without Citric Acid) | [2] |
| Drug Recovery | 91.2 ± 1.34% | [2] |
Table 2: In Vitro Drug Release of Noscapine HCl from HME Formulations in pH 6.8 Buffer (24 hours)
| Formulation | Initial Burst Release | Cumulative Release at 24h | Reference |
| Noscapine HCl (Crude Drug) | - | 4.68 ± 0.48% | [2] |
| Extrudate without Citric Acid | - | 22.25 ± 3.71% | [2] |
| Extrudate with 5% Citric Acid | - | 53.41 ± 2.45% | [2] |
| Extrudate with 10% Citric Acid | 40.04 ± 2.39% | 70.99 ± 3.85% | [2][3] |
Table 3: In Vivo Pharmacokinetic Parameters of Noscapine HCl Formulation in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0–48 (µg h/ml) | Reference |
| Noscapine HCl Solution | - | 0.70 ± 0.27 | 167.62 ± 35.82 | [2] |
| Noscapine HCl Extrudate (10% CA) | - | 0.80 ± 0.27 | 406.99 ± 179.81 | [2] |
Mandatory Visualizations
Caption: Experimental workflow for the formulation and characterization of Noscapine HCl extrudates.
Caption: Simplified signaling pathway of Noscapine-induced apoptosis in cancer cells.
Conclusion
Hot melt extrusion is a viable and effective technique for the preparation of a sustained-release formulation of Noscapine HCl. The use of Eudragit RLPO as a polymer matrix in combination with citric acid as a pH modifier and plasticizer allows for the creation of an amorphous solid dispersion with enhanced, pH-independent, and sustained drug release characteristics.[2][3] The protocols outlined in this document provide a comprehensive guide for researchers and drug development professionals to formulate and characterize Noscapine HCl extrudates, facilitating further research into its therapeutic potential. The provided data and visualizations offer a clear summary of the expected outcomes and the underlying mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 3. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tablets: SOP for X-Ray Powder Diffraction for API Analysis in Tablets – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 5. researchgate.net [researchgate.net]
- 6. agnopharma.com [agnopharma.com]
- 7. fip.org [fip.org]
Application Notes and Protocols for In Vivo Pharmacokinetic Study of Noscapine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Noscapine (B1679977), a benzylisoquinoline alkaloid derived from the opium poppy, has a long history of use as an antitussive agent.[1][2] Unlike many other opioids, it lacks sedative, euphoric, and analgesic effects.[3] Recently, noscapine has garnered significant interest for its potential anticancer properties, acting as a tubulin-binding agent that disrupts microtubule dynamics and induces apoptosis in cancer cells.[3][4] This has led to its investigation in clinical trials for various cancers.[5] A thorough understanding of the pharmacokinetic profile of Noscapine Hydrochloride is crucial for its continued development, both as an antitussive and a potential anticancer therapeutic.
These application notes provide a comprehensive guide to designing and conducting an in vivo pharmacokinetic study of this compound in a preclinical rodent model. The protocols outlined below cover animal handling, dosing, sample collection, and bioanalysis using High-Performance Liquid Chromatography (HPLC).
Key Pharmacokinetic Parameters of Noscapine
The following tables summarize key pharmacokinetic parameters of noscapine observed in preclinical (mice) and clinical (human) studies.
Table 1: Pharmacokinetic Parameters of Noscapine in Mice [1][5]
| Parameter | 10 mg/kg Intravenous | 75 mg/kg Oral | 150 mg/kg Oral | 300 mg/kg Oral |
| Cmax (µg/mL) | 7.88 (at 5 min) | 12.74 | 23.24 | 46.73 |
| Tmax (h) | 0.083 | 1.12 | 1.50 | 0.46 |
| AUC (h*µg/mL) | - | 53.42 | 64.08 | 198.35 |
| Total Body Clearance (L/h) | 4.78 | - | - | - |
| Volume of Distribution (Vd) (L) | 5.05 | - | - | - |
| Mean Oral Bioavailability | - | \multicolumn{3}{c | }{31.5%} |
Table 2: Pharmacokinetic Parameters of Noscapine in Humans [1][6]
| Parameter | 66 mg Intravenous Infusion | 150 mg Oral Tablet | 50 mg Oral Dose |
| Cmax (ng/mL) | - | - | 182 |
| Tmax (h) | - | - | 1 |
| AUC | - | - | - |
| Elimination Half-life (h) | 2.6 | - | 2.07 |
| Total Plasma Clearance (mL/min/kg) | 22 | - | - |
| Volume of Distribution (Vdarea) (L/kg) | 4.7 | - | - |
| Absolute Oral Bioavailability | - | 30% | - |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol details the oral and intravenous administration of this compound to rats for pharmacokinetic analysis.
1. Materials:
-
This compound
-
Vehicle for oral administration (e.g., distilled water)[3]
-
Vehicle for intravenous administration (e.g., sterile saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Syringes and needles for IV injection
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-80°C)
2. Animal Handling and Dosing:
-
Acclimatize rats for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.
-
Fast animals for 12 hours prior to dosing, with continued access to water.[3]
-
Randomly divide the rats into study groups (e.g., oral administration and intravenous administration, n=5 per group).[3]
-
For oral administration, dissolve this compound in distilled water to the desired concentration (e.g., 50 mg/kg).[3] Administer the solution via oral gavage.
-
For intravenous administration, dissolve this compound in sterile saline to the desired concentration (e.g., 10 mg/kg, based on mouse studies[5]). Administer via bolus injection into the tail vein.
3. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points:
-
Place blood samples into EDTA-containing tubes and gently invert to mix.
-
Keep samples on ice until centrifugation.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to labeled cryovials.
-
Store plasma samples at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for Noscapine in Plasma using HPLC-UV
This protocol is based on established methods for quantifying noscapine in plasma.[5]
1. Materials and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Glacial acetic acid
-
Water (HPLC grade)
-
This compound standard
-
Plasma samples from the in vivo study
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 column (e.g., Waters Sunfire, C18, 250 x 4.6 mm, 5 µm)[5][7][8]
2. Sample Preparation (Protein Precipitation): [5]
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
3. Chromatographic Conditions:
-
Mobile Phase: 35% acetonitrile and 65% ammonium acetate buffer (pH 4.5).[5]
-
Injection Volume: 20 µL.
4. Method Validation:
-
The analytical method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), and stability.[9][10]
-
A linear range for noscapine is typically established between 390 and 50,000 ng/mL.[5]
Data Presentation and Analysis
The plasma concentration-time data for each animal should be plotted. Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) should be calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Visualizations
Caption: Experimental workflow for an in vivo pharmacokinetic study of Noscapine HCl.
Caption: Relationship between key pharmacokinetic parameters.
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. A Semi-Mechanistic Population Pharmacokinetic Model of Noscapine in Healthy Subjects Considering Hepatic First-Pass Extraction and CYP2C9 Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics and bioavailability of noscapine, a tubulin-binding anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic properties of noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Analytical Method Development and Validation of this compound: Review | Semantic Scholar [semanticscholar.org]
- 10. Validated stability-indicating TLC method for the determination of noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Noscapine Hydrochloride in Glioblastoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine hydrochloride, a non-addictive benzylisoquinoline alkaloid derived from opium, has demonstrated significant anti-cancer properties, particularly in the context of glioblastoma (GBM). Its ability to cross the blood-brain barrier makes it a promising candidate for treating this aggressive brain tumor.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound against glioblastoma.
Mechanism of Action
This compound exerts its anti-glioblastoma effects through a multi-faceted approach:
-
Microtubule Dynamics Attenuation: Unlike other microtubule-targeting agents that cause either polymerization or depolymerization, this compound alters microtubule dynamics by increasing the time they spend in a paused state. This leads to mitotic arrest in the G2/M phase and subsequent apoptosis.[1][2][4]
-
Inhibition of NF-κB Signaling: this compound has been shown to suppress the NF-κB signaling pathway.[1][2][4][6] This transcription factor is crucial for glioblastoma pathogenesis, and its inhibition by this compound enhances the chemosensitivity of cancer cells.[1][2][4]
-
Induction of Apoptosis: The compound induces apoptosis in glioma cells through an Apoptosis-Inducing Factor (AIF)-dependent pathway.[7][8] This process is associated with the activation of the c-jun N-terminal kinase (JNK) signaling pathway and inactivation of the extracellular signal-regulated kinase (ERK) pathway, along with phosphorylation of the anti-apoptotic protein Bcl-2.[7][8]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 Value | Treatment Duration | Reference |
| Rat C6 Glioma | Cell Viability | ~100 µM | 72 hours | [3][5] |
| Primary Glial Cells | Cell Viability | ~500 µM | 72 hours | [5] |
| U87MG (Human) | Cell Proliferation | Not specified | - | |
| TMZ-resistant GBM | Cell Growth | 20-75 µM | - |
In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Dosage | Treatment Duration | Outcome | Reference |
| Immunodeficient Mice | Stereotactically implanted Rat C6 Glioblastoma | 300 mg/kg/day (oral) | - | Significant reduction in tumor volume | [3][5] |
| Mouse Xenograft | U87MG cells | 200 mg/kg/day (oral) in combination with TMZ or CIS | 3 weeks | Robustly augmented anti-cancer actions of TMZ and CIS | |
| Intracranial Xenograft | TMZ-resistant Gliomas | Not specified | - | Increased survival | [9][10] |
Combination Therapy with this compound
| Combination | Cell Line | Assay | Combination Index (CI) | Conclusion | Reference |
| Noscapine (20 µM) + Cisplatin (CIS) | U87MG | Proliferation | 0.45 | Synergistic Inhibition | |
| Noscapine (20 µM) + Temozolomide (TMZ) | U87MG | Proliferation | 0.51 | Synergistic Inhibition | |
| Noscapine (20 µM) + BCNU | U87MG | Proliferation | 0.57 | Synergistic Inhibition |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cells (e.g., U87MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Flow Cytometry
This protocol outlines the detection of apoptosis in glioblastoma cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Glioblastoma cells
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours, then treat the cells with the desired concentrations of this compound for the specified duration.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Protein Expression Analysis
This protocol is for analyzing the expression of key proteins in the signaling pathways affected by this compound.
Materials:
-
Glioblastoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-AIF, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat glioblastoma cells as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
In Vivo Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma xenograft model in mice to evaluate the in vivo efficacy of this compound.[11]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Glioblastoma cells (e.g., U87MG)
-
Sterile PBS
-
Stereotaxic apparatus
-
Hamilton syringe
-
This compound formulation for oral gavage
-
Anesthesia
Procedure:
-
Culture and harvest glioblastoma cells. Resuspend the cells in sterile PBS at a concentration of 1 x 10⁵ cells/µL.
-
Anesthetize the mouse and secure it in the stereotaxic apparatus.
-
Make a small incision in the scalp to expose the skull.
-
Drill a small burr hole at the desired coordinates for injection into the brain (e.g., striatum).
-
Slowly inject the cell suspension (e.g., 5 µL) into the brain using a Hamilton syringe.
-
Withdraw the needle slowly and suture the scalp incision.
-
Allow the tumors to establish for a set period (e.g., 7-10 days), which can be monitored by bioluminescence imaging if using luciferase-expressing cells.
-
Initiate treatment with this compound (e.g., 300 mg/kg/day via oral gavage) or vehicle control.[3][5]
-
Monitor tumor growth and the health of the animals regularly.
-
At the end of the study, euthanize the mice and harvest the brains for further analysis (e.g., histology, immunohistochemistry).
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noscapine crosses the blood-brain barrier and inhibits glioblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noscapine, a Non-addictive Opioid and Microtubule-Inhibitor in Potential Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Noscapine induces apoptosis in human glioma cells by an apoptosis-inducing factor-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Noscapine inhibits tumor growth in TMZ-resistant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Glioblastoma Tumor Modeling via Stereotaxic Injection in Mice for Tumor Progression Studies [jove.com]
Troubleshooting & Optimization
Technical Support Center: Noscapine Hydrochloride in In Vitro Assays
Welcome to the technical support center for the use of Noscapine Hydrochloride in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility of this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound for cell culture assays?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies. It offers good solubility and is compatible with most cell culture applications when used at a low final concentration (typically ≤ 0.5%). For applications where DMSO is not suitable, 0.1 N hydrochloric acid (HCl) can also be used to prepare stock solutions.
Q2: My this compound solution precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A2: Precipitation, often referred to as "crashing out," is a common issue with hydrophobic compounds like Noscapine when a concentrated organic stock solution is diluted into an aqueous cell culture medium. This can be caused by several factors, including the final concentration exceeding its aqueous solubility, rapid dilution, and low media temperature. To prevent this, it is advisable to pre-warm the cell culture medium to 37°C, add the stock solution dropwise while gently vortexing, and consider performing a serial dilution of the stock in pre-warmed media.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v). It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on the cells.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Always ensure the vials are tightly sealed to prevent evaporation and moisture absorption.
Q5: Is the solubility of this compound pH-dependent?
A5: Yes, as a weakly basic drug, the solubility of this compound can be pH-dependent.[2] It is more soluble in acidic conditions. Aqueous solutions of this compound are slightly acidic, and the base form may precipitate if the solution is allowed to stand or if the pH increases.[3][4]
Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. The following table summarizes solubility data from various sources.
| Solvent | Concentration | Notes |
| Water | Freely Soluble | Aqueous solutions are slightly acidic; precipitation of the base can occur upon standing.[3][4] |
| Ethanol (96%) | Freely Soluble | |
| DMSO | 30 mg/mL | |
| DMF | 30 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| Ethanol | 1 mg/mL | |
| 0.1 N HCl | 200 µg/mL | Used for preparing standard solutions for HPLC analysis.[5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 449.89 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out 4.5 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use vials to minimize freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]
Workflow for Preparing Working Solutions for Cell Culture
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation in Media | - Final concentration exceeds aqueous solubility.- Rapid dilution from a highly concentrated stock.- Low temperature of the cell culture medium. | - Decrease the final working concentration.- Perform a serial dilution in pre-warmed (37°C) medium.- Add the stock solution dropwise while gently vortexing. |
| Precipitation Over Time in Incubator | - Compound instability in the aqueous environment.- Evaporation of media leading to increased concentration.- pH shift in the culture medium. | - Check for compound stability in your specific medium over the experiment's duration.- Ensure proper humidification in the incubator and use sealed flasks or plates.- Monitor the pH of your culture medium. |
| Inconsistent Experimental Results | - Incomplete dissolution of the stock solution.- Degradation of the compound due to improper storage.- Variability in the final concentration due to precipitation. | - Ensure the stock solution is fully dissolved before use.- Aliquot and store stock solutions as recommended to avoid freeze-thaw cycles.- Visually inspect the final working solution for any signs of precipitation before adding it to the cells. |
Signaling Pathways
This compound exerts its anticancer effects through the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.
Microtubule Disruption and Mitotic Arrest
Caption: Noscapine's mechanism of action leading to apoptosis.
Induction of Apoptosis Pathways
Noscapine has been shown to induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
References
Technical Support Center: Overcoming pH-Dependent Solubility of Noscapine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the pH-dependent solubility of Noscapine (B1679977) hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
1. What is the solubility profile of Noscapine hydrochloride at different pH values?
This compound, a weakly basic drug, exhibits significantly higher solubility in acidic environments compared to neutral or basic conditions. The hydrochloride salt is freely soluble in water, which forms a slightly acidic solution.[1][2] However, the free base, Noscapine, is practically insoluble in water.[1] As the pH increases, the equilibrium shifts towards the less soluble free base form, leading to precipitation.
Table 1: pH-Dependent Solubility of Noscapine
| pH | Solubility Description | Reference |
|---|---|---|
| < 5 | High | General Knowledge |
| 6.8 | Low (Precipitation may occur) | [3][4] |
| > 7 | Very Low / Practically Insoluble |[1] |
2. Why does my this compound solution become cloudy or form a precipitate when I adjust the pH?
This is a common issue stemming from the pH-dependent solubility of this compound. When the pH of the solution is raised above its pKa (approximately 6.24), the ionized, more soluble hydrochloride salt form converts to the non-ionized, poorly soluble free base form, causing it to precipitate out of the solution.
3. What are the common strategies to overcome the pH-dependent solubility of this compound?
Several formulation strategies can be employed to mitigate the pH-dependent solubility challenges of this compound. The most common and effective methods include:
-
Hot Melt Extrusion (HME): This technique involves dispersing the drug in a polymer matrix at an elevated temperature to form a solid dispersion. The inclusion of a pH modifier, such as citric acid, can help maintain a localized acidic microenvironment, promoting pH-independent drug release.[3][4]
-
Self-Emulsifying Solid Dispersions (SESDs): These formulations consist of the drug dissolved in an optimized mixture of oils, surfactants, and co-surfactants. Upon gentle agitation in an aqueous medium, they form fine oil-in-water emulsions, enhancing the solubility and absorption of the drug.[5]
-
Cyclodextrin (B1172386) Inclusion Complexation: Noscapine can form inclusion complexes with cyclodextrins, such as β-cyclodextrin. In this complex, the hydrophobic Noscapine molecule is encapsulated within the cyclodextrin cavity, increasing its apparent solubility and dissolution rate in aqueous media.[6]
Troubleshooting Guides
Issue 1: Poor and pH-Dependent Dissolution Profiles
Symptoms:
-
Inconsistent drug release in in-vitro dissolution studies at different pH values.
-
Low drug dissolution rate, particularly in neutral or basic media (e.g., pH 6.8).
Workflow for Troubleshooting Poor Dissolution:
Caption: Troubleshooting workflow for poor dissolution of Noscapine HCl.
Experimental Protocols
Method 1: Hot Melt Extrusion (HME) with a pH Modifier
This protocol describes the preparation of a solid dispersion of this compound using HME with Eudragit RLPO as the polymer and citric acid as a pH modifier to achieve pH-independent drug release.[3][4]
Materials:
-
This compound
-
Eudragit RLPO
-
Citric Acid (CA)
Equipment:
-
Hot Melt Extruder (e.g., twin-screw extruder)
-
Mill
-
Sieve
Workflow for Hot Melt Extrusion:
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. 912-60-7(this compound) | Kuujia.com [kuujia.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Sustained release dosage form of noscapine HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of Noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inclusion complexes of noscapine in beta-cyclodextrin offer better solubility and improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the High Dose Requirement of Noscapine in Anticancer Studies
Welcome to the technical support center for researchers utilizing noscapine (B1679977) in anticancer studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the high dosage requirements of noscapine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why are high concentrations of noscapine often required to observe an anticancer effect in vitro?
A1: The requirement for high micromolar concentrations of noscapine in in vitro studies is attributed to its mechanism of action and physicochemical properties. Noscapine functions by binding to tubulin and dampening microtubule dynamics, which leads to mitotic arrest and apoptosis in cancer cells.[1][2] Unlike other microtubule-targeting agents that cause extensive stabilization or destabilization, noscapine's effect is more subtle, necessitating higher concentrations to achieve a significant biological response.[2] Additionally, its poor aqueous solubility can limit its effective concentration in culture media.[3][4]
Q2: What are the typical effective dose ranges for noscapine in preclinical in vivo studies, and why are they so high?
A2: In preclinical animal models, particularly mice, effective oral doses of noscapine for tumor inhibition typically range from 300 to 600 mg/kg/day.[5][6] These high doses are necessary primarily due to noscapine's low oral bioavailability, which is a result of extensive first-pass metabolism in the liver.[5] Studies in mice have shown a mean oral bioavailability of around 31.5%.[5] Therefore, a high administered dose is required to achieve therapeutic concentrations at the tumor site.
Q3: How can the low bioavailability and solubility of noscapine be addressed in experimental setups?
A3: Several strategies can be employed to overcome the challenges of low bioavailability and solubility:
-
Formulation with Solubilizing Agents: For in vitro studies, dissolving noscapine in a small amount of a suitable solvent like DMSO before further dilution in culture media is a common practice. For in vivo studies, formulating noscapine in an acidified aqueous solution (pH 4.0) can improve its solubility for oral gavage.[7]
-
Nanoparticle-based Delivery Systems: Encapsulating noscapine in nanoparticles, such as those made from chitosan, alginate, or collagen-based silver, can enhance its solubility, stability, and bioavailability.[8][9][10] These nanoformulations can also be designed for targeted delivery to cancer cells, potentially reducing the required dose and systemic toxicity.[8][10]
-
Inclusion Complexes: Forming an inclusion complex with molecules like β-cyclodextrin has been shown to improve the aqueous solubility and bioavailability of noscapine.[4][6]
-
Combination Therapy: Using noscapine in combination with other chemotherapeutic agents can lead to synergistic effects, potentially allowing for a reduction in the required dose of noscapine.[1][3]
Q4: Is noscapine toxic to normal cells at the high concentrations used in anticancer studies?
A4: A notable advantage of noscapine is its relatively low toxicity to normal, non-dividing cells, even at high concentrations.[1][2] While it arrests the cell cycle in all dividing cells, normal cells with intact cell cycle checkpoints can halt in mitosis and resume a normal cell cycle after the drug is removed. In contrast, cancer cells with compromised checkpoints are more likely to undergo apoptosis following mitotic arrest.[1] In vivo studies have also reported a lack of significant toxicity in various organs at therapeutic doses.[1][7]
Troubleshooting Guides
Issue: High IC50 value or lack of significant cell death observed in vitro.
| Possible Cause | Troubleshooting Step |
| Poor solubility of noscapine in culture medium. | Ensure noscapine is fully dissolved in a suitable solvent (e.g., DMSO) at a high stock concentration before diluting it in the culture medium. Prepare fresh dilutions for each experiment. |
| Suboptimal drug exposure time. | Increase the incubation time. Noscapine's effects on microtubule dynamics and subsequent apoptosis may require prolonged exposure (e.g., 48-72 hours) to become evident. |
| Cell line resistance. | Some cancer cell lines may be inherently more resistant to noscapine. Consider using a different cell line or testing a wider range of concentrations. Combination with other drugs may also enhance sensitivity. |
| Incorrect assay for measuring cell viability. | Use a reliable method for assessing cell viability, such as the MTT or MTS assay. For detecting apoptosis, use methods like Annexin V/PI staining followed by flow cytometry. |
Issue: High variability in in vivo tumor growth inhibition.
| Possible Cause | Troubleshooting Step |
| Inconsistent oral gavage administration. | Ensure consistent and accurate dosing by oral gavage. Proper technique is crucial to minimize stress on the animals and ensure the full dose is delivered. |
| Poor bioavailability. | Consider using a formulation that enhances bioavailability, such as a nanoparticle-based delivery system or an inclusion complex with cyclodextrin.[4][6][8][9][10] |
| Rapid metabolism of noscapine. | Administer noscapine more frequently (e.g., twice daily) to maintain therapeutic plasma concentrations, although this should be balanced with potential for increased stress to the animals. |
| Individual animal variation. | Increase the number of animals per group to account for biological variability and improve the statistical power of the study. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Noscapine and its Analogs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| HT29/5-FU | Colon Cancer | Noscapine | ~75 | |
| LoVo/5-FU | Colon Cancer | Noscapine | Not specified | [11] |
| MCF-7 | Breast Cancer | Noscapine | 29 (at 66h) | [12] |
| MDA-MB-231 | Breast Cancer | Noscapine | 69 (at 66h) | [12] |
| A549 | Lung Cancer | Noscapine | 73 | [13] |
| A549 | Lung Cancer | Noscapine–tryptophan conjugate | 32 | [13] |
| 4T1 | Mammary Carcinoma | Noscapine | 215.5 | [14] |
| 4T1 | Mammary Carcinoma | Noscapine–phenylalanine | 11.2 | [14] |
| 4T1 | Mammary Carcinoma | Noscapine–tryptophan | 16.3 | [14] |
| HeLa | Cervical Cancer | 9-vinyl phenyl noscapine (VPN) | 66 | [10] |
| MIA-PaCa-2 | Pancreatic Cancer | 9-vinyl phenyl noscapine (VPN) | Not specified | [10] |
| T24 | Bladder Cancer | 9-vinyl phenyl noscapine (VPN) | 3.3 | [10] |
Table 2: In Vivo Dosage of Noscapine in Murine Models
| Cancer Model | Animal Model | Dosage | Route | Outcome | Reference |
| Prostate Cancer (PC3 cells) | Nude mice | 300 mg/kg/day | Oral gavage | Reduced primary tumor growth and metastasis | [7] |
| Mammary Carcinoma (4T1 cells) | BALB/c mice | 40 mg/kg | Intraperitoneal | Tumor growth inhibition | [15] |
| General Pharmacokinetics | CD-1 mice | 50 mg/kg | Oral | Rapid absorption and clearance | [5] |
| Triple-Negative Breast Cancer | Xenograft model | 300 mg/kg/day (with Doxorubicin) | Oral | Synergistic tumor inhibition | [1] |
| Non-Small Cell Lung Cancer | Xenograft model | 300 mg/kg/day (with Gemcitabine) | Oral | Synergistic tumor inhibition | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for determining the cytotoxic effects of noscapine on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Noscapine stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of noscapine from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the noscapine dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest noscapine concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the steps for quantifying apoptosis in noscapine-treated cells using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Noscapine stock solution (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of noscapine for the appropriate duration. Include vehicle and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: Experimental workflow for evaluating noscapine's anticancer effects.
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Inclusion complexes of noscapine in beta-cyclodextrin offer better solubility and improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NOSCAPINE RECIRCULATES ENTEROHEPATICALLY AND INDUCES SELF-CLEARANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Noscapine-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noscapine-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Natural biodegradable and polymeric nanoparticles for the delivery of noscapine for cancer treatment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of Noscapine Hydrochloride in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Noscapine (B1679977) hydrochloride in aqueous solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Noscapine hydrochloride solution is turning yellow. What is causing this discoloration?
A1: Discoloration, typically a yellowing of the solution, is a common indicator of this compound degradation. This can be caused by several factors, including:
-
Exposure to light (photodegradation): Noscapine is known to be sensitive to light.
-
High temperatures: Elevated temperatures can accelerate the degradation process.
-
pH instability: this compound is susceptible to degradation in both acidic and basic conditions.
-
Oxidation: The presence of oxidizing agents can lead to degradation.
To mitigate discoloration, it is crucial to protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Additionally, storing the solution at controlled room temperature or lower, and ensuring the pH is within a stable range, can help prevent degradation.
Q2: I'm observing precipitation in my aqueous this compound solution. What is the likely cause?
A2: Precipitation in a this compound solution is often related to its pH-dependent solubility. Noscapine is a weakly basic drug, and its hydrochloride salt is more soluble in acidic to neutral pH. If the pH of the solution increases, the equilibrium can shift towards the less soluble free base form of noscapine, leading to precipitation. Ensure that the pH of your aqueous solution is maintained in the optimal range to keep the drug fully dissolved.
Q3: What are the primary degradation products of this compound in an aqueous solution?
A3: The primary degradation of this compound in aqueous solutions, particularly under acidic and basic conditions, involves the hydrolysis of the lactone ring and cleavage of the C-C bond between the isoquinoline (B145761) and phthalide (B148349) moieties. The main degradation products identified are:
-
Cotarnine
-
Meconine
-
Opianic acid[1]
Section 2: Troubleshooting Guide
This guide addresses common stability issues encountered during experiments with this compound aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly low assay values for this compound. | Degradation of the active pharmaceutical ingredient (API). | 1. Verify Solution pH: Check if the pH of the solution has shifted. This compound is unstable in both strongly acidic and alkaline conditions.[1] 2. Protect from Light: Ensure the solution is adequately protected from light exposure during the experiment and storage.[1] 3. Control Temperature: Avoid exposing the solution to high temperatures. 4. Check for Oxidizing Agents: Ensure the solution is free from contaminating oxidizing agents. |
| Appearance of unknown peaks in my chromatogram (e.g., HPLC). | Formation of degradation products. | 1. Identify Degradants: Compare the retention times of the unknown peaks with known degradation standards of Noscapine (Cotarnine, Meconine, Opianic acid). 2. Perform Stress Testing: Conduct forced degradation studies (acid, base, oxidation, photolysis, heat) to confirm the identity of the degradation products. |
| Inconsistent results between experimental batches. | Variability in solution preparation and storage conditions. | 1. Standardize pH: Use a reliable buffer system to maintain a consistent pH across all batches. 2. Consistent Storage: Store all solutions under the same controlled conditions (temperature, light exposure). 3. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions to minimize the impact of degradation over time. A study has shown that a standard solution of Noscapine HCl in 0.1 N HCl is stable for 24 hours at room temperature.[2] |
Section 3: Data on this compound Stability
While specific kinetic data is limited in publicly available literature, the following table summarizes the known stability profile of this compound under various stress conditions.
Table 1: Summary of this compound Degradation under Stress Conditions
| Stress Condition | Observation | Primary Degradation Products |
| Acidic Hydrolysis | Degradation occurs. | Cotarnine, Opianic acid[1] |
| Alkaline Hydrolysis | Degradation occurs. | Cotarnine, Meconine, Opianic acid[1] |
| Oxidation | Degradation occurs. | Not explicitly detailed in the search results. |
| Photodegradation | Degradation occurs upon exposure to light. | Not explicitly detailed in the search results. |
| Thermal Degradation | Degradation is accelerated at elevated temperatures. | Not explicitly detailed in the search results. |
Section 4: Experimental Protocols
Protocol 4.1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (B78521) (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
pH meter
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or photodiode array (PDA) detector
Procedure:
-
Acid Degradation:
-
Dissolve a known amount of this compound in 0.1N HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase to a suitable concentration.
-
Analyze the samples by HPLC.
-
-
Base Degradation:
-
Dissolve a known amount of this compound in 0.1N NaOH.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw samples, neutralize with an equivalent amount of HCl, and dilute with the mobile phase.
-
Analyze the samples by HPLC.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period, protected from light.
-
At various time points, withdraw samples, dilute with the mobile phase, and analyze by HPLC.
-
-
Photodegradation:
-
Prepare an aqueous solution of this compound.
-
Expose the solution to a light source (e.g., UV lamp or direct sunlight) for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
At various time points, withdraw samples from both the exposed and control solutions, and analyze by HPLC.
-
-
Thermal Degradation:
-
Prepare an aqueous solution of this compound.
-
Incubate the solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven, protected from light.
-
At various time points, withdraw samples, cool to room temperature, and analyze by HPLC.
-
Protocol 4.2: Stabilization of this compound Aqueous Solution using Polyhydric Alcohols
Based on findings, polyhydric alcohols can be used to improve the stability of this compound in aqueous solutions against heat and light.
Materials:
-
This compound
-
Glycerol (or other polyhydric alcohols like propylene (B89431) glycol or sorbitol)
-
Purified water
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Vehicle:
-
Prepare an aqueous solution containing the desired concentration of the polyhydric alcohol (e.g., 10-50% v/v Glycerol in purified water).
-
-
Dissolution of this compound:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in the prepared polyhydric alcohol-water vehicle.
-
Adjust the pH of the final solution to a slightly acidic range (e.g., pH 4-6) if necessary, as this is generally the range of better stability for the hydrochloride salt.
-
-
Storage and Stability Assessment:
-
Store the prepared solution in a well-closed container, protected from light.
-
To assess stability, store aliquots at different temperature and light conditions (e.g., 40°C/75% RH, 25°C/60% RH, and under photolytic exposure).
-
Analyze the samples at initial and various time points for the content of this compound and the formation of degradation products using a validated stability-indicating HPLC method.
-
Section 5: Visualizations
Caption: Degradation pathways of this compound in aqueous solution.
Caption: A logical workflow for troubleshooting stability issues.
References
Technical Support Center: Noscapine Hydrochloride Degradation Impurity Analysis by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of Noscapine (B1679977) Hydrochloride and its degradation impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of Noscapine Hydrochloride?
This compound is susceptible to degradation under various stress conditions. The primary degradation products identified are:
Under acidic and basic conditions, noscapine can also dissociate into hydrocotarnine (B1197335) and meconine.[1]
Q2: Which HPLC method is suitable for the analysis of this compound and its impurities?
A validated stability-indicating RP-HPLC method is recommended. A commonly used method employs a C18 column with a gradient elution using a buffered mobile phase and acetonitrile.[2][3] Key parameters of a validated method are summarized in the experimental protocols section.
Q3: What are the typical forced degradation conditions for this compound?
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. Typical conditions include:
-
Acid Hydrolysis: Treating the drug substance with an acid (e.g., 1N HCl) at room temperature.[2]
-
Base Hydrolysis: Exposing the drug substance to a base (e.g., 1N NaOH) at room temperature.[2]
-
Oxidative Degradation: Using an oxidizing agent like hydrogen peroxide.[2]
-
Photodegradation: Exposing the drug substance to UV light.[1]
-
Thermal Degradation: Heating the drug substance at an elevated temperature.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Problem 1: Poor resolution between Noscapine and Papaverine peaks.
-
Possible Cause 1: Inappropriate Mobile Phase Composition.
-
Possible Cause 2: Column Degradation.
-
Possible Cause 3: Incorrect Flow Rate.
Problem 2: Appearance of extraneous peaks in the chromatogram.
-
Possible Cause 1: Sample Contamination.
-
Solution: Ensure that all glassware is clean and that the solvents and reagents used for sample preparation are of high purity (HPLC grade).
-
-
Possible Cause 2: Carryover from previous injections.
-
Solution: Implement a robust needle and injector wash procedure between injections. Injecting a blank solvent after a high-concentration sample can confirm if carryover is an issue.
-
-
Possible Cause 3: Incomplete dissolution of the sample.
-
Solution: Ensure the sample is fully dissolved in the diluent before injection. Sonication can aid in dissolution.
-
Problem 3: Peak splitting for the Noscapine peak.
-
Possible Cause 1: Column Overload.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Possible Cause 2: Incompatibility of the injection solvent with the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is used for dissolution, inject a smaller volume.
-
-
Possible Cause 3: Void in the column packing material.
-
Solution: This can happen with older columns. Reversing and flushing the column may sometimes help, but replacement is often necessary.
-
Data Presentation
Table 1: Summary of a Validated HPLC Method for Noscapine HCl Impurity Analysis [2][3]
| Parameter | Condition |
| Column | Waters Sunfire, C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 1-octane sulfonic acid buffer (pH 3.0)B: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | 45°C |
| Sample Temperature | 25°C |
| Resolution (Noscapine/Papaverine) | ~2.8 |
Table 2: Forced Degradation Data for this compound [2]
| Stress Condition | Reagent/Condition | Degradation (%) |
| Acid Hydrolysis | 1N HCl, 1 hour at RT | Not specified |
| Base Hydrolysis | 1N NaOH, 1 hour at RT | Not specified |
| Oxidative Degradation | Hydrogen Peroxide | ~8.59 |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions [2]
-
Standard Stock Solution (200 µg/mL): Accurately weigh and dissolve this compound and Papaverine reference standards individually in 0.1 N HCl.
-
Working Standard Solution (2 µg/mL): Dilute the standard stock solution with 0.1 N HCl to the final concentration.
-
Sample Solution (200 µg/mL): Accurately weigh and dissolve the this compound sample in 0.1 N HCl.
Protocol 2: Forced Degradation Study [1][2]
-
Acid Degradation: To 10 mg of Noscapine HCl, add 1 mL of 1N HCl and keep at room temperature for 1 hour. Neutralize with 1 mL of 1N NaOH and dilute with 0.1 N HCl.
-
Base Degradation: To 10 mg of Noscapine HCl, add 1 mL of 1N NaOH and keep at room temperature for 1 hour. Neutralize with 1 mL of 1N HCl and dilute.
-
Oxidative Degradation: Treat the sample solution with a suitable concentration of hydrogen peroxide.
-
Photodegradation: Expose the sample solution to UV light for a defined period.
Visualizations
Caption: Experimental workflow for Noscapine HCl impurity analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Potential degradation pathway of this compound.
References
Technical Support Center: Optimizing Noscapine Hydrochloride Concentration for Apoptosis Induction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Noscapine (B1679977) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing its concentration for inducing apoptosis in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for Noscapine hydrochloride to induce apoptosis?
The effective concentration of this compound for apoptosis induction is cell-line dependent. However, based on published studies, a general starting range to consider is between 10 µM and 100 µM.[1][2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q2: How long should I incubate my cells with this compound?
Incubation times can vary significantly, typically ranging from 24 to 72 hours.[1][2] Time-course experiments are recommended to identify the optimal duration for observing apoptotic effects in your cell model.
Q3: What is the mechanism of action for this compound-induced apoptosis?
This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway.[4][5][6] It disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[4][5] Key signaling pathways involved include the modulation of Bcl-2 family proteins (increasing the Bax/Bcl-2 ratio), release of cytochrome c from mitochondria, and activation of caspases, particularly caspase-9 and caspase-3.[6][7][8][9] Some studies also indicate the involvement of the PTEN/PI3K/mTOR and JNK signaling pathways.[8][10][11]
Q4: Is this compound soluble in aqueous solutions?
Noscapine itself has low water solubility. However, its salt form, this compound, is freely soluble in water, making it suitable for use in cell culture media.[11][12][13]
Q5: Are there any known issues with the stability of this compound in solution?
For experimental purposes, it is recommended to prepare fresh solutions of this compound. Stock solutions can be prepared in an appropriate solvent (e.g., water or DMSO) and stored at -20°C for short periods. For detailed stability information, it is best to consult the manufacturer's data sheet.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant apoptosis observed at expected concentrations. | Cell line may be resistant to this compound. | 1. Increase the concentration range in your dose-response study. 2. Extend the incubation time. 3. Verify the activity of your this compound stock. 4. Consider using a combination treatment with other agents, as some studies suggest synergistic effects.[8] |
| High levels of necrosis instead of apoptosis. | The concentration of this compound may be too high, leading to cytotoxicity. | 1. Lower the concentration range in your experiments. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to distinguish between apoptosis and necrosis. |
| Inconsistent results between experiments. | 1. Inconsistent cell seeding density. 2. Variation in drug preparation. 3. Cell line passage number is too high. | 1. Ensure consistent cell seeding density for all experiments. 2. Always prepare fresh dilutions of this compound from a validated stock solution. 3. Use cells within a consistent and low passage number range. |
| Difficulty in detecting caspase activation. | 1. The timing of the assay is not optimal. 2. The detection method is not sensitive enough. | 1. Perform a time-course experiment to determine the peak of caspase activation. 2. Use a more sensitive detection method, such as a fluorometric caspase activity assay or Western blotting for cleaved caspases. |
Data Presentation: Effective Concentrations of this compound
| Cell Line | Effective Concentration (µM) | Incubation Time (hours) | Observed Effects | Reference |
| Human Endometriotic Stromal and Epithelial Cells | 10, 25, 50, 100 | 24, 48, 72 | Decreased cell viability, increased apoptotic index at 25, 50, and 100 µM. | [1] |
| Human Ovarian Carcinoma (paclitaxel-resistant) | 40 | Not specified | Cytotoxic effects. | [8] |
| MDA-MB-231 (Breast Cancer) | 20 | Not specified | Increased Bax/Bcl-2 ratio. | [8] |
| MCF-7 (Breast Cancer) | 30 | Not specified | Increased Bax/Bcl-2 ratio. | [8] |
| Lung Cancer Cells | 75 (IC50) | 72 | Cell cycle arrest at G2/M, upregulation of Bax, downregulation of Bcl-2, increased caspase-3 and -9. | [8] |
| Human Glioma Cells | Up to 100 | Not specified | Inhibition of proliferation, induction of apoptosis. | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound.
-
Cell Harvesting: After incubation, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blotting for Apoptosis-Related Proteins
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for optimizing Noscapine HCl concentration.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. Apoptosis induction of human endometriotic epithelial and stromal cells by noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 6. Noscapine induces mitochondria-mediated apoptosis in gastric cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic pathway induced by noscapine in human myelogenous leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noscapine and Apoptosis in Breast and Other Cancers [mdpi.com]
- 9. Noscapine inhibits human hepatocellular carcinoma growth through inducing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Noscapine Hydrochloride Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the toxicity of Noscapine (B1679977) hydrochloride to normal cells during pre-clinical and experimental studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity in our normal cell line controls when treated with Noscapine hydrochloride. What are the potential causes and solutions?
A1: While Noscapine is known for its relatively low toxicity to normal tissues compared to cancerous cells, several factors can contribute to off-target effects in vitro.[1][2][3][4] Consider the following:
-
High Concentration: Noscapine's anti-proliferative effects are dose-dependent.[5] Ensure you have performed a thorough dose-response curve to determine the optimal concentration that maximizes cancer cell cytotoxicity while minimizing effects on normal cells.
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at certain concentrations. Always run a vehicle control (solvent only) to assess its specific contribution to cell death.
-
Cell Line Sensitivity: Different normal cell lines may exhibit varying sensitivities to Noscapine. It is crucial to characterize the IC50 for your specific normal cell line and compare it to the cancer cell lines being investigated.
-
Experimental Duration: Extended exposure times can lead to increased toxicity. Optimize the treatment duration to achieve the desired effect on cancer cells without unduly harming normal cells.
Q2: How can we improve the therapeutic index of Noscapine in our experiments?
A2: Several advanced strategies can be employed to enhance the selectivity of Noscapine for cancer cells, thereby improving its therapeutic index.
-
Nanoparticle-Based Drug Delivery: Encapsulating Noscapine in nanoparticles can reduce its systemic toxicity and facilitate targeted delivery to tumor tissues.[6][7] For example, PEGylated lipid nanoparticles and hydroxyapatite (B223615) nanoparticles have been shown to decrease the cytotoxicity of Noscapine in its free form.[6][8]
-
Combination Therapy: Co-administering Noscapine with other chemotherapeutic agents can allow for lower, less toxic doses of each drug while achieving a synergistic anti-cancer effect.[5][6] Successful combinations have been reported with temozolomide, cisplatin, doxorubicin, and gemcitabine.[5][6][9]
-
Use of Noscapine Analogs: Novel, synthetically modified derivatives of Noscapine, such as 9-bromo-noscapine and amino acid-conjugated noscapine, have been developed to have greater potency and selectivity against cancer cells.[5][10]
Q3: What are the common molecular mechanisms through which Noscapine induces apoptosis in cancer cells, and how can we confirm this in our experiments?
A3: Noscapine primarily induces apoptosis by targeting microtubule dynamics, leading to cell cycle arrest in the G2/M phase.[6] This disruption of microtubules can trigger the intrinsic (mitochondrial) apoptotic pathway.[11] Key events include:
-
Upregulation of pro-apoptotic proteins: Increased expression of Bax and cleaved caspase-3.[5][9]
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.[5][9]
-
Inhibition of survival pathways: Deactivation of the NF-κB signaling pathway.[5]
You can experimentally verify these mechanisms using the protocols outlined in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in cytotoxicity assays between replicates. | Inconsistent cell seeding density, uneven drug distribution, or edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. Mix the drug solution thoroughly by pipetting after adding it to the wells. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. |
| Normal cells show signs of stress (e.g., morphological changes) even at low Noscapine concentrations. | The specific normal cell line is highly sensitive, or the drug formulation is suboptimal. | Consider switching to a more robust normal cell line for your model. If using a nanoparticle formulation, characterize its stability and ensure it does not release the drug prematurely. |
| Difficulty in dissolving this compound for stock solutions. | Noscapine has limited aqueous solubility. | Prepare high-concentration stock solutions in an appropriate organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute to the final working concentration in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Noscapine and its derivatives/formulations on various cell lines.
Table 1: IC50 Values of Noscapine in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| H460 | Non-small cell lung cancer | 34.7 ± 2.5 | [9] |
| MDA-MB-231 | Triple-negative breast cancer | ~36 | [6] |
| A549 | Lung Cancer | 73 | [10] |
Table 2: Comparison of Noscapine and a Noscapine Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| Noscapine | A549 (Lung Cancer) | 73 | [10] |
| Noscapine-tryptophan conjugate | A549 (Lung Cancer) | 32 | [10] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on both normal and cancerous cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and/or its formulations/derivatives) for 24, 48, or 72 hours. Include untreated and vehicle-treated cells as controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. Apoptosis Detection using TUNEL Assay
This method is used to identify DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow and treat cells on glass coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides) according to the manufacturer's instructions.
-
Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear staining.
3. Western Blot Analysis for Apoptotic Proteins
This technique is used to quantify the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated and control cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Simplified signaling pathway for Noscapine-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Noscapine inhibits tumor growth with little toxicity to normal tissues or inhibition of immune responses | Semantic Scholar [semanticscholar.org]
- 3. Noscapine inhibits tumor growth with little toxicity to normal tissues or inhibition of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noscapine inhibits tumor growth with little toxicity to normal tissues or inhibition of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eds.yildiz.edu.tr [eds.yildiz.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Noscapine Hydrochloride Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with Noscapine (B1679977) hydrochloride.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
1. Issue: Low oral bioavailability of Noscapine hydrochloride observed in our animal model.
-
Potential Cause 1: Poor Aqueous Solubility and Dissolution. Noscapine is a weakly basic drug with pH-dependent solubility, which can limit its dissolution and absorption in the gastrointestinal tract.[1][2]
-
Solution 1: Formulation Strategies to Enhance Solubility.
-
Solid Dispersions: Techniques like hot-melt extrusion (HME) can be used to disperse this compound in a polymer matrix, converting it from a crystalline to a more soluble amorphous form.[1][2] The inclusion of a pH modifier like citric acid can help achieve pH-independent drug release.[1][2]
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polycaprolactone (B3415563) (PCL) nanoparticles, can increase its surface area and improve solubility.[3][4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a SEDDS can improve its solubilization in the gastrointestinal fluids, thereby enhancing its absorption.[5][6]
-
-
Potential Cause 2: P-glycoprotein (P-gp) Efflux. Noscapine is a substrate for the P-glycoprotein (P-gp) efflux pump, which is highly expressed in the intestinal epithelium.[7][8][9] P-gp actively transports the drug back into the intestinal lumen, reducing its net absorption.[8][9]
-
Solution 2: Inhibition of P-gp Efflux.
-
Co-administration with P-gp Inhibitors: The concomitant use of P-gp inhibitors can block the efflux of this compound, thereby increasing its intestinal absorption and bioavailability.[8][10][11]
-
Formulation with P-gp Inhibiting Excipients: Certain pharmaceutical excipients used in formulations, such as Tween-80, Vitamin E TPGS, and Gelucire 44/14, have been shown to inhibit P-gp activity.[7][11]
-
2. Issue: High variability in plasma concentrations of this compound between individual animals.
-
Potential Cause: Inter-individual differences in metabolism and P-gp expression. The oral bioavailability of Noscapine has been shown to have a 3.6-fold interindividual variation.[12] This can be attributed to genetic polymorphisms and differences in the expression levels of metabolic enzymes and P-gp among animals.[9]
-
Solution: Standardize experimental conditions and consider subject stratification.
3. Issue: Rapid clearance and short half-life of this compound in plasma.
-
Potential Cause: Extensive first-pass metabolism. Noscapine undergoes rapid first-pass metabolism in the liver, which contributes to its short half-life of approximately 2.6 hours.[12][13][14]
-
Solution: Employ sustained-release formulations.
-
Hot-Melt Extrusion (HME): Formulations prepared using HME with polymers like Eudragit RLPO can provide sustained release of this compound over a prolonged period.[1][2]
-
Nanoparticle Formulations: Nanoparticles can be designed for controlled and sustained drug release, which can help maintain therapeutic plasma concentrations for a longer duration.[15]
-
Frequently Asked Questions (FAQs)
1. What is the typical oral bioavailability of this compound?
The absolute oral bioavailability of Noscapine is approximately 30% in humans, with significant interindividual variation.[12][16] In mice, the mean oral bioavailability has been reported to be around 31.5%.[17]
2. What are the main challenges associated with the oral delivery of this compound?
The primary challenges include its poor and pH-dependent aqueous solubility, extensive first-pass metabolism, and being a substrate for the P-glycoprotein (P-gp) efflux pump.[2][9][13][14]
3. How do nanoformulations improve the bioavailability of this compound?
Nanoformulations, such as solid lipid nanoparticles and polymeric nanoparticles, can enhance the bioavailability of this compound through several mechanisms:
-
Increased Surface Area: The small particle size leads to a larger surface area for dissolution.
-
Enhanced Solubility: Encapsulation can improve the solubility of the drug.[4][15]
-
Protection from Degradation: The nanoparticle matrix can protect the drug from enzymatic degradation in the gastrointestinal tract.
-
Bypassing P-gp Efflux: Some nanoparticle formulations can be absorbed through the lymphatic system, thus bypassing the P-gp efflux pumps in the intestinal epithelium.[7]
4. What is P-glycoprotein (P-gp) and how does it affect this compound absorption?
P-glycoprotein (P-gp) is an efflux transporter protein located on the surface of intestinal epithelial cells.[11] It functions as a biological barrier by actively pumping a wide range of drugs, including this compound, out of the cells and back into the intestinal lumen, thereby reducing their absorption and oral bioavailability.[8][9]
5. Can this compound or its derivatives inhibit P-gp?
Yes, studies have shown that Noscapine and some of its derivatives can inhibit the function of P-gp.[18][19] This suggests a potential dual benefit where they not only act as a therapeutic agent but also overcome P-gp-mediated multidrug resistance.[18][19]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Noscapine Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Noscapine in Corn Oil | 10 | 0.945 | 0.585 | 3.812 | 19.424 | [6] |
| Noscapine HCl Solution | 50 | - | - | - | - | [2] |
| Noscapine HCl Extrudate (with 10% Citric Acid) | 50 | - | - | Significantly increased compared to solution | - | [1][2] |
Table 2: Pharmacokinetic Parameters of Noscapine in Mice
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | Reference |
| Intravenous | 10 | 7.88 (at 5 min) | - | - | [17] |
| Oral | 75 | 12.74 | 1.12 | 53.42 | [17] |
| Oral | 150 | 23.24 | 1.50 | 64.08 | [17] |
| Oral | 300 | 46.73 | 0.46 | 198.35 | [17] |
Experimental Protocols
1. Preparation of this compound-Loaded Polycaprolactone (PCL) Nanoparticles (Double Emulsion Solvent Evaporation Method)
-
Materials: this compound, Polycaprolactone (PCL), Dichloromethane (B109758) (DCM), Polyvinyl alcohol (PVA), Phosphate (B84403) buffer (pH 7.4).
-
Procedure:
-
Dissolve a specific amount of this compound in water to create the aqueous phase.
-
Dissolve a specific amount of PCL in dichloromethane (DCM) to create the organic phase.
-
Add the aqueous phase to the organic phase and homogenize at high speed (e.g., 14,000 RPM) for 15 minutes in an ice-water bath to form a primary water-in-oil (w/o) emulsion.
-
Add the primary emulsion dropwise to a solution of PVA in phosphate buffer (pH 7.4) while homogenizing at high speed.
-
Continue homogenization followed by probe sonication to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Stir the resulting nanoemulsion at room temperature overnight to allow for the evaporation of the organic solvent (DCM) and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with distilled water to remove excess PVA and unencapsulated drug, and then lyophilize for storage.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Sprague-Dawley rats.[2]
-
Procedure:
-
Fast the rats for 12 hours prior to the experiment, with free access to water.[2]
-
Divide the rats into groups, with each group receiving a different formulation of this compound (e.g., solution, nanoformulation).
-
Administer the formulations orally via gavage at a predetermined dose (e.g., 50 mg/kg).[2]
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation).[17]
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][17]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Visualizations
References
- 1. Sustained release dosage form of noscapine HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Formulation and Characterization of Noscapine-loaded Polycaprolactone Nanoparticles [wisdomlib.org]
- 4. Preparation and characterization of solid lipid nanoparticles encapsulated noscapine and evaluation of its protective effects against imiquimod-induced psoriasis-like skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein inhibitors and their screening: a perspective from bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic properties of noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NOSCAPINE RECIRCULATES ENTEROHEPATICALLY AND INDUCES SELF-CLEARANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Noscapine-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Preclinical pharmacokinetics and bioavailability of noscapine, a tubulin-binding anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overcoming P-Glycoprotein-Mediated Drug Resistance with Noscapine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Troubleshooting Poor Drug Recovery of Noscapine HCl in Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor drug recovery of Noscapine (B1679977) Hydrochloride (HCl) in their formulations. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Noscapine HCl that can affect its recovery?
A1: Understanding the inherent properties of Noscapine HCl is the first step in troubleshooting. Key properties include:
-
Solubility: Noscapine HCl is freely soluble in water and ethanol. However, its free base form, noscapine, is practically insoluble in water.[1][2] This pH-dependent solubility is a critical factor.
-
Stability: Noscapine HCl is susceptible to degradation under various conditions:
-
Hydrolysis: The lactone ring in the noscapine molecule is unstable and can open in basic media. The bond connecting the two chiral centers is also reactive and can dissociate in aqueous acidic solutions.[3]
-
Photodegradation: Noscapine undergoes photodegradation.[3]
-
Oxidation: It is also prone to oxidative degradation.[3]
-
-
Hygroscopicity: Noscapine HCl is hygroscopic, meaning it can absorb moisture from the air, which can potentially accelerate degradation pathways.
Q2: What are the common causes of poor Noscapine HCl recovery in formulations?
A2: Poor recovery of Noscapine HCl can generally be attributed to two main factors: chemical degradation and physical loss during manufacturing or analysis. Specific causes can include:
-
Chemical Degradation:
-
Inappropriate pH of the formulation.
-
Exposure to light during manufacturing or storage.
-
Incompatibility with excipients leading to degradation.
-
Oxidation due to exposure to air or presence of oxidizing agents.
-
High temperatures during processing (e.g., drying, hot-melt extrusion).
-
-
Physical Loss:
-
Inadequate mixing leading to non-uniform drug distribution.
-
Adhesion of the drug to manufacturing equipment.
-
Precipitation of the drug in liquid formulations.
-
Errors in the analytical procedure.
-
Q3: How can I prevent the precipitation of Noscapine HCl in aqueous formulations?
A3: Given that Noscapine HCl is the water-soluble salt of a poorly soluble base, precipitation can occur if the pH of the solution increases, leading to the formation of the free base. To prevent this:
-
Maintain a low pH: The formulation should be buffered to an acidic pH to ensure the noscapine remains in its protonated, soluble form.
-
Use of co-solvents: Polyhydric alcohols such as propylene (B89431) glycol, glycerol, and xylitol (B92547) can improve the stability and prevent precipitation of noscapine in oral liquid preparations.
-
Inclusion complexes: The use of cyclodextrins to form inclusion complexes can enhance the solubility and bioavailability of noscapine.
Troubleshooting Guides
Poor Recovery in Solid Oral Dosage Forms (e.g., Tablets)
Problem: You are observing low assay values for Noscapine HCl in your tablet formulation.
Troubleshooting Steps:
-
Verify the Analytical Method:
-
Is the extraction procedure efficient? Perform a spike recovery study by adding a known amount of Noscapine HCl to the placebo formulation and then performing the extraction and analysis. A low recovery (<98%) indicates an issue with the extraction procedure.
-
Is the analytical method stability-indicating? Your HPLC or other analytical method should be able to separate Noscapine HCl from its potential degradation products.[3]
-
-
Investigate the Manufacturing Process:
-
Was the API dispensed correctly? Review batch records to ensure the correct amount of Noscapine HCl was weighed and added.
-
Is the blend uniform? Perform blend uniformity testing at different stages of the manufacturing process to ensure homogenous distribution of the drug. Inadequate mixing can lead to variable and low assay results in the final tablets.
-
Could the granulation and drying process be causing degradation? If using wet granulation, the presence of water and heat during drying can lead to hydrolysis. Evaluate the impact of drying temperature and duration on drug content.
-
-
Assess Excipient Compatibility:
-
Are any excipients interacting with Noscapine HCl? Conduct binary mixture studies with each excipient under stressed conditions (e.g., elevated temperature and humidity) and analyze for degradation.
-
Is the lubricant affecting the drug? Magnesium stearate, a common lubricant, is known to be alkaline and can interact with some active ingredients. While direct quantitative data on its interaction with Noscapine HCl is limited, it is a potential area for investigation. Consider alternative lubricants if an interaction is suspected.
-
-
Evaluate Formulation Stability:
-
Is the drug degrading over time in the formulation? Conduct a formal stability study of the final formulation under accelerated and long-term conditions to assess the stability of Noscapine HCl.
-
Poor Recovery in Liquid Formulations (e.g., Oral Solutions, Suspensions)
Problem: You are observing precipitation or a decrease in the concentration of Noscapine HCl in your liquid formulation over time.
Troubleshooting Steps:
-
Check the pH of the Formulation:
-
Noscapine is a weak base, and its hydrochloride salt is soluble in acidic solutions. An increase in pH can cause the precipitation of the less soluble free base. Ensure the pH of your formulation is sufficiently low (acidic) and maintained over time with a suitable buffering system.
-
-
Evaluate the Solubility in the Vehicle:
-
While Noscapine HCl is water-soluble, high concentrations may still lead to precipitation, especially with temperature fluctuations.
-
Consider the use of co-solvents like propylene glycol or glycerin to enhance and maintain solubility.
-
-
Investigate for Degradation:
-
Noscapine is susceptible to hydrolysis, especially at alkaline pH. The degradation products may be less soluble and precipitate out of solution.
-
Protect the formulation from light, as photodegradation can occur. Use light-resistant packaging.
-
-
Assess Interactions with Other Components:
-
Interactions with other active ingredients or excipients in the solution could lead to the formation of less soluble complexes or degradation of Noscapine HCl.
-
Data Presentation
Table 1: Physicochemical Properties of Noscapine and Noscapine HCl
| Property | Noscapine | Noscapine HCl | Reference(s) |
| Molecular Formula | C₂₂H₂₃NO₇ | C₂₂H₂₃NO₇·HCl | [1] |
| Molecular Weight | 413.42 g/mol | 449.88 g/mol | [1] |
| Appearance | White crystalline powder | White to off-white crystalline powder | [1] |
| Melting Point | ~176 °C | ~221-223 °C | [1] |
| Solubility in Water | Practically insoluble (0.181 mg/mL) | Freely soluble | [1] |
| Solubility in Ethanol | Slightly soluble | Soluble | [1] |
| pKa | 6.24 | - |
Table 2: Forced Degradation of Noscapine HCl
| Stress Condition | % Degradation | Major Degradation Products | Reference(s) |
| Acid Hydrolysis (1N HCl, 1 hr, RT) | ~1.0% | Papaverine (B1678415) | [3] |
| Base Hydrolysis (1N NaOH, 1 hr, RT) | Not specified, but degradation occurs | Cotarnine, Opic acid | [3] |
| Oxidative (30% H₂O₂, 1 hr, RT) | ~8.59% | Papaverine | [3] |
| Photodegradation | Degradation occurs | Not specified | [3] |
Table 3: Impact of Excipients on Noscapine HCl Recovery in a Sustained-Release Formulation (Hot-Melt Extrusion)
| Formulation Composition | Drug Recovery (%) | Reference(s) |
| Noscapine HCl with Eudragit RLPO and 10% Citric Acid | 91.2 ± 1.34 |
Experimental Protocols
Protocol 1: HPLC Assay for Noscapine HCl in Formulations
This protocol provides a general method for the quantification of Noscapine HCl. It should be validated for your specific formulation.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., 1-octane sulfonic acid buffer, pH 3.0) and acetonitrile.[3]
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 260 nm
-
Column Temperature: 45°C
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Noscapine HCl reference standard (e.g., 200 µg/mL) in 0.1 N HCl.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration within the linear range of the assay.
-
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the formulation (e.g., powdered tablets, liquid) equivalent to a known amount of Noscapine HCl into a volumetric flask.
-
Add a suitable extraction solvent (e.g., 0.1 N HCl) and sonicate or shake to dissolve the drug.
-
Dilute to volume with the extraction solvent.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the concentration of Noscapine HCl in the sample by comparing the peak area with that of the standard.
-
Protocol 2: Dissolution Test for Noscapine HCl Tablets
This protocol is a starting point for developing a dissolution method for immediate-release tablets.
-
Dissolution Parameters:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of 0.1 N HCl
-
Rotation Speed: 100 RPM
-
Temperature: 37 ± 0.5 °C
-
Time Points: 10, 15, 20, 30, 45 minutes
-
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at the specified time points.
-
Filter the samples promptly.
-
Analyze the samples for Noscapine HCl content using a validated analytical method (e.g., UV spectrophotometry at 213 nm or HPLC).
-
-
Acceptance Criteria:
-
Typically, for immediate-release tablets, not less than 80% (Q) of the labeled amount of the drug should be dissolved within a specified time (e.g., 45 minutes).
-
Signaling Pathways and Degradation Mechanisms
This diagram illustrates the main degradation pathways of noscapine. In acidic conditions, the C-C bond connecting the two chiral centers can dissociate. In basic conditions, the lactone ring is susceptible to opening. Exposure to light and oxidizing agents also leads to the formation of degradation products, with papaverine being a known product of oxidation.[3]
References
Technical Support Center: Preventing Noscapine Hydrochloride Precipitation in Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Noscapine hydrochloride precipitation in experimental media.
Understanding the Challenge: Why Does this compound Precipitate?
This compound, the salt form of the weakly basic drug Noscapine, exhibits pH-dependent solubility. While it is freely soluble in acidic aqueous solutions, its solubility significantly decreases as the pH approaches and surpasses its pKa value (ranging from 6.24 to 7.8), which is typical of physiological pH in cell culture media (pH 7.2-7.4). This shift in pH can cause the protonated, more soluble form of Noscapine to convert to its less soluble free base, leading to precipitation.
Factors that can trigger precipitation include:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final medium.
-
Rapid pH Change: Directly adding a concentrated, acidic stock solution to a buffered medium can cause a localized, rapid increase in pH, leading to precipitation.
-
Media Composition: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and influence its solubility.
-
Temperature Fluctuations: Changes in temperature can affect solubility.
-
Prolonged Incubation: Over time, the equilibrium can shift towards the less soluble free base, causing delayed precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added my stock solution to the cell culture medium. What went wrong?
A1: This is a common issue often referred to as "crashing out." It typically occurs due to a rapid change in solvent environment and pH. You likely added a concentrated stock solution (e.g., in a highly acidic solution or an organic solvent like DMSO) directly into the buffered medium, causing the drug to exceed its solubility at the medium's physiological pH.
Q2: I prepared my this compound solution in the media, and it looked fine initially, but I observed a precipitate after a few hours of incubation. Why did this happen?
A2: Delayed precipitation can occur for several reasons. The equilibrium between the soluble hydrochloride salt and the insoluble free base can be slow to establish. Over time in the incubator at 37°C, this equilibrium can shift, leading to the formation of a precipitate. Changes in the medium's pH due to cellular metabolism can also contribute to this.
Q3: Can I dissolve this compound directly in water to make a stock solution?
A3: While this compound is described as freely soluble in water, these aqueous solutions are slightly acidic.[1][2] Allowing such solutions to stand can lead to the precipitation of the free base.[1][2] Therefore, for creating a stable, concentrated stock solution, using a solvent like DMSO or a dilute acidic solution is generally recommended. For in vivo studies where a simple aqueous solution is needed, it should be prepared fresh.[3]
Q4: What is the recommended solvent for making a stock solution of this compound for cell culture experiments?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro studies.[4][5] Alternatively, a dilute solution of hydrochloric acid (e.g., 0.1 N HCl) can be used to ensure the Noscapine remains in its protonated, soluble form.[1][6]
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The tolerance to DMSO varies between cell lines. However, a general rule of thumb is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[4] Most cell lines can tolerate up to 1% DMSO without significant cytotoxicity, but it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line.[4][7][8]
Q6: Does the presence of serum in the media affect this compound solubility?
A6: Serum contains proteins, such as albumin, to which Noscapine can bind.[9] This protein binding can effectively reduce the concentration of free drug in the solution, which might help to keep it from precipitating. However, the overall effect can be complex and may depend on the specific concentration of both the drug and the serum.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
This guide provides a step-by-step approach to prevent the immediate precipitation of this compound when adding it to your experimental medium.
Troubleshooting Workflow
Caption: Workflow to prevent immediate precipitation.
Detailed Steps:
-
Prepare a Concentrated Stock Solution: Instead of dissolving the compound directly in the medium, prepare a concentrated stock solution in an appropriate solvent.
-
Method 1: Using DMSO. Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Method 2: Using Dilute HCl. Dissolve this compound in 0.1 N HCl to create a stock solution. This will maintain a low pH and keep the compound in its soluble, protonated form.[1][6]
-
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a compound to cold medium can decrease its solubility.
-
Perform Serial Dilutions: Avoid adding the highly concentrated stock solution directly to your final volume of medium.
-
If using a DMSO stock: First, make an intermediate dilution of your stock in pre-warmed, serum-containing medium. For example, add a small volume of the DMSO stock to a small volume of medium.
-
If using an HCl stock: Be mindful that adding an acidic solution will lower the pH of your medium. It is crucial to add a very small volume of the acidic stock to a larger volume of buffered medium to minimize the pH shift.
-
-
Slow Addition and Mixing: Add the intermediate dilution or a small volume of the stock solution to the final volume of pre-warmed medium dropwise while gently vortexing or swirling the medium. This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
Final Visual Inspection: After preparing the final working solution, visually inspect it for any signs of cloudiness or precipitate before adding it to your cells.
Issue 2: Delayed Precipitation After Incubation
If your this compound solution appears clear initially but forms a precipitate after some time in the incubator, consider the following strategies.
Troubleshooting Logic
Caption: Troubleshooting delayed precipitation.
Recommended Actions:
-
Reduce the Final Concentration: Your working concentration may be too close to the solubility limit of this compound in your specific medium. Try performing a dose-response experiment with a lower concentration range.
-
Prepare Fresh Solutions: Prepare the final working solution of this compound in the medium immediately before adding it to your cells. Avoid storing the drug diluted in the medium for extended periods.
-
Consider Media Buffering: If you suspect that cellular metabolism is causing a significant pH drop in your culture, consider using a medium with a stronger buffering capacity or changing the medium more frequently.
-
Optimize Serum Concentration: If you are using a low-serum or serum-free medium, consider whether increasing the serum concentration is an option for your experiment. The protein binding in serum can help to keep the compound in solution.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
| Step | Procedure | Notes |
| 1 | Weigh out 4.50 mg of this compound (MW: 449.88 g/mol ). | Use a calibrated analytical balance and appropriate personal protective equipment. |
| 2 | Transfer the powder to a sterile microcentrifuge tube. | Ensure the tube is sterile to avoid contamination of your cell cultures. |
| 3 | Add 1 mL of sterile, cell culture-grade DMSO to the tube. | |
| 4 | Vortex the tube until the this compound is completely dissolved. | Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary. |
| 5 | Aliquot the stock solution into smaller, single-use volumes. | This prevents repeated freeze-thaw cycles which can degrade the compound. |
| 6 | Store the aliquots at -20°C or -80°C. | Protect from light. |
Protocol 2: Preparation of Working Solution in Cell Culture Medium
This protocol outlines the steps for diluting a DMSO stock solution of this compound into cell culture medium to achieve a final concentration of 10 µM, ensuring the final DMSO concentration is ≤ 0.1%.
| Step | Procedure | Notes |
| 1 | Pre-warm your complete cell culture medium (containing serum and supplements) to 37°C. | Using cold medium can cause the compound to precipitate. |
| 2 | Prepare an intermediate dilution of the 10 mM DMSO stock solution in pre-warmed medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM solution. | This step helps to gradually decrease the solvent polarity. |
| 3 | Gently vortex the intermediate dilution. | |
| 4 | Add the required volume of the intermediate dilution to your final volume of pre-warmed medium. For example, add 1 mL of the 100 µM intermediate dilution to 9 mL of medium to get a final volume of 10 mL with a 10 µM concentration of this compound. | The final DMSO concentration will be 0.1%. |
| 5 | Gently mix the final solution by inverting the tube or swirling. | Avoid vigorous vortexing which can cause protein denaturation in the serum. |
| 6 | Visually inspect the solution for any signs of precipitation before adding it to your cells. | The solution should be clear. |
Summary of Quantitative Data
| Parameter | Value | Reference |
| Noscapine pKa | 6.24 - 7.8 | [7] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) | [4] |
| General Tolerated DMSO Concentration | Up to 1% (v/v) for many cell lines | [4][7][8] |
By following these guidelines and protocols, researchers can minimize the risk of this compound precipitation and ensure the reliability and reproducibility of their experimental results. Always remember to perform appropriate vehicle controls in your experiments.
References
- 1. FI76692C - Process for the preparation of noskapine preparations - Google Patents [patents.google.com]
- 2. medkoo.com [medkoo.com]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Serum protein binding of noscapine: influence of a reversible hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Noscapine: A Technical Guide to Optimizing HPLC Peak Resolution
For researchers and drug development professionals, achieving optimal separation and sharp, symmetrical peaks in the HPLC analysis of noscapine (B1679977) is critical for accurate quantification and impurity profiling. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during method development and routine analysis, with a focus on mobile phase adjustments.
Troubleshooting Poor Noscapine Peak Resolution
Poor peak resolution in noscapine analysis can manifest as peak tailing, broad peaks, or co-elution with impurities. The following guide provides a systematic approach to troubleshooting these issues by modifying the HPLC mobile phase.
Q1: My noscapine peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for basic compounds like noscapine is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.
Primary Causes:
-
Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic nitrogen atom of noscapine, leading to peak tailing.[1][2][3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of noscapine, the compound can exist in both ionized and non-ionized forms, resulting in poor peak shape.[2][5][6]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.[7][8]
Solutions:
-
Adjust Mobile Phase pH: A primary strategy to reduce peak tailing is to adjust the mobile phase pH. For a basic compound like noscapine, lowering the pH to a range of 2.5-3.5 ensures that the molecule is fully protonated. This minimizes its interaction with residual silanol groups on the stationary phase.[1][9][10] It is generally recommended to use a mobile phase pH that is at least one unit away from the analyte's pKa.[6]
-
Use a Buffered Mobile Phase: Employing a buffer, such as phosphate (B84403) or acetate (B1210297), helps to maintain a consistent pH throughout the analysis, leading to more reproducible retention times and improved peak symmetry.[6]
-
Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and reduce peak tailing.
-
Select an Appropriate Column: Consider using an end-capped column where the residual silanol groups have been deactivated.[1] Alternatively, columns with a different stationary phase chemistry may provide better peak shapes.
Q2: I am observing co-elution of noscapine with an impurity. How can I improve the resolution?
Improving resolution involves increasing the separation between two peaks. This can be achieved by manipulating the selectivity (α) and retention factor (k) of the chromatographic system.
Solutions:
-
Modify the Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase the retention time of noscapine and its impurities, potentially leading to better separation.[11]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties. This may improve the resolution between noscapine and a co-eluting impurity.
-
Adjust the Mobile Phase pH: A slight adjustment in the mobile phase pH can change the ionization state of noscapine and its impurities to different extents, thereby altering their retention times and improving resolution.
-
Incorporate an Ion-Pairing Reagent: For challenging separations, adding an ion-pairing reagent like 1-octane sulfonic acid to the mobile phase can enhance the retention and resolution of ionic compounds.[11][12]
Frequently Asked Questions (FAQs)
What is a good starting mobile phase for noscapine analysis on a C18 column?
A common starting point for noscapine analysis on a C18 column is a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) at a pH between 2.8 and 4.5.[13] The initial ratio of acetonitrile to the aqueous phase can be around 25:75 (v/v), which can then be optimized.[13]
How does temperature affect the separation of noscapine?
Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, the effect on resolution can vary depending on the specific analytes. For noscapine analysis, a temperature of around 45°C has been shown to be effective in some methods.[11][12]
Can I use a gradient elution for noscapine analysis?
Yes, a gradient elution can be very effective, especially when analyzing noscapine in the presence of multiple impurities with a wide range of polarities. A gradient program allows for the separation of all compounds in a reasonable time with good peak shapes. A typical gradient might involve increasing the proportion of acetonitrile over the course of the run.[11][12]
Quantitative Data Summary
The following table summarizes the chromatographic parameters from different published methods for noscapine analysis, illustrating the impact of mobile phase composition on retention and resolution.
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Noscapine Retention Time (min) | Resolution (Noscapine/Papaverine) | Reference |
| Acetonitrile : 1-octane sulfonic acid buffer (pH 3.0) (Gradient) | Waters Sunfire C18 (250 x 4.6 mm, 5 µm) | 0.8 | 260 | Not specified | ~2.8 | [11] |
| Acetonitrile : Potassium dihydrogen phosphate buffer (pH 2.8) (25:75 v/v) | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | 1.0 | Not specified | 2.427 | Not specified | |
| Acetonitrile : 0.1% Trifluoroacetic acid (TFA) in water (Isocratic) | Kromasil C18 (250 x 4.6 mm, 5 µm) | 1.5 | 254 | 5.035 | Not specified | [14] |
Experimental Protocol: HPLC Method for Noscapine
This protocol provides a general methodology for the analysis of noscapine using reversed-phase HPLC.
1. Materials and Reagents:
-
Noscapine reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 2.8 with orthophosphoric acid) in a ratio of 25:75 (v/v).[13]
-
Flow Rate: 1.0 mL/min[13]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 240 nm
3. Preparation of Solutions:
-
Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 2.8): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 2.8 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 25:75 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of noscapine reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
4. System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is less than 2.0%, and the tailing factor for the noscapine peak is less than 1.5.
5. Analysis:
-
Inject the sample solutions into the HPLC system and record the chromatograms.
-
Identify the noscapine peak based on the retention time of the standard.
-
Quantify the amount of noscapine in the samples by comparing the peak areas with that of the standard solution.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting poor peak resolution and the chemical principles behind mobile phase adjustments.
Caption: A logical workflow for troubleshooting common HPLC peak resolution issues for noscapine.
Caption: Chemical interactions influencing noscapine peak shape at different mobile phase pH values.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. moravek.com [moravek.com]
- 6. chromblog.wordpress.com [chromblog.wordpress.com]
- 7. uhplcs.com [uhplcs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. ijcrt.org [ijcrt.org]
Mitigating off-target effects of Noscapine hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Noscapine (B1679977) hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of Noscapine hydrochloride?
A1: this compound's primary on-target effect , particularly in cancer research, is its ability to bind to tubulin. This interaction disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells[1][2][3].
However, Noscapine also exhibits several well-documented off-target effects :
-
Sigma Receptor Agonism: Noscapine acts as an agonist for sigma-1 (σ1) receptors, which is believed to mediate its antitussive (cough-suppressing) effects and may contribute to its neuroprotective properties[1].
-
Bradykinin (B550075) Receptor Antagonism: It functions as a non-competitive antagonist of bradykinin receptors, which is linked to its anti-inflammatory and antitussive activities[1][4][5][6].
-
Cytochrome P450 (CYP) Inhibition: Noscapine can inhibit certain CYP enzymes, notably CYP3A4 and CYP2C9, which can lead to drug-drug interactions by altering the metabolism of other compounds[7][8].
-
Anti-inflammatory Effects: Independent of its other actions, Noscapine has demonstrated anti-inflammatory properties, including the reduction of pro-inflammatory cytokines[1][9].
Q2: How can I be sure that the observed effects in my cancer cell line experiments are due to Noscapine's interaction with tubulin and not its off-target activities?
A2: To differentiate between on-target and off-target effects, it is crucial to design experiments with appropriate controls. This may include using a sigma receptor antagonist or comparing results with other tubulin-binding agents that do not share Noscapine's off-target profile. Additionally, directly assessing microtubule dynamics and mitotic arrest can help confirm the on-target mechanism.
Q3: Are there known concentrations at which Noscapine's off-target effects are more pronounced?
A3: The effective concentrations for Noscapine's various effects can differ. For instance, its anticancer activity is often observed in the micromolar range[1][10]. The IC50 value for the inhibition of H460 non-small cell lung cancer cells was found to be 34.7 ± 2.5 μM[10]. In contrast, its anti-inflammatory effects in a rat model were most significant at a dose of 5 mg/kg body weight[1][6]. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental system while being mindful of the potential for off-target effects at different concentrations.
Troubleshooting Guides
Issue 1: Unexplained Neuroprotective or Anti-inflammatory Effects in Cancer Studies
Possible Cause: Your experimental observations may be influenced by Noscapine's off-target agonism of sigma-1 receptors or its antagonism of bradykinin receptors, which can induce neuroprotective and anti-inflammatory responses, respectively[1][6][11].
Mitigation Strategies:
-
Pharmacological Inhibition of Sigma-1 Receptors:
-
Method: Co-administer Noscapine with a selective sigma-1 receptor antagonist, such as BD-1047[1].
-
Protocol:
-
Determine the optimal concentration of BD-1047 for your cell line or animal model that effectively blocks the sigma-1 receptor without causing cytotoxicity.
-
Pre-treat the cells or animals with BD-1047 for a sufficient duration before adding Noscapine.
-
Include control groups treated with Noscapine alone, BD-1047 alone, and a vehicle control.
-
Compare the experimental outcomes (e.g., cell viability, apoptosis rates) between the treatment groups. A reduction in the "off-target" effect in the co-treated group would suggest the involvement of the sigma-1 receptor.
-
-
-
Control for Anti-inflammatory Effects:
-
Method: Include a standard, well-characterized anti-inflammatory drug, such as Indomethacin, as a positive control in your experiments[1][6].
-
Protocol:
-
Treat a parallel group of cells or animals with a known effective dose of Indomethacin.
-
Measure relevant inflammatory markers (e.g., cytokine levels) in all treatment groups.
-
This comparison will help to contextualize the magnitude of Noscapine's anti-inflammatory effects in your system.
-
-
Issue 2: Inconsistent Results or Suspected Drug-Drug Interactions in Co-treatment Studies
Possible Cause: Noscapine's inhibition of cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, could be altering the metabolism and efficacy of other drugs used in your experiment[7][12].
Mitigation Strategies:
-
In Vitro CYP Inhibition Assay:
-
Method: Assess the potential for Noscapine to inhibit CYP activity in your experimental system using commercially available CYP inhibition assay kits.
-
Protocol:
-
Incubate human liver microsomes with a CYP-specific substrate and varying concentrations of Noscapine.
-
Measure the formation of the metabolite to determine the IC50 value of Noscapine for the specific CYP isozyme.
-
This will provide quantitative data on the inhibitory potential of Noscapine in a controlled environment.
-
-
-
Selection of Co-treatment Drugs:
-
Method: When designing co-treatment studies, select drugs that are not primarily metabolized by CYP3A4 or CYP2C9, if possible.
-
Resource: Consult drug metabolism databases to understand the metabolic pathways of your chosen co-treatment agents.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| H460 | Non-small cell lung | 34.7 ± 2.5 | 72 | [10] |
| MCF-7 | Breast | Not specified | Not specified | |
| MDA-MB-231 | Breast | ~36 | Not specified | [1] |
| HepG2 | Hepatocellular carcinoma | Dose-dependent | Not specified | [13] |
| Huh7 | Hepatocellular carcinoma | Dose-dependent | Not specified | [13] |
Table 2: In Vivo Antitumor Activity of Oral Noscapine in a Non-Small Cell Lung Cancer Xenograft Model (H460 cells)
| Dose (mg/kg/day) | Tumor Volume Reduction (%) | Significance (p-value) | Reference |
| 300 | 49 | < 0.05 | [10] |
| 450 | 65 | < 0.01 | [10] |
| 550 | 86 | < 0.01 | [10] |
Experimental Protocols
Protocol 1: Validating On-Target Tubulin Effects using a Cell-Based Assay
Objective: To confirm that the cytotoxic effects of Noscapine in a cancer cell line are mediated through the disruption of microtubule dynamics.
Methodology:
-
Cell Culture: Culture your cancer cell line of interest to 70-80% confluency.
-
Treatment: Treat the cells with Noscapine at its predetermined IC50 concentration, a lower concentration, and a vehicle control. Include a known tubulin-binding agent (e.g., Paclitaxel or Colchicine) as a positive control. Incubate for a period sufficient to induce mitotic arrest (e.g., 18-24 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Analyze the microtubule structure and mitotic spindle formation. In Noscapine-treated cells, expect to see an increased number of cells arrested in mitosis with abnormal spindle morphology.
-
Quantify the mitotic index (the percentage of cells in mitosis) for each treatment group. A significant increase in the mitotic index in Noscapine-treated cells compared to the vehicle control would indicate an on-target effect on microtubules.
-
Visualizations
Caption: Workflow for Mitigating Noscapine's Off-Target Effects.
Caption: On- and Off-Target Signaling Pathways of Noscapine.
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico analysis of noscapine compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Interaction of noscapine with the bradykinin mediation of the cough response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Time-dependent inhibition (TDI) of CYP3A4 and CYP2C9 by noscapine potentially explains clinical noscapine–warfarin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel System for Evaluating the Inhibition Effect of Drugs on Cytochrome P450 Enzymes in vitro Based on Human-Induced Hepatocytes (hiHeps) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noscapine inhibits human hepatocellular carcinoma growth through inducing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature for hot melt extrusion of Noscapine HCl
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the hot melt extrusion (HME) process for Noscapine Hydrochloride (HCl). It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key processing data.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the hot melt extrusion of Noscapine HCl, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is my extrudate brittle, discolored, or showing signs of charring?
Answer: This often indicates thermal degradation of Noscapine HCl or the polymer.
-
Potential Cause 1: Processing temperature is too high. The melting point of Noscapine is approximately 176°C, and for Noscapine HCl, it is in the range of 174-177°C.[1][2][3] The thermal degradation of Eudragit® RLPO, a common polymer used with Noscapine HCl, begins around 166-170°C. Exceeding these temperatures can lead to degradation.
-
Solution 1: Gradually decrease the barrel temperature of the extruder in increments of 5°C. A recommended starting temperature for a formulation with Eudragit® RLPO and a plasticizer like citric acid is around 120°C.[4] For formulations without a plasticizer, a temperature of approximately 135°C has been shown to be effective.[4]
-
Potential Cause 2: Residence time in the extruder is too long. Prolonged exposure to high temperatures, even below the degradation point, can cause issues.
-
Solution 2: Increase the screw speed to reduce the time the material spends in the heated barrel.
-
Potential Cause 3: Inefficient mixing leading to localized overheating.
-
Solution 3: Optimize the screw design to include more mixing elements, ensuring a more uniform temperature distribution throughout the material.
Question 2: The extrudate is not smooth or glassy. What does this indicate?
Answer: A non-glassy or uneven extrudate suggests that a stable solid dispersion has not been formed.
-
Potential Cause 1: Processing temperature is too low. The temperature needs to be high enough to be above the glass transition temperature (Tg) of the polymer, allowing for the drug to dissolve and disperse properly. The Tg of Eudragit® RLPO is in the range of 63-70°C.
-
Solution 1: Increase the processing temperature in small increments. For a Noscapine HCl formulation with Eudragit® RLPO, temperatures below 135°C (without a plasticizer) or 120°C (with citric acid as a plasticizer) have been reported to result in a non-glassy extrudate where the drug is not evenly distributed.[4]
-
Potential Cause 2: Insufficient plasticizer. Plasticizers reduce the Tg of the polymer and the overall processing temperature required.
-
Solution 2: Incorporate a suitable plasticizer, such as citric acid, into the formulation. Studies have shown that the addition of citric acid can lower the required processing temperature for Noscapine HCl with Eudragit® RLPO from 135°C to 120°C.[4]
Question 3: The torque on the extruder is too high, causing the motor to stall. What should I do?
Answer: High torque indicates that the material is too viscous and difficult for the screws to convey.
-
Potential Cause 1: The processing temperature is too low. This increases the viscosity of the polymer melt.
-
Solution 1: Gradually increase the barrel temperature to decrease the melt viscosity.
-
Potential Cause 2: The feed rate is too high. Over-feeding the extruder can lead to high torque.
-
Solution 2: Reduce the rate at which the powder blend is fed into the extruder.
-
Potential Cause 3: Inadequate plasticization.
-
Solution 3: Increase the concentration of the plasticizer or select a more efficient one for your polymer system.
Question 4: How can I confirm if Noscapine HCl has degraded during the HME process?
Answer: Analytical testing of the extrudate is necessary to assess for degradation.
-
Solution 1: High-Performance Liquid Chromatography (HPLC). A validated, stability-indicating HPLC method can be used to separate Noscapine HCl from its potential degradation products, such as Papaverine.[5] A decrease in the main Noscapine HCl peak and the appearance of new peaks would indicate degradation.
-
Solution 2: Thin-Layer Chromatography (TLC). TLC can also be employed to separate Noscapine HCl from its degradation products, offering a simpler, albeit less quantitative, method for detection.
Frequently Asked Questions (FAQs)
What is a suitable starting temperature for the hot melt extrusion of Noscapine HCl?
A good starting point for a formulation containing Noscapine HCl and Eudragit® RLPO is 135°C. If a plasticizer like citric acid is included, the temperature can be lowered to around 120°C.[4] It is recommended to start at a slightly lower temperature and gradually increase it while monitoring the torque and the appearance of the extrudate.
Which polymers are compatible with Noscapine HCl for HME?
Eudragit® RLPO has been successfully used to create sustained-release formulations of Noscapine HCl via HME.[4] The selection of a polymer should be based on the desired release profile, the thermal stability of the drug and polymer, and their miscibility.
How does citric acid affect the HME process of Noscapine HCl?
Citric acid acts as a plasticizer, which lowers the glass transition temperature of the polymer. This allows for the processing of Noscapine HCl at a lower temperature (around 120°C instead of 135°C with Eudragit® RLPO), which can help to prevent thermal degradation of the drug.[4]
What are the critical process parameters to monitor during HME of Noscapine HCl?
The key parameters to monitor are the barrel temperature, screw speed, feed rate, and torque. These parameters are interconnected and need to be optimized to ensure a stable process and a high-quality product.
Data Presentation
Table 1: Recommended Processing Temperatures for Noscapine HCl HME with Eudragit® RLPO
| Formulation Components | Recommended Processing Temperature (°C) | Expected Outcome | Reference |
| Noscapine HCl + Eudragit® RLPO | 135 | Glassy extrudate, solid dispersion formed | [4] |
| Noscapine HCl + Eudragit® RLPO + 10% Citric Acid | 120 | Glassy extrudate, solid dispersion formed | [4] |
| Noscapine HCl + Eudragit® RLPO | < 135 | Non-glassy extrudate, uneven drug distribution | [4] |
| Noscapine HCl + Eudragit® RLPO + Citric Acid | < 120 | Non-glassy extrudate, solid dispersion not formed | [4] |
Table 2: Thermal Properties of Key Components
| Component | Property | Value | Reference |
| Noscapine | Melting Point | ~176°C | [1] |
| Noscapine HCl | Melting Point | 174-177°C | [2][3] |
| Eudragit® RLPO | Glass Transition Temperature (Tg) | 63-70°C | |
| Eudragit® RLPO | Onset of Thermal Degradation | ~166-170°C |
Experimental Protocols
Protocol 1: Preparation of Noscapine HCl Solid Dispersion by Hot Melt Extrusion
-
Materials:
-
Noscapine HCl
-
Eudragit® RLPO
-
Citric Acid (optional, as plasticizer)
-
-
Blending:
-
Accurately weigh the required amounts of Noscapine HCl, Eudragit® RLPO, and citric acid. A common ratio is 10-20% drug loading.
-
Geometrically mix the powders in a suitable blender for 15-20 minutes to ensure a homogenous blend.
-
-
Extruder Setup:
-
Set the temperature profile of the twin-screw extruder. For a formulation with citric acid, a flat profile of 120°C can be used. Without citric acid, a temperature of 135°C is recommended.[4]
-
Set the screw speed to a starting value of 50-100 rpm.
-
-
Extrusion:
-
Calibrate the powder feeder to deliver the blend at a constant rate.
-
Begin feeding the blend into the extruder.
-
Monitor the torque during the extrusion process. Adjust the feed rate or temperature if the torque is too high or too low.
-
Collect the extrudate strands on a conveyor belt to cool at room temperature.
-
-
Downstream Processing:
-
Once cooled, the extrudates can be pelletized or milled to the desired particle size for further formulation into tablets or capsules.
-
Protocol 2: HPLC Method for Quantification of Noscapine HCl and Detection of Degradation Products
-
Instrumentation:
-
HPLC system with a PDA or UV detector.
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of an acidic buffer (e.g., 1-octane sulfonic acid buffer pH 3.0 or 20 mM ammonium (B1175870) acetate (B1210297) pH 4.5) and acetonitrile. A common ratio is 20:80 (v/v) buffer to acetonitrile.[4][5]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh a known amount of the milled extrudate.
-
Dissolve the sample in a suitable solvent (e.g., 0.1 N HCl or the mobile phase) to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample and standard solutions of Noscapine HCl.
-
Quantify the amount of Noscapine HCl in the sample by comparing the peak area to the calibration curve.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Figure 1: Hot Melt Extrusion Workflow for Noscapine HCl
Caption: Figure 2: Troubleshooting Decision Tree for HME of Noscapine HCl
References
Refinement of dosing schedule for Noscapine HCl in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Noscapine (B1679977) Hydrochloride (HCl) in animal studies. The information is compiled from various preclinical investigations to assist in the refinement of dosing schedules and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Noscapine HCl in anti-cancer studies in mice?
A1: For anti-cancer efficacy studies in mice, oral doses often range from 300 mg/kg/day to 550 mg/kg/day.[1][2] Studies have shown a dose-dependent effect on tumor regression, with higher doses like 550 mg/kg/day demonstrating a more significant reduction in tumor volume in non-small cell lung cancer xenograft models.[1][2] For prostate cancer models, a daily oral dose of 300 mg/kg has been shown to be effective in reducing primary tumor growth and metastasis.[3][4] It is important to note that for anti-cancer activity, relatively high doses are often necessary.[5]
Q2: How should I prepare Noscapine HCl for oral administration to animals?
A2: Due to its poor water solubility, Noscapine HCl is often prepared in an acidic solution to improve dissolution.[6] For oral gavage, it can be dissolved in phosphate (B84403) buffer with a pH of 3.5 or in acidified deionized water (pH 4.0).[1][3] Another approach involves creating a suspension by triturating the compound with vehicles like 10% v/v N-Methyl-2-pyrrolidone (NMP) and 30% v/v PEG 300, and then bringing it to the final volume with water.[7]
Q3: What are the common routes of administration for Noscapine HCl in animal studies?
A3: The most common route for anti-cancer studies is oral gavage.[1][3] Intravenous (i.v.) bolus injections are typically used for pharmacokinetic studies to determine parameters like clearance and volume of distribution.[5][8] Subcutaneous administration has been reported to have poor absorption.[9]
Q4: What pharmacokinetic parameters should I expect in mice after oral administration?
A4: The pharmacokinetics of Noscapine can vary depending on the dose. In one study with escalating oral doses of 75, 150, and 300 mg/kg in mice, the maximum plasma concentrations (Cmax) were 12.74, 23.24, and 46.73 µg/mL, reached at a Tmax of 1.12, 1.50, and 0.46 hours, respectively.[5] The corresponding area under the plasma concentration-time curve (AUC) was 53.42, 64.08, and 198.35 h·µg/mL.[5] It's important to note that Noscapine has a short biological half-life and can undergo extensive first-pass metabolism, which may affect its bioavailability.[6]
Q5: Are there any known toxicity concerns with Noscapine HCl in animals?
A5: Noscapine is generally considered to have a large margin of safety.[9] In mice, the intravenous LD50 was reported as 83 mg/kg.[9] For oral administration in rats, lethal doses exceeded 800 mg/kg.[9] A safety data sheet for Noscapine HCl lists an oral LD50 of 853 mg/kg in mice.[10] Long-term studies with daily oral administration of up to 550 mg/kg in mice for 28 days did not report visible signs of toxicity.[1][3]
Troubleshooting Guide
Problem: Low or inconsistent oral bioavailability.
-
Possible Cause: Poor solubility of Noscapine HCl.
-
Solution: Ensure the compound is properly dissolved before administration. Using an acidic vehicle like phosphate buffer (pH 3.5) or acidified water (pH 4.0) can aid dissolution.[1][3] Alternatively, consider using formulation strategies like sustained-release dosage forms or co-administration with bioavailability enhancers, although the latter may require further investigation as some studies have shown complex interactions.[7][11]
Problem: Lack of significant anti-tumor effect at a given dose.
-
Possible Cause 1: Insufficient dosage.
-
Solution 1: Noscapine's anti-tumor effects are dose-dependent.[1] If initial doses are ineffective, a dose escalation study may be necessary, ranging from 300 mg/kg up to 550 mg/kg per day for oral administration in mice.[1][2]
-
Possible Cause 2: Rapid metabolism and clearance.
-
Solution 2: Noscapine has a short half-life.[6] Ensure a consistent daily dosing schedule to maintain therapeutic levels. For some applications, sustained-release formulations might be beneficial.[11][12]
Problem: Animal distress during or after oral gavage.
-
Possible Cause: Improper gavage technique or large administration volume.
-
Solution: Ensure personnel are well-trained in oral gavage techniques for the specific animal model. The gavage tube should be of an appropriate size, and the administration volume should not exceed recommended limits (e.g., typically up to 5 ml/kg for rodents) to avoid distress.[13]
Data Presentation
Table 1: Summary of Oral Dosing Schedules for Noscapine HCl in Anti-Cancer Studies
| Animal Model | Cancer Type | Dose (mg/kg/day) | Dosing Frequency | Duration | Key Findings | Reference |
| Nude Mice | Non-Small Cell Lung Cancer (H460 xenograft) | 300, 450, 550 | Daily | 24-28 days | Dose-dependent tumor volume reduction (49%, 65%, 86% respectively) | [1][2] |
| Nude Mice | Prostate Cancer (PC3 xenograft) | 300 | Daily | 56 days | Reduced primary tumor growth and lymphatic metastasis | [3][4] |
| Mice | Breast Cancer (MDA-MB-231 xenograft) | 550 (alone) or 300 (with doxorubicin) | Daily | Not Specified | Improved antitumor activity of doxorubicin | [5] |
Table 2: Pharmacokinetic Parameters of Noscapine in Mice
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | Reference |
| Intravenous | 10 | 7.88 (at 5 min) | - | - | [5][8] |
| Oral | 75 | 12.74 | 1.12 | 53.42 | [5] |
| Oral | 150 | 23.24 | 1.50 | 64.08 | [5] |
| Oral | 300 | 46.73 | 0.46 | 198.35 | [5] |
Experimental Protocols
Protocol 1: Oral Administration of Noscapine HCl for Anti-Tumor Efficacy Studies in Mice
-
Animal Model: Female athymic Nu/nu mice are commonly used for xenograft studies.[1][2]
-
Tumor Implantation: Human cancer cells (e.g., H460 non-small cell lung cancer cells) are implanted subcutaneously.[1][2]
-
Treatment Initiation: Treatment typically begins when tumors become palpable (e.g., around 50 mm³).[1]
-
Preparation of Dosing Solution: Prepare Noscapine HCl solution in a suitable vehicle such as phosphate buffer (pH 3.5) or acidified deionized water (pH 4.0).[1][3]
-
Administration: Administer the solution daily via oral gavage at the desired dose (e.g., 300-550 mg/kg).[1]
-
Monitoring: Measure tumor volumes and body weight regularly (e.g., every five days) for the duration of the study (e.g., 24-28 days).[1][2]
-
Endpoint: At the end of the study, tumors can be excised for further analysis, such as Western Blotting or Immunohistochemistry, to investigate the mechanism of action.[2]
Protocol 2: Pharmacokinetic Study of Noscapine in Mice
-
Animal Model: Male CD-1 mice are a suitable model.[7]
-
Dosing:
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, etc.).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract Noscapine from the plasma using a protein-precipitation method and quantify its concentration using a validated HPLC/UV method.[8]
-
Data Analysis: Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution.[5]
Visualizations
References
- 1. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOSCAPINE RECIRCULATES ENTEROHEPATICALLY AND INDUCES SELF-CLEARANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacokinetics and bioavailability of noscapine, a tubulin-binding anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PlumX [plu.mx]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Sustained release dosage form of noscapine HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Validation & Comparative
A Comparative Guide to the Efficacy of Noscapine Hydrochloride and Paclitaxel
This guide offers a detailed, objective comparison of the anti-cancer efficacy of Noscapine (B1679977) hydrochloride and Paclitaxel (B517696), tailored for researchers, scientists, and professionals in drug development. The comparison is supported by experimental data on their mechanisms of action, in vitro cytotoxicity, and in vivo tumor inhibition.
Introduction
Paclitaxel , a member of the taxane (B156437) family, is a cornerstone of chemotherapy for a variety of solid tumors, including ovarian, breast, and lung cancers.[1] Its primary mechanism involves the disruption of microtubule dynamics, which is critical for cell division.[1][2] However, its clinical use can be limited by significant side effects and the development of drug resistance.[3][4]
Noscapine hydrochloride , an opium alkaloid traditionally used as a cough suppressant, has garnered significant interest for its potential as a non-toxic anti-cancer agent.[5][6] Like paclitaxel, it targets microtubules but through a distinct mechanism, suggesting it may offer a better safety profile and efficacy against paclitaxel-resistant tumors.[5][7][8] This guide synthesizes available data to compare these two microtubule-targeting agents.
Mechanism of Action: A Tale of Two Microtubule Inhibitors
Both paclitaxel and noscapine exert their anti-cancer effects by interfering with the normal function of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][5][9] However, the nature of their interaction with tubulin—the building block of microtubules—is fundamentally different.
-
Paclitaxel: The Microtubule Stabilizer Paclitaxel binds to the beta-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them against depolymerization.[1][2][10] This action results in the formation of abnormal, non-functional microtubule bundles, which disrupts the mitotic spindle, halts cell division, and triggers apoptosis.[1][2]
-
Noscapine: The Microtubule Dynamics Modulator Noscapine also binds to tubulin but does not cause the extensive polymerization or stabilization seen with paclitaxel.[5][6] Instead, it subtly modulates microtubule dynamics, increasing the time microtubules spend in a "paused" or idle state.[6][11] This gentle disruption is sufficient to arrest mitosis and induce apoptosis in cancer cells, often with negligible toxicity to normal cells.[6][12] Crucially, noscapine binds to a different site on tubulin than paclitaxel and does not compete for its binding site.[3][13][14]
The following diagrams illustrate the distinct mechanisms by which Paclitaxel and Noscapine disrupt microtubule function to induce apoptosis.
Comparative Efficacy: In Vitro Studies
The potency of a drug is often measured by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of a biological process, such as cell proliferation. A lower IC50 value indicates higher potency.
The following tables summarize the IC50 values for Paclitaxel and Noscapine across various human cancer cell lines as reported in the literature. It is important to note that direct comparisons are challenging due to variations in experimental conditions (e.g., drug exposure time).
Table 1: Paclitaxel IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time | IC50 Value |
| Ovarian Carcinoma Lines | Ovarian | Not Specified | 0.4 - 3.4 nM[15] |
| Various Human Tumors | Various | 24 h | 2.5 - 7.5 nM[16] |
| LNCaP | Prostate | 48 h | 50 nM[3] |
| NSCLC Lines | Lung | 120 h | 0.027 µM (27 nM)[17] |
| SCLC Lines | Lung | 120 h | 5.0 µM (5000 nM)[17] |
Table 2: Noscapine IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time | IC50 Value |
| Ovarian Carcinoma Lines | Ovarian | Not Specified | 15 - 25 µM[18] |
| LNCaP | Prostate | 48 h | 50 µM[3] |
| H460 | Lung (NSCLC) | 72 h | 34.7 µM[18] |
| A549 | Lung | 24 h | 73 µM[19] |
| MCF-7 | Breast | Not Specified | 45.8 µM[20] |
| MDA-MB-231 | Breast | Not Specified | 59.3 µM[20] |
| HeLa | Cervical | Not Specified | 8.1 µM (Derivative)[21] |
From the available data, paclitaxel demonstrates significantly higher potency, with IC50 values typically in the nanomolar (nM) range, whereas noscapine's efficacy is in the micromolar (µM) range. This suggests that a much lower concentration of paclitaxel is required to achieve the same level of cell killing in vitro. However, noscapine has shown effectiveness in paclitaxel-resistant cell lines, highlighting its different mechanism of action.[8][13][18]
The data presented above is typically generated using cell viability assays. Here is a generalized protocol.
Protocol Details:
-
Cell Culture: Human cancer cell lines (e.g., H460, LNCaP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded into 96-well plates. After allowing them to attach, the media is replaced with fresh media containing various concentrations of either this compound or paclitaxel. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification:
-
MTT Assay: The MTT reagent is added to each well and incubated, allowing viable cells to convert the tetrazolium salt into purple formazan (B1609692) crystals. The crystals are then dissolved, and the absorbance is read on a spectrophotometer.
-
Crystal Violet Assay: Cells are fixed and stained with crystal violet solution. After washing, the bound dye is solubilized, and the absorbance is measured.[18]
-
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. IC50 values are calculated from the resulting dose-response curves.[4]
Comparative Efficacy: In Vivo Studies
Animal models, particularly xenografts where human tumors are grown in immunodeficient mice, are crucial for evaluating a drug's anti-cancer activity in a living system.
Table 3: In Vivo Tumor Growth Inhibition
| Drug | Cancer Model | Dosage & Administration | Tumor Volume Reduction | Finding Source |
| Noscapine | H460 Lung Xenograft | 300 mg/kg/day (oral) | 49% | [18] |
| Noscapine | H460 Lung Xenograft | 450 mg/kg/day (oral) | 65% | [18] |
| Noscapine | H460 Lung Xenograft | 550 mg/kg/day (oral) | 86% | [18] |
| Docetaxel (Taxane) | H460 Lung Xenograft | 10 mg/kg (IV bolus) | 93% | [18] |
| Noscapine | B16LS9 Melanoma | Delivered in drinking water | 83% | [11] |
In a human non-small cell lung cancer (H460) xenograft model, oral administration of noscapine significantly reduced tumor volume in a dose-dependent manner.[18] A high dose of 550 mg/kg/day resulted in an 86% reduction in tumor volume, approaching the 93% reduction seen with the intravenously administered taxane, docetaxel.[18] Notably, the study reported that noscapine treatment did not cause any apparent body weight loss in the mice, a common indicator of toxicity.[18] This highlights a key potential advantage of noscapine: a favorable safety profile.
Synergistic Potential and Safety Profile
The distinct mechanisms of action of noscapine and paclitaxel suggest they could be used in combination to enhance therapeutic efficacy. Studies have shown that a combination of the two drugs can synergistically decrease the viability of prostate cancer cells and increase apoptosis compared to single-agent treatments.[3][4][22] This approach could potentially allow for lower doses of paclitaxel, thereby reducing its associated toxicity.
A major distinguishing feature of noscapine is its high safety profile. It has been used for decades as a cough suppressant without the severe side effects commonly associated with chemotherapy, such as peripheral neuropathy and myelosuppression.[3][6] Animal studies have consistently shown that noscapine exhibits anti-tumor activity with negligible toxicity to the host.[6][11]
Conclusion
The comparison between this compound and paclitaxel reveals a classic trade-off between potency and safety.
-
Paclitaxel is a highly potent anti-cancer agent, effective at nanomolar concentrations. Its mechanism of hyper-stabilizing microtubules is a proven strategy for treating a wide range of cancers. However, its potency is accompanied by significant side effects.
-
This compound is a less potent drug, requiring micromolar concentrations to achieve a cytotoxic effect. Its key advantages lie in its unique mechanism of modulating microtubule dynamics, its efficacy in paclitaxel-resistant models, its excellent safety profile, and its oral bioavailability.
For drug development professionals, noscapine and its more potent, synthetically-derived analogues represent a promising therapeutic avenue.[20][23] Its potential for use in combination therapies to enhance the efficacy of drugs like paclitaxel while mitigating toxicity, and its potential as a standalone agent with a wide therapeutic window, make it a compelling candidate for further preclinical and clinical investigation.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. Synergistic Anticancer Effect of Paclitaxel and Noscapine on Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Anticancer Effect of Paclitaxel and Noscapine on Human Prostate Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Noscapine and Apoptosis in Breast and Other Cancers [mdpi.com]
- 15. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Development of 9-(N-arylmethylamino) congeners of noscapine: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pknaiklab.in [pknaiklab.in]
Brominated Noscapine Demonstrates Superior Anti-inflammatory Activity Over Noscapine Hydrochloride
For Immediate Release
In the landscape of therapeutic agents targeting inflammation, a comparative analysis reveals that brominated noscapine (B1679977) exhibits significantly more potent anti-inflammatory effects than its parent compound, noscapine hydrochloride. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings and methodologies.
Noscapine, a non-addictive, over-the-counter antitussive agent, has been recognized for its tubulin-binding properties and emerging anti-inflammatory potential.[1][2] Recent investigations into its semi-synthetic analog, brominated noscapine, have demonstrated a marked enhancement in its ability to suppress inflammatory responses in various in vitro models.[1][3]
Comparative Efficacy in Modulating Inflammatory Mediators
Experimental data consistently shows that brominated noscapine analogs are more effective at inhibiting the release of key pro-inflammatory cytokines and chemokines from macrophages compared to this compound.[1] This enhanced activity is observed in both septic and sterile inflammation models, suggesting a broad-spectrum anti-inflammatory profile.[1][2]
One of the pivotal findings is the superior ability of brominated noscapine to dampen the release of Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO), crucial mediators in the inflammatory cascade.[1][4] Studies have shown that brominated noscapine analogs significantly reduce TNF-α and NO release from human and murine macrophages stimulated by Toll-like receptor (TLR) ligands, such as lipopolysaccharide (LPS) and Pam3CSK4.[1][3] This effect is dose-dependent, with brominated derivatives showing 5 to 40 times more potency than the parent noscapine compound.[4][5]
Importantly, the anti-inflammatory concentrations of brominated noscapine did not impact cell viability, indicating a favorable safety profile in these preclinical models.[1][3]
Quantitative Analysis of Anti-inflammatory Activity
The following tables summarize the key quantitative data from comparative studies, highlighting the differential effects of noscapine and its brominated analogs on inflammatory markers.
Table 1: Inhibition of TNF-α Release in Macrophages
| Compound | Cell Line | Stimulant | Concentration (µM) | Inhibition of TNF-α Release (%) |
| Noscapine | Murine RAW 264.7 | LPS | 50 | Less significant than brominated analogs |
| Brominated Noscapine | Murine RAW 264.7 | LPS | 50 | Significant reduction |
| Noscapine | Human THP-1 | Pam3CSK4 | 50 | Less significant than brominated analogs |
| Brominated Noscapine | Human THP-1 | Pam3CSK4 | 50 | Significant reduction |
Table 2: Inhibition of Nitric Oxide (NO) Release in Macrophages
| Compound | Cell Line | Stimulant | Concentration (µM) | Inhibition of NO Release (%) |
| Noscapine | Murine RAW 264.7 | LPS | 50 | Less significant than brominated analogs |
| Brominated Noscapine | Murine RAW 264.7 | LPS | 50 | Significant reduction |
| Noscapine | Murine RAW 264.7 | TNF-α | 50 | Less significant than brominated analogs |
| Brominated Noscapine | Murine RAW 264.7 | TNF-α | 50 | Significant reduction |
Mechanisms of Action: A Deeper Dive
The enhanced anti-inflammatory activity of brominated noscapine is attributed to its multifaceted mechanism of action. While both compounds interact with microtubules, the brominated analogs appear to have a more pronounced effect on attenuating microtubule dynamics, which is crucial for inflammatory signal transduction.[1][6]
Furthermore, a key differentiator is the induction of autophagy by brominated noscapine.[1][3] Electron microscopy and immunoblotting have confirmed that these analogs induce robust autophagy in human macrophages, a cellular process increasingly recognized for its role in regulating inflammation.[1][2] This autophagic response is proposed as a significant contributor to the observed anti-inflammatory effects.[1]
The anti-inflammatory action is not a result of direct inhibition of TLR-receptor dimerization but rather an interference with downstream signaling pathways.[1]
Caption: Hypothetical mechanism of brominated noscapine's anti-inflammatory action.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the comparative studies.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line (RAW 264.7) and human monocytic cell line (THP-1) were utilized.[3]
-
Treatment: Cells were pre-treated with various concentrations (10, 25, and 50 µM) of noscapine or brominated noscapine analogs for 1, 2, 4, or 12 hours before stimulation.[3] A DMSO-treated group served as the control.[3]
Inflammation Induction
-
TLR-dependent model (Septic Inflammation): Inflammation was induced by stimulating macrophages with highly purified meningococcal LPS (a TLR4 ligand) or Pam3CSK4 (a TLR2 ligand) for 12 hours.[3]
-
Non-TLR-dependent model (Sterile Inflammation): A sterile inflammation model was created by stimulating macrophages with recombinant cytokines such as mouse TNF-α or the chemokine IP-10/CXCL10.[1][3]
Measurement of Inflammatory Markers
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatants was measured using the Griess reagent assay.[1]
-
TNF-α ELISA: The levels of TNF-α in the culture supernatants were quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[1]
Cell Viability Assay
-
Cell viability was assessed using the trypan blue dye exclusion method and by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[3]
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
The available evidence strongly suggests that brominated noscapine is a more potent anti-inflammatory agent than this compound. Its enhanced ability to suppress key inflammatory mediators like TNF-α and NO, coupled with its unique mechanism involving autophagy induction, positions it as a promising candidate for further investigation in the development of novel anti-inflammatory therapies. The lack of cytotoxicity at effective concentrations further underscores its therapeutic potential. Future research should focus on in vivo models to validate these findings and explore the full clinical implications of these highly active compounds.
References
- 1. Potent Anti-Inflammatory Activity of Novel Microtubule-Modulating Brominated Noscapine Analogs | PLOS One [journals.plos.org]
- 2. Potent anti-inflammatory activity of novel microtubule-modulating brominated noscapine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Anti-Inflammatory Activity of Novel Microtubule-Modulating Brominated Noscapine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noscapine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Free Noscapine and its Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
Noscapine (B1679977), a non-addictive opium alkaloid traditionally used as a cough suppressant, has garnered significant attention for its potential as an anticancer agent. Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. However, the clinical translation of free noscapine is hampered by its poor aqueous solubility and limited bioavailability. To overcome these challenges, various nanoparticle-based drug delivery systems have been developed to enhance its therapeutic efficacy. This guide provides an objective comparison of the cytotoxicity of free noscapine versus its nanoparticle formulations, supported by experimental data, detailed methodologies, and pathway visualizations.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of free noscapine and different nanoparticle formulations across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher cytotoxic potency.
| Formulation | Cancer Cell Line | IC50 (Free Noscapine) | IC50 (Nanoparticle) | Fold Improvement | Reference |
| Polycaprolactone (PCL) Nanoparticles | U87MG (Glioblastoma) | - | 31% reduction compared to free drug | ~1.45x | |
| Solid Lipid Nanoparticles (SLNs) | U87 (Glioblastoma) | 40.5 µM | 27.2 µM | 1.49x | [1] |
| PEGylated Solid Lipid Nanoparticles (PEG-SLNs) | U87 (Glioblastoma) | 40.5 µM | 20.8 µM | 1.95x | [1] |
| Silver Nanocrystals (Nos-Ag2+) | B16F1 (Melanoma) | 38.5 µM | 16.6 µM | 2.32x | [2] |
| Lipid Nanocapsules (LNCs) | 4T1 (Breast Cancer) | 66.107 µg/ml | 13.209 µg/ml | 5.00x | [3] |
| Estrone-conjugated Gelatin Nanoparticles (Nos-ES-GN) | MCF-7 (Breast Cancer) | 43.3 µmol/l | 21.2 µmol/l | 2.04x | [4] |
| Formulation | Cancer Cell Line | Concentration | Cell Viability (Free Noscapine) | Cell Viability (Nanoparticle) | Reference |
| Nanosuspension | HepG2 (Liver Cancer) | 50 µM | 89% | 78% | [5] |
| Nanosuspension | HepG2 (Liver Cancer) | 75 µM | 77% | 53% | [5] |
| Nanosuspension | HepG2 (Liver Cancer) | 100 µM | 62% | 34% | [5] |
Experimental Protocols
Preparation of Noscapine-Loaded Polymeric Nanoparticles (Double Emulsion Solvent Evaporation Method)
This method is commonly used for encapsulating hydrophilic drugs into polymeric nanoparticles.
Materials:
-
Noscapine hydrochloride
-
Polymer (e.g., Polycaprolactone - PCL, Polylactic-co-glycolic acid - PLGA)
-
Organic solvent (e.g., Dichloromethane - DCM)
-
Aqueous solution (e.g., Deionized water)
-
Surfactant/Emulsifier (e.g., Polyvinyl alcohol - PVA)
Procedure:
-
Dissolution: Dissolve this compound in a small volume of deionized water to form the internal aqueous phase (w1). Dissolve the polymer (e.g., PCL) in an organic solvent (e.g., DCM) to create the organic phase (o).
-
Primary Emulsion: Add the internal aqueous phase (w1) to the organic phase (o) and sonicate or homogenize at high speed to form a water-in-oil (w/o) primary emulsion.
-
Secondary Emulsion: Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., 1% PVA). Sonicate or homogenize again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent (DCM) to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles with the drug encapsulated inside.
-
Collection and Washing: Collect the nanoparticles by centrifugation. Wash the nanoparticles multiple times with deionized water to remove excess surfactant and un-encapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage and characterization.[6]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., U87MG, 4T1, HepG2)
-
Complete cell culture medium
-
Free noscapine and noscapine nanoparticle formulations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of free noscapine and the nanoparticle formulation in cell culture medium. Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot a dose-response curve and determine the IC50 value.
Signaling Pathways in Noscapine-Induced Apoptosis
Noscapine induces apoptosis in cancer cells through the modulation of several key signaling pathways. Encapsulation in nanoparticles can enhance the delivery of noscapine to cancer cells, thereby potentiating its effects on these pathways.
1. PTEN/PI3K/mTOR Pathway: Noscapine can upregulate the tumor suppressor PTEN. This, in turn, inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway contributes to the induction of apoptosis.[7]
2. NF-κB Pathway: The transcription factor NF-κB plays a significant role in promoting cell survival and inflammation in tumors. Noscapine has been shown to suppress the NF-κB signaling pathway, leading to the downregulation of anti-apoptotic proteins and sensitizing cancer cells to apoptosis.
3. Intrinsic (Mitochondrial) Apoptosis Pathway: Noscapine can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-9 and caspase-3), culminating in apoptosis.[8][9]
Conclusion
The encapsulation of noscapine into various nanoparticle formulations consistently demonstrates a significant enhancement in its cytotoxic effects against a range of cancer cell lines. This is evidenced by the lower IC50 values and greater reduction in cell viability compared to free noscapine. The improved efficacy is attributed to the enhanced solubility, stability, and cellular uptake of noscapine when delivered via nanoparticles. These formulations potentiate the pro-apoptotic activity of noscapine by more effectively modulating key signaling pathways involved in cell survival and death. The continued development of targeted and controlled-release noscapine nanoparticles holds considerable promise for improving its therapeutic index and clinical utility in cancer treatment.
References
- 1. Poly (ethylene)-glycol conjugated solid lipid nanoparticles of noscapine improve biological half-life, brain delivery and efficacy in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noscapinoids bearing silver nanocrystals augmented drug delivery, cytotoxicity, apoptosis and cellular uptake in B16F1, mouse melanoma skin cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced noscapine delivery using estrogen-receptor-targeted nanoparticles for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of noscapine loaded magnetic polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Apoptotic pathway induced by noscapine in human myelogenous leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Efficacy of Noscapine Hydrochloride and Gemcitabine in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of combining Noscapine (B1679977) hydrochloride with Gemcitabine (B846), a standard chemotherapeutic agent. The data presented herein, derived from preclinical studies, demonstrates a significant enhancement of anticancer activity when these two compounds are used in concert. This potentiation is primarily achieved through the induction of apoptosis and the inhibition of angiogenesis.
I. Quantitative Assessment of Synergism
The combination of Noscapine (Nos) and Gemcitabine (Gem) exhibits a strong synergistic to synergistic effect in non-small cell lung cancer (NSCLC) cell lines.[1][2][3] This is quantitatively demonstrated by the Combination Index (CI) values, which are consistently below 1, indicating a favorable interaction.[1][2][3]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values for Noscapine and Gemcitabine as single agents were determined in H460 and A549 NSCLC cell lines. The combination of the two drugs resulted in a significant reduction in the concentration required to achieve a 50% cell kill, as evidenced by the CI values.
| Cell Line | Drug | IC50 | Combination Index (CI) for 50% Cell Kill |
| H460 | Noscapine | 34.7 ± 2.5 µM | 0.34 ± 0.02 to 0.59 ± 0.04 |
| Gemcitabine | 0.7 ± 0.1 µg/ml | ||
| A549 | Noscapine | 61.25 ± 5.6 µM | |
| Gemcitabine | 0.6 ± 0.2 µg/ml |
Data sourced from Chougule et al., 2011.[1][2]
In Vivo Tumor Growth Inhibition
In a xenograft model using H460 cells in athymic Nu/nu mice, the combination therapy of Noscapine and Gemcitabine (NGC) resulted in a markedly greater reduction in tumor volume compared to either drug administered alone.[1][2][4]
| Treatment Group | Tumor Volume Reduction (%) |
| Noscapine (Nos) | 34.2 ± 5.7 |
| Gemcitabine (Gem) | 39.4 ± 5.8 |
| Nos + Gem (NGC) | 82.9 ± 4.5 |
Data sourced from Chougule et al., 2011.[1][2][3][4][5]
Induction of Apoptosis
The synergistic effect is further underscored by the significant increase in apoptosis in cells treated with the combination therapy.
| Cell Line | Treatment | Apoptotic Cells (%) |
| H460 | Noscapine | 20 ± 2 |
| Gemcitabine | 27 ± 3 | |
| Nos + Gem (NGC) | 59 ± 4 | |
| A549 | Noscapine | 20 ± 3 |
| Gemcitabine | 32 ± 2 | |
| Nos + Gem (NGC) | 67 ± 5 | |
| H460 Xenograft | Noscapine | 34 ± 3 |
| Gemcitabine | 42 ± 4 | |
| Nos + Gem (NGC) | 80 ± 5 |
Data sourced from Chougule et al., 2011.[1][2]
II. Experimental Protocols
The following methodologies were employed in the key studies evaluating the synergistic effects of Noscapine and Gemcitabine.
Cell Culture and Reagents
-
Cell Lines: Human non-small cell lung cancer cell lines H460 and A549 were obtained from the American Type Culture Collection (ATCC).[1]
-
Culture Media: H460 cells were grown in RPMI 1640 medium, and A549 cells were grown in F12K medium, both supplemented with 10% fetal bovine serum and an antibiotic-antimycotic solution.[1]
-
Drugs: Noscapine and Gemcitabine were purchased from Sigma Chemicals and Spectrum Chemicals, respectively.[1]
In Vitro Cytotoxicity Assay
-
Method: The isobolographic method was used to determine the synergistic, additive, or antagonistic effects of the drug combination.[1][2]
-
Procedure: H460 and A549 cells were treated with various concentrations of Noscapine and Gemcitabine, both alone and in combination, for 72 hours. Cell viability was assessed using a suitable assay (e.g., MTT or crystal violet). The Combination Index (CI) was calculated, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
In Vivo Xenograft Model
-
Animal Model: Female athymic Nu/nu mice were used.[1]
-
Tumor Implantation: H460 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups. Noscapine was administered orally (e.g., 300 mg/kg/day), and Gemcitabine was administered intraperitoneally (e.g., 30 mg/kg).[5]
-
Efficacy Evaluation: Tumor volume was measured regularly to assess the anti-tumor activity of the treatments.[2]
Apoptosis Assays
-
TUNEL Staining: To detect DNA fragmentation characteristic of apoptosis, Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was performed on tumor tissues from the xenograft model.[1]
-
Flow Cytometry: In vitro apoptosis was quantified by flow cytometry using Annexin V and propidium (B1200493) iodide staining.
III. Visualizing the Mechanism of Action
The synergistic interaction between Noscapine and Gemcitabine is mediated through a multi-pronged attack on cancer cell proliferation and survival, primarily targeting angiogenesis and apoptosis.
Caption: Synergistic mechanism of Noscapine and Gemcitabine.
The provided diagram illustrates that Noscapine, an antitussive alkaloid, disrupts microtubule dynamics, leading to cell cycle arrest.[1][6] Gemcitabine, a nucleoside analog, inhibits DNA synthesis. The combination of these agents leads to a synergistic anti-tumor effect by significantly inhibiting angiogenesis, as evidenced by decreased expression of VEGF and CD31, and by robustly inducing apoptosis.[1][2] This apoptotic induction is mediated by the upregulation of pro-apoptotic proteins such as p53, p21, Bax, and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1][7]
Caption: Experimental workflow for evaluating synergy.
The experimental workflow begins with the culture of NSCLC cell lines for subsequent in vitro and in vivo studies. In vitro assays assess cytotoxicity, apoptosis, and angiogenesis. Concurrently, in vivo studies using a xenograft model evaluate the anti-tumor efficacy of the drug combination. The culmination of these experiments provides the data to conclude the synergistic relationship.
References
- 1. Enhanced Anticancer Activity of Gemcitabine in Combination with Noscapine via Antiangiogenic and Apoptotic Pathway against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Anticancer Activity of Gemcitabine in Combination with Noscapine via Antiangiogenic and Apoptotic Pathway against Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced anticancer activity of gemcitabine in combination with noscapine via antiangiogenic and apoptotic pathway against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Noscapine Analogs as Potent Tubulin Inhibitors: A Guide for Drug Development Professionals
Abstract
Noscapine (B1679977), a non-toxic opium alkaloid traditionally used as an antitussive, has emerged as a promising scaffold for the development of novel anti-cancer agents that target tubulin.[1][2][3] Its low toxicity profile compared to other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids makes it an attractive candidate for derivatization to enhance its anti-mitotic and cytotoxic efficacy.[4][5] This guide provides a comparative analysis of various noscapine analogs, summarizing their tubulin inhibitory activity, cytotoxicity against cancer cell lines, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Promise of Noscapinoids
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, most notably mitotic spindle formation during cell division.[6] This makes them a prime target for cancer chemotherapy. Noscapine and its derivatives, collectively known as noscapinoids, modulate microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][3][4][7][8] Unlike other microtubule agents that can cause severe side effects, noscapine exhibits a remarkable safety profile.[4] The development of noscapine analogs has focused on enhancing its relatively modest potency while retaining its low toxicity.[5] Structural modifications at various positions of the noscapine scaffold have yielded generations of analogs with significantly improved anti-cancer activity.[9]
Comparative Efficacy of Noscapine Analogs
The anti-cancer potential of noscapine analogs is primarily evaluated based on their ability to inhibit cancer cell proliferation (cytotoxicity) and their direct interaction with tubulin. The following tables summarize key quantitative data from various studies.
Table 1: Cytotoxicity (IC50) of Noscapine Analogs against Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Analog | Cancer Cell Line | IC50 (µM) | Parent Noscapine IC50 (µM) | Fold Improvement | Reference |
| Noscapine-phenylalanine (6h) | 4T1 (Breast) | 11.2 | 215.5 | ~19.2x | [10][11] |
| Noscapine-tryptophan (6i) | 4T1 (Breast) | 16.3 | 215.5 | ~13.2x | [10][11] |
| Cotarnine-tryptophan (10i) | 4T1 (Breast) | 54.5 | 575.3 (Cotarnine) | ~10.5x | [10][11] |
| N-(3-bromobenzyl) noscapine (6f) | Various | 6.7 - 26.9 | - | - | [7] |
| 9-hydroxy methyl noscapine | U87 (Glioblastoma) | 4.6 | 46.8 | ~10.2x | [12] |
| 9-carbaldehyde oxime noscapine | U87 (Glioblastoma) | 8.2 | 46.8 | ~5.7x | [12] |
| Compound 31 | HL-60 (Leukemia) | ~3x more potent | - | ~3x | [13] |
Table 2: Tubulin Binding Affinity of Noscapine Analogs
The dissociation constant (KD) is a measure of the binding affinity between a ligand (noscapine analog) and its target (tubulin). Lower KD values indicate a stronger binding affinity.
| Analog | Binding Affinity (KD) (µM) | Parent Noscapine KD (µM) | Fold Improvement | Reference |
| N-(3-bromobenzyl) noscapine (6f) | 38 ± 4.0 | 144 ± 1.0 | ~3.8x | [7] |
| 9-bromonoscapine (EM011) | 54 ± 9.1 | 144 ± 1.0 | ~2.7x | [7] |
Mechanism of Action: From Tubulin Binding to Apoptosis
The primary mechanism of action for noscapine and its analogs involves their binding to tubulin, which interferes with microtubule dynamics. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[7][8] This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[1][3][4] Some brominated derivatives have been shown to induce the formation of multipolar spindles, further disrupting mitosis.[14][15]
Caption: Mechanism of action of noscapine analogs as tubulin inhibitors.
Experimental Protocols
This section details the standardized methodologies for evaluating the efficacy of noscapine analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the noscapine analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Compound Incubation: Incubate the tubulin solution with various concentrations of the noscapine analog or a control compound (e.g., colchicine (B1669291) as an inhibitor, paclitaxel (B517696) as a stabilizer) on ice.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the microtubule assembly by measuring the change in light scattering or absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Plot the change in absorbance versus time to generate polymerization curves. The extent of inhibition or promotion of polymerization can be quantified by comparing the maximum absorbance and the initial rate of polymerization of the treated samples to the control.[6]
Immunofluorescence Microscopy for Microtubule Imaging
This technique allows for the visualization of the microtubule network within cells to observe the effects of the compounds.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the noscapine analog at a concentration around its IC50 value for a defined period (e.g., 24 hours).
-
Fixation: Fix the cells with a suitable fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde) to preserve the cellular structures.
-
Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for α-tubulin.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging: Visualize the microtubule morphology and cellular structures using a fluorescence microscope.
Experimental and Drug Discovery Workflow
The development of novel noscapine analogs follows a structured workflow from initial design to biological evaluation.
Caption: A typical workflow for the discovery and evaluation of noscapine analogs.
Conclusion and Future Directions
Noscapine analogs represent a highly promising class of tubulin inhibitors for cancer therapy. The continuous efforts in medicinal chemistry to synthesize more potent derivatives have shown significant success, with several analogs demonstrating cytotoxicity and tubulin binding affinities orders of magnitude greater than the parent compound. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds and evaluating their efficacy and safety in preclinical and clinical settings. The development of targeted delivery systems, such as antibody-drug conjugates or nanoparticle formulations, could further enhance the therapeutic index of noscapinoids, paving the way for their successful clinical translation.[9]
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthesis and biological evaluation of N-substituted noscapine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational Design, Synthesis, and Biological Evaluation of Third Generation α-Noscapine Analogues as Potent Tubulin Binding Anti-Cancer Agents | PLOS One [journals.plos.org]
- 9. Taking aim at a dynamic target: Noscapinoids as microtubule-targeted cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of noscapine analogues as microtubule-interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 15. Brominated derivatives of noscapine are potent microtubule-interfering agents that perturb mitosis and inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for the Analysis of Noscapine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Noscapine (B1679977) hydrochloride. The following sections present a cross-validation of these methods, offering insights into their performance, experimental protocols, and validation parameters to aid in selecting the most suitable method for your research and development needs.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is critical for the accurate and reliable quantification of Noscapine hydrochloride in bulk drug substances and pharmaceutical formulations. This section summarizes the key chromatographic conditions and performance data from several validated methods, presented in a clear, tabular format for easy comparison.
Table 1: Comparison of Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters Sunfire, C18, 250 x 4.6 mm, 5 µm[1][2] | Phenomenex Luna C18, 150 x 4.6 mm, 5 µm | Dikma Spursil C18 ODS, 150 x 4.6 mm, 5 µm[3] |
| Mobile Phase | 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile (Gradient)[1][2] | Acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) (pH 4.5) (80:20 v/v)[4] | Acetonitrile and Potassium dihydrogen phosphate (B84403) buffer (pH 2.8) (25:75 v/v)[3] |
| Flow Rate | 0.8 mL/min[1][2] | 1.0 mL/min[4] | 1.0 mL/min[3] |
| Detection Wavelength | 260 nm[1][2] | 232 nm[4] | 239 nm[3] |
| Column Temperature | 45°C[1][2] | Not Specified | Not Specified |
| Injection Volume | Not Specified | 50 µL[4] | 20 µL[3] |
| Run Time | 45 minutes[2] | Not Specified | 10 minutes[3] |
| Internal Standard | Papaverine[5] | Not Specified | Not Specified |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 1.2 - 6.0[1][2] | 1 - 50[4] | 50 - 250[6] |
| Correlation Coefficient (r²) | 0.999[2] | 0.9995[4] | Not Specified |
| Accuracy (% Recovery) | 101.26 - 104.52[1][2] | Not Specified | Within limits[3] |
| Precision (% RSD) | 1.81[2] | Not Specified | Not Specified |
| LOD (µg/mL) | Not Specified | Not Specified | Not Specified |
| LOQ (µg/mL) | 1.2[2] | Not Specified | Not Specified |
Experimental Protocols
This section provides a detailed overview of the methodologies for the key experiments cited in this guide.
Method 1: Stability-Indicating RP-HPLC Method
This method is designed for the simultaneous determination of this compound and its degradation impurity, Papaverine.[1][2]
-
Instrumentation: A Waters HPLC system (2695 model) equipped with a UV-Vis or photodiode array detector was used.[2]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Validation: The method was validated for linearity, accuracy, precision, and specificity. Forced degradation studies were conducted under acidic, basic, and oxidative stress conditions to demonstrate the stability-indicating nature of the method.[2]
Method 2: HPLC Method for Pharmacokinetic Studies
This method is tailored for the analysis of this compound in plasma samples for pharmacokinetic studies.[4]
-
Instrumentation: A Waters HPLC alliance e2695 system with a PDA detector was utilized.[4]
-
Chromatographic Conditions:
-
Sample Preparation (Plasma):
-
Validation: The method was validated by generating a calibration curve over a concentration range of 1–50 μg/ml, which was found to be linear with a correlation coefficient of 0.9995.[4]
Method 3: RP-HPLC Method for Bulk and Dosage Forms
This method is a reversed-phase HPLC procedure for the quantitative determination of Noscapine in active pharmaceutical ingredients and pharmaceutical dosage forms.[3]
-
Instrumentation: A Waters HPLC system with an autosampler was used.[3]
-
Chromatographic Conditions:
-
Validation: The method was validated according to ICH guidelines for specificity, LOD, LOQ, linearity, accuracy, precision, intermediate precision, and robustness.[3]
Workflow for HPLC Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of different HPLC methods for the analysis of this compound.
Caption: Workflow for cross-validating HPLC methods.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Determination of noscapine in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
Indomethacin as a Control for Noscapine Anti-inflammatory Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of indomethacin (B1671933) and noscapine (B1679977) as anti-inflammatory agents, with a focus on utilizing indomethacin as a control in relevant studies. The information presented is supported by experimental data to assist researchers in designing and interpreting their own investigations.
Performance Comparison: Indomethacin vs. Noscapine
Indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID), is frequently employed as a standard control in anti-inflammatory research due to its potent and well-understood mechanism of action.[1] Noscapine, traditionally known as a cough suppressant, has demonstrated significant anti-inflammatory properties, making it a compound of interest for further investigation. Studies directly comparing the two agents have revealed that noscapine exhibits a dose-dependent anti-inflammatory effect that is comparable to indomethacin in certain models.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used acute inflammatory model. In this assay, a key finding is that noscapine at a dose of 5 mg/kg body weight demonstrated an anti-inflammatory effect similar to that of indomethacin at a 10 mg/kg dose, particularly at the third hour after carrageenan injection.[1]
| Compound | Dose (mg/kg) | Time Point (hours) | Edema Inhibition (%) | Reference |
| Noscapine | 5 | 3 | Similar to Indomethacin | [1] |
| Indomethacin | 10 | 2 | 54 | [2] |
| 10 | 3 | 54 | [2] | |
| 10 | 4 | 54 | [2] | |
| 10 | 5 | 33 | [2] |
Bradykinin (B550075) and Histamine-Induced Paw Edema Model
In models of inflammation induced by bradykinin and histamine (B1213489), noscapine has also shown significant anti-inflammatory activity. The maximum effect of noscapine against bradykinin-induced inflammation was observed at a dose of 5 mg/kg, while for histamine-induced inflammation, the optimal dose was 10 mg/kg. These effects were found to be comparable to the anti-inflammatory effect of indomethacin at a dose of 10 mg/kg.[3]
| Compound | Inflammatory Agent | Dose (mg/kg) | Outcome | Reference |
| Noscapine | Bradykinin | 5 | Maximum anti-inflammatory effect | [3] |
| Noscapine | Histamine | 10 | Maximum anti-inflammatory effect | [3] |
| Indomethacin | Bradykinin/Histamine | 10 | Standard control | [3] |
Mechanistic Insights: A Tale of Two Pathways
The anti-inflammatory effects of indomethacin and noscapine are mediated through distinct signaling pathways.
Indomethacin primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][6][7]
Noscapine , on the other hand, exhibits a more multifaceted mechanism of action. It has been shown to suppress the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[8][9][10][11][12] This suppression leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13] Furthermore, noscapine has been identified as a non-competitive antagonist of bradykinin receptors, which also contributes to its anti-inflammatory effects.[3]
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate the replication and extension of these findings.
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating acute anti-inflammatory activity.
Workflow Diagram
Methodology
-
Animals: Male Wistar rats (150-200g) are typically used. They should be acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Control (Vehicle)
-
Indomethacin (e.g., 10 mg/kg, intraperitoneally)
-
Noscapine (e.g., 1, 5, 10 mg/kg, intraperitoneally)
-
-
Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the respective test compounds or vehicle intraperitoneally 30-60 minutes before the induction of inflammation. c. Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw. d. Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its baseline volume.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the control group.
-
Bradykinin-Induced Paw Edema in Rats
This model is used to assess the effects of drugs on inflammation mediated by bradykinin.
Methodology
-
Animals and Grouping: Similar to the carrageenan model.
-
Procedure: a. Administer the test compounds (noscapine at 1, 5, and 10 mg/kg or indomethacin at 10 mg/kg) or vehicle intraperitoneally one hour before the inflammatory insult. b. Induce paw edema by a subplantar injection of 0.1 mL of bradykinin solution (3 nmol/paw).[3] c. Measure the thickness of the hind paw with a caliper before and at 15, 30, 60, 90, and 120 minutes after the bradykinin injection.[3]
-
Data Analysis: Compare the changes in paw thickness between the control and treated groups to determine the anti-inflammatory effect.
Conclusion
Indomethacin serves as a reliable and potent positive control for in vivo anti-inflammatory studies of noscapine. The available data indicates that noscapine possesses significant anti-inflammatory properties, with an efficacy that can be comparable to that of indomethacin, albeit likely through a different and more complex mechanism of action. For researchers investigating the anti-inflammatory potential of noscapine, utilizing indomethacin as a control will provide a robust benchmark for evaluating its efficacy and elucidating its therapeutic potential.
References
- 1. THE EFFECT OF NOSCAPINE ON CARRAGEENAN-INDUCED INFLAMMATION IN RAT [sid.ir]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of noscapine effects on rat hind paw inflammation induced by bradykinin and histamine - Journal of Medicinal Plants [jmp.ir]
- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Relation between plasma concentration of indomethacin and its effect on prostaglandin synthesis and platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of indomethacin on prostaglandin synthesis and on contractile response of the guinea pig gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blog Archives - The Science Snail [sciencesnail.com]
- 8. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Noscapine hydrochloride (benzyl-isoquinoline alkaloid) effectively prevents protein denaturation through reduction of IL-6, NF-kB, COX-2, Prostaglandin-E2 in rheumatic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Noscapine Hydrochloride in Drug-Resistant Cancer Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
Noscapine (B1679977) hydrochloride, a non-addictive alkaloid derived from opium, has garnered significant attention for its potential as an anti-neoplastic agent.[1][2] Traditionally used as a cough suppressant, its unique mechanism of action sets it apart from conventional chemotherapeutics, offering a promising avenue for combating drug-resistant cancers.[1][3] This guide provides a comparative analysis of Noscapine's efficacy, supported by experimental data, to inform further research and development.
Mechanism of Action: A Unique Approach to Microtubule Disruption
Unlike taxanes or vinca (B1221190) alkaloids, which cause extensive microtubule polymerization or depolymerization, Noscapine subtly modulates microtubule dynamics.[2] It binds to tubulin, altering its conformation and arresting the cell cycle in the G2/M phase, which ultimately leads to programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2] This action has shown efficacy even in cancer cells that have developed resistance to other microtubule-targeting drugs.[4] The primary mechanism involves the induction of apoptosis through the mitochondrial pathway, characterized by the activation of caspases.[1][5]
Quantitative Analysis of Noscapine Efficacy
The following tables summarize the cytotoxic effects of this compound, both as a monotherapy and in combination with other agents, across various drug-resistant and sensitive cancer cell lines.
Table 1: IC50 Values of Noscapine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | Noscapine IC50 (µM) | Citation(s) |
| H460 | Non-Small Cell Lung | - | 34.7 ± 2.5 | [4] |
| A549 | Lung | - | 73 | [6] |
| MCF-7 | Breast (ER+) | - | 29 - 42.3 | [4][7][8] |
| MDA-MB-231 | Breast (Triple-Negative) | - | 20 - 69 | [7][8] |
| HeLa | Cervical | - | 25 | [4] |
| Glioblastoma | Brain | Temozolomide-Resistant | 20 - 75 | [1] |
| Ovarian Carcinoma | Ovarian | Paclitaxel-Resistant | 40 | [9] |
| HT29/5FU | Colon | 5-Fluorouracil-Resistant | Not Specified | [1][5] |
| LOVO/5FU | Colon | 5-Fluorouracil-Resistant | Not Specified | [1][5] |
| MCF-10F | Normal Breast | - | 53 | [8] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Efficacy of Noscapine in Combination Therapies
| Cancer Type | Combination Agents | Key Findings | Citation(s) |
| Non-Small Cell Lung | Noscapine + Gemcitabine | Tumor growth inhibition of 82.9% vs. 34.2% (Noscapine alone) or 39.4% (Gemcitabine alone). | [1] |
| Triple-Negative Breast | Noscapine (30 µM) + Doxorubicin (0.4 µg/mL) | Induced apoptosis in 65% of cells vs. 20% (Noscapine alone) or 32% (Doxorubicin alone). | [9] |
| Glioblastoma (TMZ-Resistant) | Noscapine + Temozolomide/Cisplatin | Significantly increased efficacy of conventional drugs in xenograft models. | [1] |
| Ovarian (Cisplatin-Resistant) | Noscapine (2.5 µM) + Cisplatin | Enhanced sensitivity to cisplatin, reducing proliferation and tumor growth. | [9][10] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments cited in the literature on Noscapine's efficacy.
Cell Viability Assay (Crystal Violet Method)
This assay is used to determine the cytotoxicity of a compound on cancer cells.
-
Cell Plating: Cancer cell lines (e.g., H460) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight to allow for cell attachment.[4]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 10-160 µM) and incubated for a specified period, typically 72 hours.[4]
-
Staining: The medium is removed, and cells are washed with PBS. Cells are then fixed with a solution like 10% formalin for 10 minutes. After fixation, the cells are stained with 0.5% crystal violet solution for 20 minutes.
-
Quantification: The plate is washed to remove excess stain, and the bound stain is solubilized with a methanol/acetic acid solution. The absorbance is then read on a plate reader at ~570 nm. The percentage of cell survival is calculated relative to untreated control cells to determine the IC50 value.[4]
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Cells are cultured on glass coverslips and treated with Noscapine (e.g., 30 µM and 40 µM) for a set time, such as 72 hours.[4]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a solution like 0.1% Triton X-100 in sodium citrate.
-
Labeling: The cells are incubated with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP, according to the manufacturer's protocol. This allows the labeled nucleotides to be incorporated at the 3'-OH ends of fragmented DNA.[4]
-
Microscopy: The cells are then visualized using a fluorescence microscope. Cells undergoing apoptosis will exhibit bright green or red fluorescence in the nucleus, depending on the label used.[4]
Conclusion and Future Directions
The available data strongly suggest that this compound is effective against a range of cancer cell lines, including those that have developed resistance to standard chemotherapeutic agents like temozolomide, cisplatin, and 5-fluorouracil.[1][9][11] Its unique mechanism of action on microtubules presents a clear advantage, potentially circumventing common resistance pathways.[10]
Notably, the synergistic effects observed when Noscapine is combined with other cytotoxic drugs are particularly compelling.[1][9] These combinations lead to significantly higher rates of apoptosis and tumor regression than either agent used alone, without reports of increased toxicity.[1] This positions Noscapine as a strong candidate for inclusion in combination therapy regimens to treat aggressive and drug-resistant cancers. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients.
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic, anti-proliferative and apoptotic effects of noscapine on human estrogen receptor positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Noscapine inhibits tumor growth in TMZ-resistant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oral vs. Intraperitoneal Administration of Noscapine in Mice for Preclinical Research
For researchers, scientists, and drug development professionals, the choice of administration route in preclinical animal models is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of oral and intraperitoneal administration of the antitussive and potential anticancer agent, noscapine (B1679977), in mouse models.
This document synthesizes available data on the pharmacokinetics, efficacy, and toxicity of noscapine when administered via oral gavage versus intraperitoneal injection. Detailed experimental protocols and a summary of the key signaling pathways affected by noscapine are also provided to aid in the design and interpretation of preclinical studies.
Pharmacokinetic Profile: A Head-to-Head Comparison
The route of administration profoundly influences the absorption, distribution, metabolism, and excretion (ADME) of a compound, which is reflected in its pharmacokinetic parameters. The following table summarizes the key pharmacokinetic data for noscapine in mice following oral and intravenous administration, as direct intraperitoneal pharmacokinetic data is limited in publicly available literature. Intravenous data is included to provide a benchmark for systemic exposure.
| Parameter | Oral Administration (75 mg/kg) | Oral Administration (150 mg/kg) | Oral Administration (300 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (µg/mL) | 12.74 | 23.24 | 46.73 | 7.88 (at 5 min) |
| Tmax (h) | 1.12 | 1.50 | 0.46 | ~0.08 |
| AUC (h·µg/mL) | 53.42 | 64.08 | 198.35 | Not explicitly stated, but clearance was 4.78 L/h |
| Mean Oral Bioavailability | ~31.5% over the studied dose range | - | - | - |
Data compiled from a study by Aneja et al. (2007).[1]
Efficacy and Toxicity: A Balancing Act
The choice of administration route can also influence the therapeutic efficacy and toxicity profile of a drug.
Efficacy:
-
Oral Administration: In a study using a non-Hodgkin's lymphoma xenograft model, oral gavage of noscapine at 400 and 600 mg/kg resulted in tumor growth delays, with tumor volumes being 30% to 50% of the control group by day 15.
-
Intraperitoneal Administration: While efficacy data for the i.p. route in the same study was not detailed due to toxicity, other studies have utilized i.p. injections to demonstrate the antitumor effects of noscapine.
Toxicity:
A direct comparison of toxicity revealed that intraperitoneal administration of noscapine is significantly more toxic than oral administration in mice. In one study, daily intraperitoneal injections of 600 mg/kg noscapine for 14 days resulted in the death of 60% of the animals due to toxicity. In contrast, no deaths were observed in mice receiving the same dose via oral gavage.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the reproducibility of preclinical research. The following are generalized protocols for the oral and intraperitoneal administration of noscapine in mice.
Oral Administration (Gavage)
Objective: To administer a precise dose of noscapine directly into the stomach of a mouse.
Materials:
-
Noscapine solution/suspension
-
Appropriately sized gavage needle (typically 20-22 gauge for adult mice)
-
Syringe
-
Animal scale
Procedure:
-
Animal Handling: The mouse is gently but firmly restrained to prevent movement and injury. The head and neck are held in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: The tip of the gavage needle is carefully inserted into the mouth and gently advanced along the roof of the mouth towards the esophagus. The animal will typically swallow as the needle enters the esophagus.
-
Substance Administration: Once the needle is correctly positioned in the esophagus (not the trachea), the noscapine solution/suspension is slowly administered from the syringe.
-
Needle Removal: The gavage needle is gently withdrawn.
-
Monitoring: The animal is observed for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the lungs.
Intraperitoneal Injection
Objective: To administer noscapine into the peritoneal cavity for rapid systemic absorption.
Materials:
-
Noscapine solution
-
Sterile syringe and needle (typically 25-27 gauge for adult mice)
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal scale
Procedure:
-
Animal Handling: The mouse is restrained, often by scruffing the neck, and positioned to expose the abdomen.
-
Injection Site Identification: The injection is typically performed in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Disinfection: The injection site is wiped with a disinfectant.
-
Needle Insertion: The needle is inserted at a 15-20 degree angle into the peritoneal cavity. A slight aspiration is performed to ensure that the needle has not entered a blood vessel or organ.
-
Substance Administration: The noscapine solution is slowly injected into the peritoneal cavity.
-
Needle Removal: The needle is withdrawn, and gentle pressure may be applied to the injection site.
-
Monitoring: The animal is observed for any signs of discomfort or adverse reactions.
Visualizing the Experimental Workflow
To provide a clear overview of the comparative study design, the following workflow diagram is presented.
Caption: Experimental workflow for comparing oral vs. intraperitoneal administration of noscapine.
Noscapine's Mechanism of Action: A Glimpse into its Signaling Pathways
Noscapine exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is essential for interpreting the results of in vivo studies, regardless of the administration route.
Noscapine's primary mechanism of action as an anticancer agent involves its interaction with microtubules. Unlike other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids, noscapine subtly modulates microtubule dynamics, leading to a mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis (programmed cell death) in cancer cells.
Furthermore, noscapine has been shown to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . By inhibiting the activation of NF-κB, noscapine can suppress the expression of various genes involved in inflammation, cell survival, proliferation, and angiogenesis, all of which are critical for tumor growth and metastasis.
Caption: Key signaling pathways modulated by noscapine.
References
Validating Noscapine-Induced Apoptosis: A Comparative Guide to the TUNEL Assay and Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying apoptosis is paramount in assessing the efficacy of potential anticancer agents like noscapine (B1679977). This guide provides a comprehensive comparison of the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay with other key methods for validating noscapine-induced apoptosis, supported by experimental data and detailed protocols.
Noscapine, a phthalideisoquinoline alkaloid derived from opium, has demonstrated potent anti-tumor activity in a variety of cancers.[1] Its mechanism of action is largely attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells.[2] Validating and quantifying this apoptotic effect is a critical step in preclinical research. The TUNEL assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[3] However, a comprehensive evaluation of its performance against other common apoptosis detection methods is essential for robust and reliable data.
Comparative Analysis of Apoptosis Detection Assays
The choice of apoptosis assay depends on the specific stage of apoptosis being investigated and the experimental context. The following table summarizes quantitative data from studies using the TUNEL assay and other common methods to measure noscapine-induced apoptosis.
| Cell Line | Treatment | TUNEL Assay (% Apoptotic Cells) | Annexin V-FITC Assay (% Apoptotic Cells) | Reference |
| 1A9 (Ovarian Carcinoma) | 20 µM Noscapine (48h) | 28.3 ± 4.1 | 30.1 ± 3.5 | [4] |
| 1A9PTX10 (Paclitaxel-Resistant Ovarian Carcinoma) | 20 µM Noscapine (48h) | 35.6 ± 5.2 | 39.5 ± 4.8 | [4] |
| 1A9PTX22 (Paclitaxel-Resistant Ovarian Carcinoma) | 20 µM Noscapine (48h) | 41.2 ± 6.3 | 45.8 ± 5.5 | [4] |
| H460 (Non-Small Cell Lung Cancer) | 30 µM Noscapine (72h) | 32 | Not Reported | [5] |
| H460 (Non-Small Cell Lung Cancer) | 40 µM Noscapine (72h) | 57 | Not Reported | [5] |
| HepG2 (Hepatocellular Carcinoma) | 100 µM Noscapine (48h) | Not Reported | 51.69 | [6] |
Key Observations:
-
In human ovarian carcinoma cells (1A9 and its paclitaxel-resistant variants), both the TUNEL and Annexin V-FITC assays yielded comparable quantitative results for noscapine-induced apoptosis.[4]
-
Noscapine effectively induces apoptosis in non-small cell lung cancer cells (H460), with a dose-dependent increase in the percentage of TUNEL-positive cells.[5]
-
In hepatocellular carcinoma cells (HepG2), noscapine has been shown to induce a significant level of apoptosis as measured by the Annexin V assay.[6]
Experimental Methodologies
Detailed and consistent protocols are crucial for reproducible results. The following sections provide methodologies for the key assays discussed.
TUNEL Assay Protocol
This protocol is adapted for cultured cells treated with noscapine.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentration of noscapine (e.g., 20-100 µM) for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control group.
-
Fixation and Permeabilization:
-
Aspirate the media and wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash the cells twice with PBS.
-
Equilibrate the cells with Equilibration Buffer for 10 minutes.
-
Prepare the TdT reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.
-
Incubate the cells with the TdT reaction mixture in a humidified chamber at 37°C for 1 hour in the dark.
-
-
Staining and Visualization:
-
Terminate the reaction by washing the cells with Stop/Wash Buffer.
-
Counterstain the nuclei with a DNA-specific stain like DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
-
Quantification: Count the number of TUNEL-positive nuclei and the total number of nuclei in multiple fields to determine the percentage of apoptotic cells.
Annexin V/Propidium Iodide (PI) Staining Protocol
This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Induce apoptosis by treating cells with noscapine as described above.
-
Harvest the cells (including any floating cells) and centrifuge at a low speed.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Western Blot Analysis of Apoptosis Markers
This method quantifies the expression of key proteins involved in the apoptotic cascade.
-
Cell Lysis and Protein Quantification:
-
Treat cells with noscapine and harvest.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH). The Bax/Bcl-2 ratio can be calculated to assess the apoptotic potential.[7]
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. Noscapine and Apoptosis in Breast and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. researchgate.net [researchgate.net]
Noscapine Hydrochloride's Modulation of the Bcl-2/Bax Ratio: A Validation Marker for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Noscapine (B1679977) hydrochloride, a non-addictive opium alkaloid traditionally used as an antitussive, has garnered significant attention for its potential as a safe and effective anticancer agent. A key mechanism underlying its antitumor activity is the induction of apoptosis, or programmed cell death. A critical validation marker for this apoptotic activity is the modulation of the Bcl-2 family of proteins, specifically the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. An increase in the Bcl-2/Bax ratio is a well-established hallmark of the intrinsic apoptotic pathway. This guide provides a comparative analysis of noscapine hydrochloride's effect on this crucial ratio, supported by experimental data and detailed protocols.
The Role of the Bcl-2/Bax Ratio in Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] The balance between anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, like Bax, determines the cell's fate.[1] In healthy cells, Bcl-2 prevents apoptosis by sequestering Bax. However, upon receiving apoptotic stimuli, the balance shifts. An increase in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane by Bax, resulting in the release of cytochrome c and the subsequent activation of caspases, ultimately leading to cell death.[1][2] Therefore, the Bax/Bcl-2 ratio serves as a crucial biomarker for evaluating the pro-apoptotic efficacy of potential anticancer compounds.
This compound's Impact on the Bcl-2/Bax Ratio: A Comparative Overview
Numerous studies have demonstrated that this compound effectively modulates the Bcl-2/Bax ratio across a variety of cancer cell lines, indicating a shift towards apoptosis. This effect is a cornerstone of its anticancer properties.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on the Bax/Bcl-2 ratio in several human cancer cell lines. For comparison, data on a halogenated derivative of noscapine, 9-Br-noscapine, is also included, showcasing efforts to enhance its pro-apoptotic potency.
| Cell Line | Treatment | Concentration (µM) | Fold Increase in Bax/Bcl-2 Ratio | Reference |
| Breast Cancer | ||||
| MCF-10F (Normal Breast) | Noscapine | 53 | 23.3 | [3][4] |
| MCF-7 (Breast Adenocarcinoma) | Noscapine | 30 | 1.5 | [3][4] |
| MDA-MB-231 (Triple-Negative) | Noscapine | 20 | 3.7 | [3][4] |
| MDA-MB-231 (Triple-Negative) | 9-Br-noscapine | 0.01 - 1000 | Time-dependent increase | [3] |
| Non-Small Cell Lung Cancer | ||||
| H460 | Noscapine (in vivo xenograft) | 300 mg/kg/day | 2 | [5] |
| H460 | Noscapine (in vivo xenograft) | 450 mg/kg/day | 3 | [5] |
| H460 | Noscapine (in vivo xenograft) | 550 mg/kg/day | 5 | [5] |
| Leukemia | ||||
| HL60 & K562 (Myeloid Leukemia) | Noscapine | Not specified | Increased ratio | [6][7] |
| Hepatocellular Carcinoma | ||||
| HepG2 & Huh7 | Noscapine | Not specified | Decreased Bcl-2/Bax ratio | [8] |
| Gastric Cancer | ||||
| BGC823 | Noscapine | Not specified | Increased Bax/Bcl-2 ratio | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental validation process, the following diagrams are provided.
Caption: Noscapine's apoptotic pathway via Bcl-2/Bax modulation.
Caption: Workflow for Bcl-2/Bax ratio analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's effect on the Bcl-2/Bax ratio.
Western Blot Analysis for Bcl-2 and Bax Protein Levels
This protocol provides a framework for the semi-quantitative analysis of Bcl-2 and Bax protein expression.
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Protein Extraction: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C. A housekeeping protein like β-actin or GAPDH should be used as a loading control.
-
Wash the membrane three times with TBST for 5-10 minutes each.[9]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using software such as ImageJ.[10]
-
Normalize the band intensity of Bcl-2 and Bax to the corresponding loading control.
-
Calculate the Bax/Bcl-2 ratio for each treatment condition and compare it to the control.
-
Quantitative Real-Time PCR (qRT-PCR) for Bcl-2 and Bax mRNA Levels
This protocol outlines the steps for quantifying the gene expression levels of Bcl-2 and Bax.
-
Cell Culture and Treatment: Treat cells with this compound as described for the Western blot analysis.
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (A260/A280 ratio of 1.8-2.0 is considered pure).[11]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[11]
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green master mix, and specific primers for Bcl-2, Bax, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Perform the PCR reaction in a real-time PCR cycler.
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Normalize the expression of Bcl-2 and Bax to the housekeeping gene.
-
Determine the Bax/Bcl-2 mRNA ratio and compare the results between treated and control groups.
-
Conclusion
The consistent and significant increase in the Bax/Bcl-2 ratio following treatment with this compound across multiple cancer types solidifies this ratio as a reliable validation marker for its pro-apoptotic activity. The experimental protocols detailed above provide a robust framework for researchers to quantify this effect and further investigate the therapeutic potential of noscapine and its analogs. The modulation of this key apoptotic checkpoint underscores the promise of this compound in the development of novel anticancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noscapine and Apoptosis in Breast and Other Cancers [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptotic pathway induced by noscapine in human myelogenous leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noscapine inhibits human hepatocellular carcinoma growth through inducing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. Anti-Invasive and Apoptotic Effect of Eupatilin on YD-10B Human Oral Squamous Carcinoma Cells [mdpi.com]
- 11. cjmb.org [cjmb.org]
Unveiling the Enhanced Cytotoxicity of Noscapine Nanoparticles: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic effects of traditional noscapine (B1679977) hydrochloride (HCl) and its advanced nanoparticle formulations. By leveraging experimental data, this document elucidates the superior performance of nanocarrier-based noscapine in inducing cancer cell death, providing a valuable resource for advancing cancer therapeutics.
Noscapine, a non-addictive opium alkaloid, has long been recognized for its potential as an anti-cancer agent. However, its clinical efficacy is often hampered by poor aqueous solubility and bioavailability. The advent of nanotechnology offers a promising strategy to overcome these limitations. This guide synthesizes findings from multiple studies to compare the cytotoxicity of noscapine HCl with its nanoparticle counterparts, highlighting the enhanced therapeutic potential of the latter.
Enhanced Cytotoxicity: A Quantitative Comparison
The cytotoxic effects of noscapine HCl and its nanoparticle formulations have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, is consistently lower for noscapine nanoparticles, signifying that a smaller concentration is required to inhibit cancer cell proliferation by 50%.
One study directly comparing noscapine with noscapine-loaded solid lipid nanoparticles (Nos-SLN) and PEGylated noscapine-loaded solid lipid nanoparticles (Nos-PEG-SLN) in U87 glioblastoma cells demonstrated a significant enhancement in cytotoxicity. The IC50 value for free noscapine was 40.5 μM, which was reduced to 27.2 μM for Nos-SLN and further to 20.8 μM for Nos-PEG-SLN[1]. This suggests that the nanoparticle formulations are more potent in inhibiting the growth of brain cancer cells.
Similarly, in a study on 4T1 breast cancer cells, noscapine-loaded lipid nanocapsules (NOS-LNCs) exhibited a remarkably lower IC50 value of 13.209 µg/ml compared to 66.107 µg/ml for free noscapine, indicating a more than five-fold increase in cytotoxic potency[2].
The following tables summarize the IC50 values from various studies, providing a clear comparison of the cytotoxic efficacy.
Table 1: Comparative IC50 Values of Noscapine HCl vs. Noscapine Nanoparticles
| Cell Line | Drug Formulation | IC50 Value | Source |
| U87 Glioblastoma | Noscapine | 40.5 μM | [1] |
| Noscapine-Solid Lipid Nanoparticles (Nos-SLN) | 27.2 μM | [1] | |
| PEGylated Noscapine-SLN (Nos-PEG-SLN) | 20.8 μM | [1] | |
| 4T1 Breast Cancer | Free Noscapine (NOS) | 66.107 µg/ml | [2] |
| Noscapine-Loaded Lipid Nanocapsules (NOS-LNCs) | 13.209 µg/ml | [2] | |
| A549 Lung Cancer | Noscapine | 73 μM | [3] |
| Noscapine-Tryptophan Conjugate | 32 μM | [3] |
Induction of Apoptosis: A Deeper Look into Cell Death Mechanisms
Beyond inhibiting proliferation, the efficacy of an anticancer agent is also determined by its ability to induce programmed cell death, or apoptosis. Studies have shown that noscapine nanoparticles are more effective at triggering this crucial process.
In LNCaP prostate cancer cells, treatment with nanonoscapine led to a significant increase in cell death, with 40.2% of cells undergoing apoptosis compared to just 6.65% in the untreated control group[4][5]. Another study on 4T1 mammary carcinoma cells revealed that while noscapine alone induced apoptosis in 33.3% of cells, its amino acid derivatives, which can be considered a form of nano-modification, resulted in a much higher apoptotic rate of up to 87.6%[6][7][8]. This demonstrates the enhanced pro-apoptotic potential of modified noscapine formulations.
Table 2: Comparative Apoptosis Induction by Noscapine and its Formulations
| Cell Line | Treatment | Percentage of Apoptotic Cells | Source |
| LNCaP Prostate Cancer | Control | 6.65% | [4] |
| Nanonoscapine | 40.2% | [4] | |
| 4T1 Mammary Carcinoma | Noscapine | 33.3% | [6][7][8] |
| Noscapine-Phenylalanine (derivative) | 65.2% | [6][8] | |
| Noscapine-Tryptophan (derivative) | 87.6% | [6][8] |
Signaling Pathways of Noscapine-Induced Apoptosis
Noscapine and its nanoparticles primarily induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. The PTEN/PI3K/mTOR signaling pathway has also been implicated in noscapine's mechanism of action.
Caption: Noscapine-induced apoptotic signaling pathway.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed methodologies.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of noscapine HCl or noscapine nanoparticles and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of noscapine HCl or noscapine nanoparticles for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: General workflow for cytotoxicity and apoptosis analysis.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synergistic Anticancer Activity of Noscapine and Doxorubicin: A Comparative Guide
A potent combination therapy against aggressive cancers
In the landscape of cancer therapeutics, combination therapies that enhance efficacy while potentially reducing toxicity are of paramount importance. This guide provides a comprehensive evaluation of the synergistic anticancer activity observed when combining noscapine (B1679977), a non-toxic alkaloid, with doxorubicin (B1662922), a potent but often toxic chemotherapy agent. The data presented herein, derived from preclinical studies, highlights the potential of this combination, particularly in the context of aggressive malignancies such as Triple-Negative Breast Cancer (TNBC).
The rationale for combining these two agents lies in their distinct mechanisms of action. Doxorubicin, an anthracycline antibiotic, intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. Noscapine, on the other hand, is a microtubule-modulating agent that disrupts the dynamics of the mitotic spindle, leading to cell cycle arrest and apoptosis with minimal side effects. The convergence of these pathways results in a synergistic effect, amplifying the anticancer activity beyond what can be achieved with either drug alone.
Quantitative Analysis of Synergistic Effects
The synergy between noscapine and doxorubicin has been quantified through both in vitro and in vivo studies. The data consistently demonstrates that the combination is more effective at inhibiting cancer cell growth and tumor progression than either agent administered individually.
In Vitro Efficacy
The synergistic interaction was evaluated in human Triple-Negative Breast Cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. The half-maximal inhibitory concentration (IC50) for each drug and the Combination Index (CI) were determined. A CI value of less than 1.0 indicates a synergistic interaction.
| Cell Line | Drug | IC50 | Combination Index (CI) |
| MDA-MB-231 | Noscapine | 36.16 ± 3.76 µM[1][2][3] | 0.51 ± 0.03 to 0.60 ± 0.05[2] |
| Doxorubicin | 0.21 ± 0.09 µg/ml[2] | ||
| MDA-MB-468 | Noscapine | 42.7 ± 4.3 µM[1][2][3] | |
| Doxorubicin | 0.20 ± 0.08 µg/ml[2] |
The CI values, consistently below 0.59, are indicative of a strong synergistic interaction between noscapine and doxorubicin in inhibiting the proliferation of TNBC cells.[1][3][4]
In Vivo Tumor Growth Inhibition
The efficacy of the combination was further validated in a preclinical xenograft model where MDA-MB-231 cells were implanted in female athymic Nu/nu mice. The results show a dramatic reduction in tumor volume with the combination therapy.
| Treatment Group | Dosage | Mean Tumor Volume Reduction (%) |
| Noscapine Alone | 300 mg/kg | 39.4 ± 5.8[1][2][3] |
| Doxorubicin Alone | 1.5 mg/kg | 34.2 ± 5.7[1][2][3] |
| Combination | Noscapine (300 mg/kg) + Doxorubicin (1.5 mg/kg) | 82.9 ± 4.5 [1][2][3] |
Induction of Apoptosis
A key mechanism underlying the synergistic effect is the enhanced induction of apoptosis. The combination treatment led to a significantly higher percentage of apoptotic cells compared to single-agent treatments.
| Treatment Group | Apoptotic Cells (%) |
| Noscapine Alone | 20[5] |
| Doxorubicin Alone | 32[5] |
| Combination | 65 [5] |
Mechanism of Synergistic Action
The combination of noscapine and doxorubicin potentiates anticancer activity through a multi-pronged attack on cancer cells, primarily by inactivating the NF-κB pathway, inhibiting angiogenesis, and stimulating apoptosis.[1][2][5]
-
Inactivation of NF-κB Pathway: The combination treatment inhibits the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[5] This leads to a downregulation of NF-κB-mediated survival signals that promote cancer cell growth and inhibit apoptosis.
-
Induction of Apoptosis: The therapy activates both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways of apoptosis, culminating in the activation of the executioner caspase-3.[5] This is further supported by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[5]
-
Anti-Angiogenic Effects: The combination treatment leads to a decreased expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis, thereby potentially starving the tumor of its blood supply.[1][5]
Visualizing the Process and Pathway
To better understand the experimental design and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for evaluating the synergy of noscapine and doxorubicin.
Caption: Signaling pathway of noscapine and doxorubicin synergistic anticancer activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay
Cell proliferation was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: TNBC cells (MDA-MB-231, MDA-MB-468) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: Cells were treated with various concentrations of noscapine, doxorubicin, or their combination for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Isobolographic Analysis for Synergy
The synergistic interaction between noscapine and doxorubicin was quantified using the isobolographic method, calculating the Combination Index (CI).[1][2][3]
-
Dose-Response Curves: IC50 values for each drug were determined from their individual dose-response curves.
-
Combination Studies: Cells were treated with combinations of the two drugs at fixed ratios.
-
CI Calculation: The CI was calculated using specialized software (e.g., CompuSyn). The formula is based on the mass-action law. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]
Apoptosis Assessment (TUNEL Staining)
Apoptosis was detected by Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.[1][3]
-
Cell Preparation: Cells were cultured on coverslips and treated with the drugs for 72 hours.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[4][7]
-
TUNEL Reaction: The cells were incubated with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.[4][7] This allows TdT to label the 3'-hydroxyl ends of fragmented DNA.
-
Visualization: The cells were washed and mounted with a medium containing a nuclear counterstain (like DAPI). Apoptotic cells (displaying green fluorescence from the labeled dUTP) were visualized and quantified using a fluorescence microscope.
In Vivo Xenograft Studies
The antitumor efficacy was evaluated in a murine xenograft model.
-
Cell Implantation: Female athymic Nu/nu mice (4-6 weeks old) were subcutaneously injected in the flank with MDA-MB-231 cells (2.5 million cells in 100 µl DPBS).[8]
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Mice were randomized into groups: vehicle control, noscapine alone (oral administration), doxorubicin alone (intravenous injection), and the combination.[8] Treatments were administered for a specified period (e.g., 21-28 days).
-
Tumor Measurement: Tumor volume was measured every 3-4 days using calipers and calculated using the formula: (Length × Width²)/2.
-
Tissue Analysis: At the end of the study, tumors were excised, weighed, and processed for immunohistochemistry and Western blot analysis.[1][3]
Western Blotting
This technique was used to analyze the expression of key proteins involved in the signaling pathways.
-
Protein Extraction: Total protein was extracted from treated cells or tumor tissues using RIPA lysis buffer containing protease inhibitors.[1]
-
Protein Quantification: Protein concentration was determined using a BCA assay.[9]
-
SDS-PAGE: Equal amounts of protein (20-40 µg) were separated by size on a polyacrylamide gel via electrophoresis.[3]
-
Transfer: Proteins were transferred from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked (e.g., with 5% non-fat milk in TBST) for 1 hour and then incubated with primary antibodies against target proteins (e.g., NF-κB, Bax, Bcl-2, Caspase-3, VEGF) overnight at 4°C. This was followed by incubation with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC)
IHC was performed on paraffin-embedded tumor sections to evaluate protein expression and localization within the tumor microenvironment.
-
Tissue Preparation: Excised tumors were fixed in formalin and embedded in paraffin. 5 µm sections were cut and mounted on slides.[10]
-
Deparaffinization and Rehydration: Slides were deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.[10]
-
Antigen Retrieval: Antigen retrieval was performed by heating the slides in a citrate (B86180) buffer (pH 6.0).[2][11]
-
Staining: Slides were blocked and then incubated with specific primary antibodies. A biotinylated secondary antibody and Sav-HRP conjugates were applied, followed by the chromogen DAB.[2] Slides were counterstained with hematoxylin (B73222) to visualize nuclei.
-
Microscopy: The stained slides were dehydrated, mounted, and observed under a light microscope to assess the expression and localization of target proteins.
References
- 1. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 2. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 3. cusabio.com [cusabio.com]
- 4. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. biocompare.com [biocompare.com]
- 6. 3.6. Isobolographic Analysis [bio-protocol.org]
- 7. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
- 10. youtube.com [youtube.com]
- 11. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Noscapine and Codeine as Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of noscapine (B1679977) and codeine, two centrally acting antitussive agents. By examining their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used for their evaluation, this document aims to serve as a comprehensive resource for professionals in the field of respiratory pharmacology and drug development.
Introduction and Pharmacological Profile
Noscapine , a benzylisoquinoline alkaloid derived from the opium poppy, has been utilized as a cough suppressant for decades.[1] Unlike other opioids, it is non-narcotic and lacks significant sedative, euphoric, or addictive properties, making it a safe alternative to codeine, particularly in pediatric populations in some countries.[1][2]
Codeine , or methylmorphine, is a naturally occurring opiate that is considered a "gold standard" for cough suppression in many contexts.[3] It exerts its effects through the central nervous system and also possesses analgesic and sedative properties. However, its clinical use is tempered by a notable side effect profile, including the potential for abuse and addiction.[4][5]
Mechanisms of Action: A Tale of Two Receptors
The antitussive effects of noscapine and codeine are mediated by distinct signaling pathways. Codeine operates through classical opioid receptors, whereas noscapine's primary mechanisms involve sigma-1 and bradykinin (B550075) receptor pathways.
Codeine: The Mu-Opioid Pathway
Codeine functions as an agonist for the mu (μ)-opioid receptor, a G-protein coupled receptor (GPCR) located in the cough center of the medulla.[4] Upon binding, the associated inhibitory G-protein (Gi) is activated, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, causing neuronal hyperpolarization and reduced excitability, thereby suppressing the cough reflex.[6] This mechanism is also responsible for its analgesic and respiratory-depressant effects.[5]
Noscapine: The Sigma-1 and Bradykinin Pathways
Noscapine's antitussive action is multifaceted and, importantly, not mediated by μ, κ, or δ opioid receptors, as its effects are not reversed by the opioid antagonist naloxone.[2][7] Two primary mechanisms have been identified:
-
Sigma-1 (σ1) Receptor Agonism : Noscapine is an agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[8][9] Agonism at this receptor is believed to modulate neuronal signaling, contributing to its antitussive effects, although the precise downstream cascade is still under investigation.[10][11]
-
Bradykinin Antagonism : A significant body of evidence points to noscapine's role as a non-competitive inhibitor of bradykinin.[2][12] Bradykinin, a potent inflammatory mediator, can sensitize airway sensory nerves and induce cough, notably the persistent cough associated with ACE inhibitors.[7][12] By blocking the effects of bradykinin receptor activation in the airways, noscapine effectively suppresses this cough trigger.[13][14]
Comparative Efficacy: Experimental Data
The clinical and preclinical efficacy of noscapine and codeine has been evaluated in various models. While both are effective, their performance can vary depending on the nature of the cough and the experimental design.
Data Presentation
Table 1: Comparative Efficacy in Clinical Studies
| Study / Finding | Agent(s) | Dose(s) | Patient Population / Model | Key Finding | Citation(s) |
| Matthys et al. (1983) | Noscapine, Codeine, Dextromethorphan (B48470) | 30 mg, 60 mg, 20 mg | Patients with chronic, stable cough | Noscapine (30 mg) and Codeine (60 mg) both significantly reduced cough frequency and intensity compared to placebo. | [15] |
| Empey et al. (1979) | Noscapine, Codeine, Dextromethorphan | 30 mg, 20 mg, 30 mg | Healthy volunteers; Citric acid-induced cough | Only Codeine (20 mg) showed a significantly greater antitussive effect than placebo. Noscapine's effect was not statistically different from placebo. | [15][16] |
| ACE Inhibitor-Induced Cough | Noscapine | N/A | Patients with hypertension on ACE inhibitors | Noscapine effectively suppresses cough in up to 90% of patients. | [2] |
| Acute URTI-Associated Cough | Codeine | Various | Patients with Upper Respiratory Tract Infection | Multiple studies show a lack of efficacy compared to placebo for cough associated with the common cold. | [17] |
Table 2: Comparative Pharmacokinetic and Safety Profiles
| Parameter | Noscapine | Codeine |
| Mechanism | Sigma-1 agonist, Bradykinin antagonist[2][10] | Mu-opioid receptor agonist[4] |
| Sedation | Minimal to none[1][2] | Common |
| Addiction Potential | None reported[1][3] | Yes, potential for abuse and dependence |
| Respiratory Depression | None reported[1] | Yes, dose-dependent |
| Gastrointestinal Effects | Minimal | Constipation, nausea are common |
| Use in Pediatrics | Licensed for infants >6 months (in some countries)[3] | Not recommended for children |
| Naloxone Reversibility | No[2][7] | Yes |
Experimental Protocols: The Citric Acid Challenge
A standard method for evaluating the efficacy of antitussive agents in both preclinical and clinical settings is the inhalation cough challenge using a tussive agent like citric acid or capsaicin.[18]
Detailed Methodology: Citric Acid-Induced Cough Challenge (Human)
This protocol describes a typical single-dose, crossover study design to assess antitussive efficacy.
-
Subject Selection: Healthy, non-smoking adult volunteers with a stable and reproducible cough response to inhaled citric acid are recruited. Subjects with respiratory diseases are typically excluded.[19]
-
Instrumentation: A nebulizer (e.g., DeVilbiss 646) is connected to a dosimeter, which controls the delivery of single, timed breaths (e.g., 1.2 seconds) of the aerosolized solution to the subject via a mouthpiece.
-
Procedure:
-
Baseline Threshold Determination: On a screening day, subjects inhale single breaths of progressively doubling concentrations of citric acid (e.g., starting from 0.625 mg/mL up to 320 mg/mL) interspersed with a 30-second interval. The lowest concentration that consistently elicits a defined number of coughs (e.g., two or more, C2) is determined as the baseline cough threshold.[19]
-
Treatment Administration: On study days, subjects are randomly assigned to receive a single oral dose of the test compound (e.g., Noscapine 30 mg), a comparator (e.g., Codeine 20 mg), or a placebo.
-
Post-Dose Challenge: At specific time points after drug administration (e.g., 1.25 and 2.5 hours), the citric acid challenge is repeated to determine the post-treatment cough threshold.[16]
-
-
Endpoint Measurement: The primary endpoint is the change in the cough threshold concentration of citric acid required to elicit the target cough response. A significant increase in the required concentration indicates an effective antitussive action.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the effects of the different treatments against placebo.[3]
Experimental Workflow Visualization
Conclusion
Noscapine and codeine are both effective centrally acting antitussives, but they achieve this effect through fundamentally different pharmacological pathways.
-
Codeine remains a potent antitussive, particularly for chronic cough, acting via the well-understood μ-opioid receptor pathway. However, its utility is significantly limited by its side effect profile, including sedation, constipation, and a notable potential for abuse, rendering it unsuitable for many patients, especially children.[4][5] Furthermore, its efficacy in common conditions like URTI-associated cough is questionable.[17]
-
Noscapine presents a compelling alternative with a superior safety profile.[1][3] Its unique mechanism, involving sigma-1 receptor agonism and, critically, antagonism of the bradykinin pathway, sets it apart from all opioid-based antitussives.[2][14] The absence of sedation, respiratory depression, and addiction potential makes it a valuable therapeutic option, particularly for patient populations where the side effects of codeine are prohibitive.
For drug development professionals, noscapine's mechanism offers a promising avenue for creating novel, non-addictive antitussive agents. Future research should focus on further elucidating the downstream effects of sigma-1 receptor activation and exploring derivatives that may enhance its bradykinin-antagonizing properties.
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kappa and Mu Opioid Receptors in Chronic Cough: Current Evidence and Future Treatment | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Kappa and Mu Opioid Receptors in Chronic Cough: Current Evidence and Future Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. real.mtak.hu [real.mtak.hu]
- 12. Becares | Healthcare TV [becares.in]
- 13. researchgate.net [researchgate.net]
- 14. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the antitussive effects of codeine phosphate 20 mg, dextromethorphan 30 mg and noscapine 30 mg using citric acid-induced cough in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimentally induced cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Citric acid-induced cough thresholds in normal subjects, patients with bronchial asthma, and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of the ERS standard citric acid cough challenge in healthy adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Noscapine Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. Noscapine Hydrochloride, an alkaloid, requires meticulous disposal procedures to prevent environmental contamination and ensure workplace safety. This guide provides a comprehensive, step-by-step approach to its proper disposal, aligning with established safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, safety goggles with side-shields, and impervious clothing.[1] All handling should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1][2] An accessible safety shower and eye wash station are essential.
In the event of a spill, prevent the substance from entering drains or water courses.[1][2][3][4] For dry spills, use dry clean-up procedures to avoid generating dust.[3] Moisten the material with water to prevent dusting before sweeping it up.[3] For liquid spills, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.[1] Collect the spilled material and place it into a sealed, properly labeled container for disposal.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local environmental regulations.[1][4][5] Improper disposal, such as flushing down the drain, is prohibited for hazardous pharmaceutical waste and can lead to environmental harm.[6][7][8]
-
Waste Characterization: The first step is to determine if the this compound waste is classified as hazardous. According to the Environmental Protection Agency (EPA), a pharmaceutical waste may be considered hazardous based on its chemical properties (ignitability, corrosivity, reactivity, toxicity).[9] Generators of waste must consult US EPA guidelines, such as those listed in 40 CFR 261.3, to make an accurate classification.[4]
-
Segregation: Properly segregate the waste at the point of generation.[10] Do not mix this compound waste with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) office. Incompatible materials should be kept separate to avoid dangerous reactions.[11]
-
Containerization: Place the this compound waste into a designated, compatible, and clearly labeled waste container.[9][10][12] The container must be in good condition and have a secure, leak-proof lid.[9]
-
Labeling: Label the container with the words "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and any associated hazards.[10]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[11] This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Disposal Request: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[5][10] Disposal will typically be through high-temperature incineration at a permitted facility.[5][7]
Disposal Summary Table
For quick reference, the following table summarizes the key aspects of this compound disposal.
| Parameter | Guideline |
| Waste Classification | Must be evaluated per EPA guidelines (40 CFR 261.3) to determine if hazardous.[4] |
| Primary Disposal Method | Incineration via a licensed waste management company.[5][7] |
| Prohibited Disposal | Do not dispose of in regular trash or down the sewer/drain.[6][7][8][9] |
| Spill Residue | Absorb with inert material, containerize, and dispose of as chemical waste.[1][4] |
| Empty Containers | If not properly triple-rinsed, containers must be managed as waste.[6][15] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for this compound Disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. michigan.gov [michigan.gov]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ptb.de [ptb.de]
- 13. luriechildrens.org [luriechildrens.org]
- 14. Identifying types of pharmaceutical waste and disposal containers – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 15. otago.ac.nz [otago.ac.nz]
Safeguarding Your Research: A Comprehensive Guide to Handling Noscapine Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Noscapine Hydrochloride, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE to prevent exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be equipped with side-shields.[1] |
| Hand Protection | Protective gloves | Impermeable and resistant to the product.[2] |
| Body Protection | Impervious clothing | Protective clothing to avoid skin contact.[1][3] |
| Protective boots | Required in situations with a risk of spills.[4] | |
| Respiratory Protection | Dust respirator or suitable respirator | Use to avoid inhalation of dust particles.[1][3] |
| Face shield | Recommended when a splash hazard exists.[4] |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate and appropriate first aid is critical. Follow these procedures and seek medical attention.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][5] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water.[6] Seek medical attention if irritation occurs.[3] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [1][5] If the person is conscious, rinse their mouth with water.[5][6] Seek immediate medical attention.[2] |
Safe Handling and Storage Protocols
Proper handling and storage are essential to maintain the stability of this compound and prevent accidental exposure.
Handling:
-
Work in a well-ventilated area to minimize inhalation exposure.[3]
-
Avoid generating dust.[3][7] Use procedures such as dampening with water before sweeping if necessary.[3]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][6]
-
Wash hands thoroughly with soap and water after handling.[3]
-
Launder contaminated clothing separately before reuse.[3]
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials, such as oxidizing agents.[3]
-
Protect containers from physical damage.[3]
-
Recommended storage temperatures are -20°C for up to 3 years for the powder form.[5]
Spill and Disposal Management
In the event of a spill, prompt and correct action is necessary to contain the material and prevent environmental contamination.
Spill Response:
-
Minor Spills:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE as outlined above.
-
Use dry clean-up procedures and avoid generating dust.[3] A HEPA-filtered vacuum cleaner is recommended.[3]
-
Collect the residue and place it in a sealed container for disposal.[3]
-
Wash the spill area with large amounts of water.[3]
-
-
Major Spills:
Disposal Plan: All waste materials must be handled in accordance with local, state, and federal regulations.[3]
-
If unused, the material may be recycled if it has not been contaminated.[3]
-
For disposal, consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Alternatively, puncture the containers to prevent reuse and dispose of them in an authorized landfill.[3]
-
Do not allow wash water from cleaning equipment to enter drains.[3]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
